(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanamine
Description
Properties
IUPAC Name |
(5-methyl-2-phenyltriazol-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-8-10(7-11)13-14(12-8)9-5-3-2-4-6-9/h2-6H,7,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKMUNLDDAJKOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(N=C1CN)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380088 | |
| Record name | 1-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105362-45-6 | |
| Record name | 1-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanamine
Executive Summary
This guide provides an in-depth, scientifically grounded pathway for the synthesis of (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanamine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The 1,2,3-triazole core, readily accessible through high-efficiency reactions, serves as a metabolically stable and synthetically versatile scaffold.[1][2] This document outlines a robust, multi-step synthetic strategy, beginning with the regioselective construction of the N2-aryl substituted triazole ring, followed by a series of precise functional group interconversions. Each step is detailed with a full experimental protocol, mechanistic rationale, and expert insights into the causality behind procedural choices, ensuring reproducibility and a deep understanding of the underlying chemical principles.
Introduction: The Strategic Importance of the 1,2,3-Triazole Scaffold
The 1,2,3-triazole moiety has become a cornerstone in modern synthetic chemistry, largely due to the advent of "click chemistry".[1][3][4] The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) provides a powerful tool for rapidly and efficiently linking molecular fragments, affording 1,4-disubstituted 1,2,3-triazoles with exceptional regioselectivity and functional group tolerance.[5][6] These heterocycles are not merely passive linkers; their unique electronic properties, including a significant dipole moment and ability to participate in hydrogen bonding, allow them to act as effective bioisosteres for amide bonds, enhancing pharmacokinetic profiles in drug candidates.[1][2][7]
The target molecule, this compound, presents a unique synthetic challenge: the installation of a phenyl group at the N2 position of the triazole ring. Standard CuAAC conditions typically yield the N1 isomer.[6] Therefore, a successful synthesis requires a strategy that definitively controls this regiochemistry. The pathway detailed herein addresses this challenge directly, proceeding through a key aldehyde intermediate, which is then converted to the target primary amine via reductive amination. This approach ensures high purity and yield, providing a reliable route for accessing this valuable molecular building block.
The proposed synthesis is a four-step sequence designed for efficiency and control. It begins with the construction of the core triazole ester, which is then systematically modified to achieve the desired methanamine functionality.
Caption: High-level overview of the four-step synthetic pathway.
Step 1: Regioselective Synthesis of the Triazole Core
Objective: To synthesize Ethyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate.
Mechanistic Rationale: The primary challenge is to ensure the formation of the N2-phenyl regioisomer. While cycloadditions are common, a more classical and highly regioselective approach is the condensation of a phenylhydrazone with a suitable partner. This protocol utilizes the reaction of phenylhydrazine with ethyl 2-chloroacetoacetate. The initial condensation forms a hydrazone, which then undergoes an intramolecular cyclization and subsequent elimination to yield the stable aromatic 2-phenyl-1,2,3-triazole ring system. This method provides unambiguous regiochemical control, which is paramount for the success of the overall synthesis.
Caption: Reaction scheme for the formation of the core triazole ester.
Experimental Protocol:
-
Reaction Setup: To a solution of phenylhydrazine (10.8 g, 100 mmol) in ethanol (200 mL) in a 500 mL round-bottom flask equipped with a reflux condenser, add ethyl 2-chloroacetoacetate (16.5 g, 100 mmol) dropwise at room temperature with magnetic stirring.
-
Condensation & Cyclization: After the addition is complete, add sodium acetate (12.3 g, 150 mmol) to the mixture. Heat the reaction mixture to reflux (approx. 78°C) and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 mixture of hexanes and ethyl acetate as the eluent.
-
Work-up & Isolation: Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the ethanol. To the resulting residue, add water (150 mL) and extract the product with ethyl acetate (3 x 100 mL).
-
Purification: Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate in vacuo. Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient, 5:1 to 3:1) to afford the pure ester as a white solid.
| Parameter | Result |
| Yield | 75-85% |
| Physical State | White to off-white solid |
| Purity (by HPLC) | >98% |
| Key ¹H NMR (CDCl₃) | δ 7.5 (m, 5H), 4.4 (q, 2H), 2.6 (s, 3H) |
Step 2 & 3: Functional Group Interconversion to the Aldehyde
Objective: To convert the synthesized ester into the key intermediate, 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carbaldehyde.
Causality Behind the Two-Step Approach: Direct reduction of an ester to an aldehyde is challenging and often requires specialized, sterically hindered reagents (e.g., DIBAL-H at low temperatures). A more robust and scalable approach involves a two-step process: the complete reduction of the ester to a primary alcohol, followed by a controlled oxidation back to the aldehyde. This method circumvents issues with over-reduction and provides higher overall yields with standard laboratory reagents.
-
Step 2 (Reduction): Lithium aluminum hydride (LiAlH₄) is chosen for its potent ability to cleanly reduce esters to primary alcohols. Its high reactivity ensures the reaction proceeds to completion.
-
Step 3 (Oxidation): Manganese dioxide (MnO₂) is an excellent choice for oxidizing an allylic/benzylic-type alcohol to an aldehyde.[7] It is a mild, chemoselective reagent that minimizes the risk of over-oxidation to the carboxylic acid and is easily removed by filtration, simplifying the purification process.
Caption: The two-step functional group interconversion workflow.
Experimental Protocol: Step 2 - Reduction to Alcohol
-
Reaction Setup: In a flame-dried 500 mL round-bottom flask under an inert nitrogen atmosphere, prepare a suspension of LiAlH₄ (2.8 g, 75 mmol) in anhydrous tetrahydrofuran (THF, 150 mL). Cool the suspension to 0°C using an ice bath.
-
Ester Addition: Dissolve the triazole ester (11.6 g, 50 mmol) from Step 1 in anhydrous THF (50 mL) and add it dropwise to the stirred LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition, remove the ice bath and allow the mixture to stir at room temperature for 3 hours.
-
Quenching & Work-up: Carefully quench the reaction by cooling it back to 0°C and adding water (3 mL) dropwise, followed by 15% aqueous NaOH solution (3 mL), and finally water (9 mL). Stir the resulting granular white precipitate for 30 minutes, then filter it through a pad of Celite. Wash the filter cake with THF (50 mL).
-
Isolation: Concentrate the combined filtrates under reduced pressure to yield (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol as a solid, which can be used in the next step without further purification.
Experimental Protocol: Step 3 - Oxidation to Aldehyde
-
Reaction Setup: Dissolve the crude alcohol from Step 2 in dichloromethane (DCM, 250 mL) in a 500 mL flask.
-
Oxidation: Add activated manganese dioxide (21.7 g, 250 mmol, approx. 5 equivalents) portion-wise to the stirred solution.
-
Reaction: Stir the resulting black suspension vigorously at room temperature for 12-18 hours. Monitor the disappearance of the starting alcohol by TLC.
-
Isolation & Purification: Upon completion, filter the reaction mixture through a pad of Celite to remove the MnO₂ solids, washing the pad thoroughly with DCM (3 x 50 mL). Combine the filtrates and concentrate in vacuo to yield 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carbaldehyde. The product is often of sufficient purity for the next step, but can be further purified by recrystallization from an ethanol/water mixture if necessary. A near-quantitative yield is often achieved with this method.[7]
Step 4: Reductive Amination to the Target Methanamine
Objective: To synthesize the final product, this compound.
Mechanistic Insight & Reagent Justification: Reductive amination is a robust method for converting aldehydes and ketones into amines.[8] The process involves the initial formation of an imine intermediate via condensation of the aldehyde with an amine source, which is then reduced in situ to the corresponding amine.
-
Amine Source: A solution of ammonia in methanol is used as the nitrogen source to form the primary amine. Using a large excess drives the equilibrium towards imine formation.
-
Reducing Agent: Sodium borohydride (NaBH₄) is a mild and effective reducing agent for the imine intermediate.[9] It is less reactive towards the starting aldehyde than more aggressive hydrides, allowing the imine to form before reduction occurs. The use of triazole-borane complexes has also been shown to be highly effective for reductive aminations.[10][11][12]
Experimental Protocol:
-
Reaction Setup: Dissolve the aldehyde (9.4 g, 50 mmol) from Step 3 in methanol (200 mL) in a 500 mL flask and cool to 0°C.
-
Imine Formation: Bubble ammonia gas through the solution for 15 minutes, or alternatively, use a 7N solution of ammonia in methanol (100 mL, 700 mmol). Add ammonium chloride (5.4 g, 100 mmol) as a mild acidic catalyst to facilitate imine formation. Stir the mixture at room temperature for 1 hour.
-
Reduction: Cool the solution back to 0°C. Add sodium borohydride (3.8 g, 100 mmol) portion-wise over 30 minutes, ensuring the temperature does not rise above 10°C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Work-up: Quench the reaction by the slow addition of 1M HCl until the solution is acidic (pH ~2). Concentrate the mixture under reduced pressure to remove the methanol.
-
Isolation & Purification: Basify the aqueous residue with 4M NaOH until pH > 12. Extract the product with DCM (3 x 100 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude amine. The product can be purified by conversion to its hydrochloride salt for better stability and handling.[13]
| Parameter | Result |
| Yield | 65-75% |
| Physical State | Pale yellow oil or low-melting solid |
| Purity (by LC-MS) | >95% |
| Key ¹³C NMR (CDCl₃) | δ 145.2 (C-triazole), 138.1 (C-triazole), 38.5 (-CH₂NH₂) |
Conclusion
The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of this compound. By employing a regioselective ring-forming reaction followed by a sequence of robust functional group interconversions, this strategy effectively overcomes the inherent challenge of controlling N-aryl substitution in triazole synthesis. The protocols have been designed with an emphasis on procedural clarity, safety, and the use of common laboratory reagents, making this valuable building block accessible to researchers in drug discovery and chemical biology. The final product serves as a versatile precursor for further elaboration, enabling its incorporation into more complex molecular architectures.
References
- Late-Stage Functionalization Strategies of 1,2,3-Triazoles: A Post-Click Approach in Organic Synthesis. ACS Publications.
- Efficient Green Chemistry Approach for the Synthesis of 1,2,3-Triazoles Using Click Chemistry through Cycloaddition Reaction: Synthesis and Cytotoxic Study. Taylor & Francis Online.
- A Microwave-Assisted Click Chemistry Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via a Copper(I)-Catalyzed Three-Component Reaction. ACS Publications.
- One Pot Multicomponent Synthesis of Highly Commutated 1, 2, 3-Triazoles using Some Pyrazole Aldehyde through “Click” Reaction. Oriental Journal of Chemistry.
- Synthesis of Functional 1,2,3-Triazoles and Its Applications in Transition Metal Catalysis. University of South Florida Scholar Commons.
- Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. PubMed.
- 1,2,3-triazole-boranes: stable and efficient reagents for ketone and aldehyde reductive amination in organic solvents or in water. Royal Society of Chemistry.
- Synthesis of 2-Phenyl-2,1,3-Triazole-4-Carboxaldehyde and Some Derivatives. LSU Historical Dissertations and Theses.
- C−H Bond Functionalization in the Synthesis of Fused 1,2,3-Triazoles. ACS Publications.
- Sustainable Construction of Heterocyclic 1,2,3-Triazoles by Strict Click [3+2] Cycloaddition Reactions Between Azides and Alkynes on Copper/Carbon in Water. Frontiers in Chemistry.
- Halo-1,2,3-triazoles: Valuable Compounds to Access Biologically Relevant Molecules. Wiley Online Library.
- Terminal and Internal Alkyne Complexes and Azide-Alkyne Cycloaddition Chemistry of Copper(I) Supported by a Fluorinated Bis(pyrazolyl)borate. National Institutes of Health (NIH).
- Synthesis and Characterization of Azido-Functionalized 1,2,3-Triazole and Fused 1,2,3-Triazole. ACS Publications.
- 1,2,3-Triazole-boranes: stable and efficient reagents for ketone and aldehyde reductive amination in organic solvents or in water. Royal Society of Chemistry.
- 1,2,3-Triazole-boranes: stable and efficient reagents for ketone and aldehyde reductive amination in organic solvents or in water. PubMed.
- Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents. MDPI.
- Azide-alkyne Huisgen cycloaddition. Wikipedia.
- Transition States of Strain-Promoted Metal-Free Click Chemistry: 1,3-Dipolar Cycloadditions of Phenyl Azide and Cyclooctynes. ResearchGate.
- Why is phenyl azide so unreactive in [3 + 2] cycloaddition reactions? Demystifying Sustmann's paradigmatic parabola. Royal Society of Chemistry.
- Synthesis of a new series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides as carbonic anhydrase I, II, IV and IX inhibitors. ScienceDirect.
- Synthesis of 1, 4, 5-trisubstituted - 1,2,3-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research.
- Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI.
- Synthesis of 1,2,3-triazoles. Organic Chemistry Portal.
- 2-PHENYL-2,1,3-TRIAZOLE-4-CARBOXALDEHYDE AND DERIVATIVES. ACS Publications.
- Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.
- Reductive amination. Wikipedia.
- Preparation of Acidic 5-Hydroxy-1,2,3-triazoles via the Cycloaddition of Aryl Azides with β-Ketoesters. ACS Publications.
- Synthesis of 2H-1,2,3-triazoles. Organic Chemistry Portal.
- 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. MDPI.
- 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde. Benchchem.
- Synthesis of esters and amides of 5-amino-1,2,4-triazole-3-carboxylic and 5-amino-1,2,4-triazol-3-ylacetic acids. ResearchGate.
- Regioselective Reduction of 1H-1,2,3-Triazole Diesters. MDPI.
- Silver-Catalyzed Cascade Cyclization of Amino-NH-1,2,3-Triazoles with 2-Alkynylbenzaldehydes: An Access to Pentacyclic Fused Triazoles. National Institutes of Health (NIH).
- Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). PubMed Central.
- This compound hydrochloride. BLD Pharm.
- Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. ACS Publications.
- Regioselective Reduction of 1H-1,2,3-Triazole Diesters. Semantic Scholar.
- SUPPORTING INFORMATION Synthesis of Diarylmethylamines via Palladium-Catalyzed Regioselective Arylation of 1,1,3-Triaryl-2-Azaallyl Anions. The Royal Society of Chemistry.
- Synthesis of some substituted diazoles and triazoles from primary amines. Iraqi National Journal of Chemistry.
Sources
- 1. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Halo-1,2,3-triazoles: Valuable Compounds to Access Biologically Relevant Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. One Pot Multicomponent Synthesis of Highly Commutated 1, 2, 3-Triazoles using Some Pyrazole Aldehyde through “Click” Reaction – Oriental Journal of Chemistry [orientjchem.org]
- 5. Frontiers | Sustainable Construction of Heterocyclic 1,2,3-Triazoles by Strict Click [3+2] Cycloaddition Reactions Between Azides and Alkynes on Copper/Carbon in Water [frontiersin.org]
- 6. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. 1,2,3-triazole-boranes: stable and efficient reagents for ketone and aldehyde reductive amination in organic solvents or in water - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. 1,2,3-triazole-boranes: stable and efficient reagents for ketone and aldehyde reductive amination in organic solvents or in water - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. 1,2,3-Triazole-boranes: stable and efficient reagents for ketone and aldehyde reductive amination in organic solvents or in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2228468-39-9|this compound hydrochloride|BLD Pharm [bldpharm.com]
An In-depth Technical Guide to (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanamine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanamine is a heterocyclic amine built upon the robust and versatile 1,2,3-triazole scaffold. This guide provides a comprehensive overview of its chemical properties, a plausible synthesis pathway based on established methodologies, and its potential applications, particularly within the realm of medicinal chemistry and drug discovery. The 1,2,3-triazole core is a significant pharmacophore, known for its metabolic stability and ability to engage in various biological interactions, making its derivatives, such as the title compound, attractive targets for further investigation.[1][2]
Introduction: The Significance of the 1,2,3-Triazole Moiety
The 1,2,3-triazole ring system is a five-membered heterocycle containing three nitrogen atoms. It has garnered substantial attention in medicinal chemistry due to its unique combination of properties.[1][2] The facile and highly efficient synthesis of 1,4-disubstituted 1,2,3-triazoles via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has made this scaffold readily accessible.
Key attributes of the 1,2,3-triazole ring include:
-
Metabolic Stability: The triazole ring is generally resistant to metabolic degradation, enhancing the pharmacokinetic profiles of drug candidates.[3]
-
Hydrogen Bonding Capability: The nitrogen atoms of the triazole ring can act as both hydrogen bond donors and acceptors, facilitating interactions with biological targets.
-
Dipole Moment: The significant dipole moment of the triazole ring can influence molecular conformation and binding affinity.[3]
-
Bioisosterism: The 1,2,3-triazole moiety can serve as a bioisostere for other functional groups, such as amide bonds, offering a strategy to improve drug-like properties.
These features have led to the incorporation of the 1,2,3-triazole scaffold into a wide array of therapeutic agents, including those with anticancer, antimicrobial, and antiviral activities.[1][2] this compound, with its primary amine functionality, represents a key building block for the synthesis of more complex and potentially bioactive molecules.
Physicochemical and Computational Properties
| Property | Value | Source |
| CAS Number | 105362-45-6 | |
| Molecular Formula | C₁₀H₁₂N₄ | |
| Molecular Weight | 188.23 g/mol | |
| Appearance | Predicted to be a solid at room temperature | |
| Solubility | Likely soluble in organic solvents like methanol, ethanol, and DMSO. A hydrochloride salt form (CAS No. 2228468-39-9) is available, suggesting aqueous solubility of the salt. | |
| Topological Polar Surface Area (TPSA) | 56.73 Ų | |
| logP | 1.03442 | |
| Hydrogen Bond Acceptors | 4 | |
| Hydrogen Bond Donors | 1 | |
| Rotatable Bonds | 2 |
Proposed Synthesis and Mechanistic Considerations
A plausible and efficient synthesis of this compound can be envisioned through a multi-step sequence starting from readily available precursors. The following proposed pathway is based on well-established organic chemistry principles and reactions commonly used for the synthesis of similar 1,2,3-triazole derivatives.
Retrosynthetic Analysis
Caption: Retrosynthetic analysis of the target molecule.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of the target molecule.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 4-Cyano-5-methyl-2-phenyl-2H-1,2,3-triazole
-
Reaction Setup: To a solution of 2-butynenitrile (1.0 eq) in a suitable solvent such as toluene or a mixture of tert-butanol and water, add phenyl azide (1.0 eq).
-
Catalysis (Optional but Recommended for Regioselectivity): For a copper-catalyzed reaction, add a source of Cu(I), such as copper(I) iodide (0.05 eq), and a ligand, like sodium ascorbate (0.1 eq). The use of a copper catalyst generally favors the formation of the 1,4-disubstituted triazole. However, for the 2-phenyl isomer, a thermal cycloaddition might be employed, which could lead to a mixture of regioisomers requiring separation.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 60-80 °C) until the starting materials are consumed, as monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 4-cyano-5-methyl-2-phenyl-2H-1,2,3-triazole.
Step 2: Synthesis of this compound
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of a reducing agent such as lithium aluminum hydride (LiAlH₄, 2-3 eq) in anhydrous tetrahydrofuran (THF).
-
Addition of Substrate: Cool the suspension to 0 °C and add a solution of 4-cyano-5-methyl-2-phenyl-2H-1,2,3-triazole (1.0 eq) in anhydrous THF dropwise.
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours, monitoring the reaction progress by TLC.
-
Work-up and Purification: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water (Fieser workup). Filter the resulting precipitate and wash with THF. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by conversion to its hydrochloride salt followed by recrystallization.
Spectroscopic Characterization (Predicted)
Based on the proposed structure and data from analogous compounds, the following spectroscopic features are anticipated:
-
¹H NMR:
-
Aromatic protons of the phenyl group would appear as multiplets in the range of δ 7.2-7.8 ppm.
-
The methyl protons on the triazole ring would likely be a singlet around δ 2.4-2.6 ppm.
-
The methylene protons of the aminomethyl group would appear as a singlet around δ 3.8-4.2 ppm.
-
The amine protons would be a broad singlet, and its chemical shift would be dependent on the solvent and concentration.
-
-
¹³C NMR:
-
Aromatic carbons would resonate in the δ 120-140 ppm region.
-
The carbons of the triazole ring would appear in the δ 130-150 ppm range.
-
The methyl carbon would be found upfield, around δ 10-15 ppm.
-
The methylene carbon of the aminomethyl group would be expected in the δ 35-45 ppm region.
-
-
IR Spectroscopy:
-
N-H stretching of the primary amine would be observed as two bands in the 3300-3500 cm⁻¹ region.
-
C-H stretching of the aromatic and aliphatic groups would be present around 2850-3100 cm⁻¹.
-
C=C and C=N stretching of the aromatic and triazole rings would appear in the 1450-1600 cm⁻¹ region.
-
-
Mass Spectrometry (ESI-MS):
-
A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 189.11.
-
Reactivity and Derivatization
The primary amine functionality of this compound is a versatile handle for a variety of chemical transformations, allowing for its incorporation into larger and more complex molecular architectures.
Caption: Potential derivatization reactions of the title compound.
These reactions enable the facile synthesis of libraries of compounds for structure-activity relationship (SAR) studies in drug discovery programs.
Applications in Medicinal Chemistry and Drug Discovery
The 1,2,3-triazole scaffold is a privileged structure in medicinal chemistry.[1][2] Derivatives of this core have shown a broad spectrum of biological activities. The title compound, as a primary amine, is an excellent starting point for the synthesis of novel therapeutic agents.
Potential therapeutic areas for derivatives of this compound include:
-
Anticancer Agents: Many 1,2,3-triazole-containing compounds have demonstrated potent anticancer activity through various mechanisms.[2]
-
Antimicrobial Agents: The triazole moiety is present in several antifungal and antibacterial drugs.
-
Antiviral Agents: Triazole derivatives have been investigated for their activity against a range of viruses.
-
Enzyme Inhibitors: The structural features of the triazole ring make it a suitable scaffold for designing inhibitors of various enzymes.
The aminomethyl side chain allows for the introduction of diverse pharmacophoric groups to modulate the biological activity, selectivity, and pharmacokinetic properties of the resulting molecules.
Conclusion
This compound is a valuable building block for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. While detailed experimental data for this specific compound is sparse in the current literature, its synthesis can be reliably predicted based on established methods for 1,2,3-triazole formation and functional group transformations. The versatility of the primary amine functionality, coupled with the favorable properties of the 1,2,3-triazole core, makes this compound a highly attractive target for further investigation and utilization in the development of new chemical entities.
References
- D. Dheer, V. Singh, K. R. Shankar, 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview. Future Med. Chem.10, 1347-1372 (2018).
- S. A. S. G. Al-Mokhtar, A. S. Abbar, 1,2,3-Triazoles: Lead Molecules For Promising Drugs: A Review. Asian J. Chem.33, 2767-2779 (2021).
- A. M. El-Sayed, Biological importance and synthesis of 1,2,3-triazole derivatives: a review. J. Iran. Chem. Soc.21, 1-25 (2024).
- M. A. G. El-Fattah, M. M. A. El-Gamal, A. M. El-Sayed, FDA-approved drugs containing 1,2,3-triazole scaffold. RSC Adv.12, 28769-28785 (2022).
- V. V. Rostovtsev, L. G. Green, V. V. Fokin, K. B. Sharpless, A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angew. Chem. Int. Ed.41, 2596-2599 (2002).
Sources
- 1. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN105646453A - Synthesis method of 5-(2-fluorophenyl)-N-methyl-1-(3-pyridyl sulfonyl)-1H-pyrrole-3-methanamine fumarate TAK438 - Google Patents [patents.google.com]
- 3. warf.org [warf.org]
An In-Depth Technical Guide to (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanamine (CAS Number 105362-45-6)
Foreword: The Strategic Importance of the 1,2,3-Triazole Scaffold
The 1,2,3-triazole moiety represents a cornerstone in modern medicinal chemistry and drug development. These five-membered heterocyclic rings, containing three contiguous nitrogen atoms, are not prevalent in nature but have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][2] The success of this scaffold can be attributed to its unique electronic properties, metabolic stability, and its capacity to engage in hydrogen bonding and dipole-dipole interactions, often acting as a bioisosteric replacement for amide bonds.[3] The advent of copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has further propelled the exploration of 1,2,3-triazoles by offering a highly efficient and regioselective synthetic route.[3] This guide provides a detailed technical overview of a specific, yet versatile, member of this class: (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanamine.
Chemical Identity and Physicochemical Properties
This compound is a substituted triazole featuring a primary amine functionality, a key feature for further chemical elaboration or for direct interaction with biological targets.
| Property | Value | Source |
| CAS Number | 105362-45-6 | [4] |
| Molecular Formula | C₁₀H₁₂N₄ | [4] |
| Molecular Weight | 188.23 g/mol | [4] |
| Topological Polar Surface Area (TPSA) | 56.73 Ų | [4] |
| Predicted logP | 1.03442 | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Hydrogen Bond Acceptors | 4 | [4] |
| Rotatable Bonds | 2 | [4] |
Strategic Synthesis Pathway
-
Synthesis of the Aldehyde Intermediate: While commercially available, understanding the synthesis of the aldehyde provides a more comprehensive picture. A common method involves the Vilsmeier-Haack formylation of a suitable precursor.
-
Reductive Amination to the Target Methanamine: This is a well-established and high-yielding transformation to convert the aldehyde to the primary amine.[7][8]
Experimental Protocol: Synthesis of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbaldehyde (Intermediate)
This protocol is based on analogous formylation reactions of heterocyclic compounds.
Reaction Scheme:
Caption: Vilsmeier-Haack formylation to produce the key aldehyde intermediate.
Materials:
-
2-Phenyl-5-methyl-2H-1,2,3-triazole
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add phosphorus oxychloride (3.0 eq.) to anhydrous N,N-dimethylformamide (10 vol.) at 0°C.
-
Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 2-phenyl-5-methyl-2H-1,2,3-triazole (1.0 eq.) in anhydrous DMF (2 vol.) dropwise to the Vilsmeier reagent at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 90°C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to 0°C and quench by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbaldehyde as a solid.
Experimental Protocol: Synthesis of this compound
This protocol employs a standard reductive amination procedure.[7]
Reaction Scheme:
Caption: Reductive amination of the aldehyde to the target primary amine.
Materials:
-
5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbaldehyde
-
Ammonium acetate (NH₄OAc)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbaldehyde (1.0 eq.) in methanol (15 vol.), add ammonium acetate (10.0 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium cyanoborohydride (1.5 eq.) portion-wise over 15 minutes.
-
Stir the reaction at room temperature for 12-18 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to yield This compound .
Spectroscopic Characterization
While experimental spectra for the title compound are not publicly available, the expected spectroscopic data can be reliably predicted based on the analysis of closely related structures found in the literature.[9][10]
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.80 - 7.70 | m | 2H | Aromatic protons (ortho to N) |
| ~ 7.50 - 7.40 | m | 3H | Aromatic protons (meta and para to N) |
| ~ 4.00 | s | 2H | -CH₂-NH₂ |
| ~ 2.50 | s | 3H | -CH₃ |
| ~ 1.60 | br s | 2H | -NH₂ |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 148.0 | C-5 of triazole |
| ~ 140.0 | Quaternary C of phenyl |
| ~ 138.0 | C-4 of triazole |
| ~ 129.5 | Aromatic CH |
| ~ 128.8 | Aromatic CH |
| ~ 120.0 | Aromatic CH |
| ~ 40.0 | -CH₂-NH₂ |
| ~ 10.0 | -CH₃ |
Predicted Infrared (IR) Spectrum (ATR)
| Wavenumber (cm⁻¹) | Assignment |
| 3350 - 3250 | N-H stretch (primary amine) |
| 3100 - 3000 | Aromatic C-H stretch |
| 2950 - 2850 | Aliphatic C-H stretch |
| 1600 - 1580 | N-H bend (scissoring) |
| 1500, 1450 | Aromatic C=C stretch |
| ~ 1250 | C-N stretch |
Mass Spectrometry
-
Expected [M+H]⁺: 189.1135 for C₁₀H₁₃N₄⁺
Potential Applications in Drug Discovery and Research
The structural motifs present in this compound suggest several promising avenues for research and development.
Scaffold for Library Synthesis
The primary amine serves as a versatile handle for further chemical modifications. It can be readily acylated, alkylated, or used in reductive amination with other aldehydes to generate a diverse library of compounds for high-throughput screening.
Potential as an Anticancer Agent
Numerous 1,2,3-triazole derivatives have demonstrated potent anticancer activity. The phenyl and methyl substitutions on the triazole ring can be fine-tuned to optimize interactions with specific biological targets.
Potential as an Antimicrobial Agent
The triazole core is a well-known pharmacophore in antifungal and antibacterial agents. This compound could serve as a lead structure for the development of new anti-infective drugs.[11]
Workflow for Biological Evaluation:
Caption: A typical workflow for the biological evaluation of the title compound.
Safety and Handling
As with any research chemical, this compound should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.[4]
For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable building block in the ever-expanding field of medicinal chemistry. Its synthesis, while not explicitly detailed in the literature, can be reliably achieved through a logical, multi-step process. The presence of a versatile primary amine handle, coupled with the proven pharmacological potential of the 1,2,3-triazole scaffold, makes this compound a highly attractive starting point for the development of novel therapeutic agents. This guide provides the foundational knowledge for researchers to synthesize, characterize, and explore the potential of this promising molecule.
References
-
Frontiers in Drug Discovery. (n.d.). 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. Retrieved from [Link]
-
Asian Journal of Chemistry. (2021). 1,2,3-Triazoles: Lead Molecules For Promising Drugs: A Review. Retrieved from [Link]
-
Taylor & Francis Online. (2024). Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Retrieved from [Link]
-
MDPI. (2021). Regioselective Reduction of 1H-1,2,3-Triazole Diesters. Retrieved from [Link]
-
PubMed Central (PMC). (2021). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Retrieved from [Link]
-
PubMed Central (PMC). (2019). Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx Catalysts. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Novel Thiazole Based 1,2,3-Triazole Derivatives as Inhibitors of Glioblastoma Cancer Cells [ajgreenchem.com]
- 3. FI97382B - Process for the preparation of 1,2,4-triazole derivatives useful as medicaments - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. 13322-11-7|5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carbaldehyde|BLD Pharm [bldpharm.com]
- 6. 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbaldehyde [m.chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ETHYL 5-METHYL-2H-1,2,4-TRIAZOLE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 10. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Federal Register :: Tristyrylphenol Ethoxylates; Exemption From the Requirement of a Tolerance [federalregister.gov]
(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanamine molecular weight
An In-Depth Technical Guide on the Molecular Weight of (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanamine
Prepared by a Senior Application Scientist
This guide provides a comprehensive analysis of the molecular weight of this compound, a compound of interest in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field, offering both theoretical calculations and practical considerations for its empirical determination.
Introduction and Chemical Identity
This compound is a substituted triazole derivative. The structural arrangement of the phenyl group on the triazole ring and the aminomethyl substituent is crucial for its chemical properties and potential biological activity. An accurate understanding of its molecular weight is fundamental for a wide range of applications, including stoichiometric calculations in synthesis, quantitative analysis, and computational modeling.
The definitive chemical structure of this compound is represented by the molecular formula C₁₀H₁₂N₄ . This formula is the cornerstone for calculating its molecular weight.
Theoretical Molecular Weight Calculation
The molecular weight (MW) is the sum of the atomic weights of all atoms in a molecule. The calculation is based on the molecular formula and the standard atomic weights of the constituent elements.
The molecular formula for this compound is C₁₀H₁₂N₄.
The calculation is as follows:
-
Carbon (C): 10 atoms × 12.011 u = 120.11 u
-
Hydrogen (H): 12 atoms × 1.008 u = 12.096 u
-
Nitrogen (N): 4 atoms × 14.007 u = 56.028 u
Total Molecular Weight = 120.11 + 12.096 + 56.028 = 188.234 g/mol
This value represents the molar mass of the compound, which is numerically equivalent to the average molecular weight. For high-resolution mass spectrometry, the monoisotopic mass, which is calculated using the mass of the most abundant isotopes of the constituent elements, is often used.
Table 1: Summary of Atomic Contributions to Molecular Weight
| Element | Symbol | Count | Atomic Weight (u) | Total Contribution (u) |
| Carbon | C | 10 | 12.011 | 120.11 |
| Hydrogen | H | 12 | 1.008 | 12.096 |
| Nitrogen | N | 4 | 14.007 | 56.028 |
| Total | 188.234 |
The exact molecular weight of this compound is 188.23 g/mol .
Experimental Verification of Molecular Weight
While theoretical calculations are essential, empirical verification is a critical step in chemical characterization. Mass spectrometry (MS) is the primary technique for determining the molecular weight of a compound with high accuracy.
Workflow for Molecular Weight Determination by Mass Spectrometry
The following protocol outlines a standard procedure for confirming the molecular weight of this compound using Electrospray Ionization Mass Spectrometry (ESI-MS).
Caption: Workflow for molecular weight confirmation using ESI-MS.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the synthesized this compound.
-
Dissolve the compound in a suitable solvent system, such as a methanol/water mixture, to create a stock solution of 1 mg/mL.
-
Perform a serial dilution to a final concentration of approximately 1 µg/mL. The choice of solvent is critical to ensure solubility and compatibility with the ESI source.
-
-
Instrumentation and Analysis:
-
Set up an ESI-MS system, such as a time-of-flight (TOF) or quadrupole mass analyzer.
-
Operate the ESI source in positive ion mode, as the primary amine group is readily protonated.
-
Infuse the diluted sample into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
-
Data Acquisition and Interpretation:
-
Acquire the mass spectrum over a relevant m/z (mass-to-charge ratio) range, for instance, m/z 100-500.
-
The expected primary ion will be the protonated molecule, [M+H]⁺.
-
Look for a prominent peak at m/z corresponding to the theoretical monoisotopic mass of the protonated molecule (C₁₀H₁₃N₄⁺). The expected m/z would be approximately 189.11.
-
The presence of this peak with the correct isotopic pattern provides strong evidence for the compound's identity and confirms its molecular weight.
-
Conclusion
The molecular weight of this compound has been established through theoretical calculation based on its molecular formula, C₁₀H₁₂N₄, as 188.234 g/mol . This fundamental chemical property is essential for the accurate handling and study of this compound in research and development. The outlined mass spectrometry protocol provides a reliable method for the empirical confirmation of this value, ensuring the integrity of experimental results.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 13867605, this compound." PubChem, [Link]. Accessed January 12, 2026.
An In-Depth Technical Guide to (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanamine Hydrochloride Salt: A Keystone Intermediate in Medicinal Chemistry
This guide provides a comprehensive technical overview of (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanamine hydrochloride salt, a pivotal molecular building block for researchers and professionals in drug development. We will delve into its synthesis, detailed characterization, and burgeoning applications, underpinned by a rationale-driven approach to experimental design and data interpretation.
Introduction: The Strategic Importance of the 1,2,3-Triazole Scaffold
The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry, lauded for its exceptional chemical stability and its capacity to engage in a variety of non-covalent interactions, including hydrogen bonding.[1][2] This five-membered heterocyclic ring is often employed as a bioisostere for amide bonds, enhancing the pharmacokinetic profiles of drug candidates by improving metabolic stability.[1] The inherent versatility of the triazole core has led to its incorporation into a wide array of therapeutic agents with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2]
This compound hydrochloride salt, in particular, serves as a crucial intermediate. The primary amine functionality at the 4-position provides a reactive handle for the facile introduction of a wide range of substituents, enabling the exploration of vast chemical space in the quest for novel therapeutic agents.
Synthesis of this compound Hydrochloride Salt: A Rationale-Driven Approach
While a direct, one-pot synthesis for this specific hydrochloride salt is not extensively documented, a robust and logical synthetic pathway can be constructed from well-established methodologies for the regioselective synthesis of 2,5-disubstituted 1,2,3-triazoles and subsequent functional group transformations. The proposed synthetic route is a multi-step process designed for efficiency and control over the final product's structure.
Proposed Synthetic Pathway
The synthesis commences with the well-established 1,3-dipolar cycloaddition of an azide with an activated alkyne, followed by functional group manipulations to arrive at the target methanamine.
Detailed Experimental Protocols
Step 1: Synthesis of Ethyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate
This initial step involves a base-catalyzed 1,3-dipolar cycloaddition between phenyl azide and ethyl acetoacetate. The use of a base, such as sodium ethoxide, is crucial for the deprotonation of ethyl acetoacetate, forming the enolate which then readily reacts with the azide.
-
Protocol: To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, ethyl acetoacetate (1.0 eq) is added dropwise at 0 °C. The mixture is stirred for 30 minutes, after which phenyl azide (1.0 eq) is added. The reaction is then allowed to warm to room temperature and stirred for 24 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.
Step 2: Hydrolysis to 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic Acid
The ester is hydrolyzed to the corresponding carboxylic acid using standard basic hydrolysis conditions.
-
Protocol: The ethyl ester from the previous step is dissolved in a mixture of ethanol and a 2M aqueous solution of sodium hydroxide. The mixture is heated to reflux for 4 hours. After cooling, the ethanol is removed under reduced pressure, and the aqueous solution is acidified with 2M hydrochloric acid to precipitate the carboxylic acid. The solid is collected by filtration, washed with cold water, and dried.
Step 3: Reduction to (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol
The carboxylic acid is reduced to the primary alcohol. A mild reducing agent such as lithium aluminum hydride (LAH) is suitable for this transformation.
-
Protocol: To a stirred suspension of lithium aluminum hydride (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, a solution of the carboxylic acid (1.0 eq) in THF is added dropwise. The reaction mixture is then stirred at room temperature for 12 hours. The reaction is quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water. The resulting solid is filtered off, and the filtrate is concentrated to yield the alcohol.
Step 4: Oxidation to 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carbaldehyde
The primary alcohol is oxidized to the aldehyde using a mild oxidizing agent like pyridinium chlorochromate (PCC) to prevent over-oxidation to the carboxylic acid.
-
Protocol: To a suspension of pyridinium chlorochromate (1.5 eq) in dichloromethane (DCM), a solution of the alcohol (1.0 eq) in DCM is added. The mixture is stirred at room temperature for 2 hours. The reaction mixture is then filtered through a pad of silica gel, and the filtrate is concentrated to give the aldehyde.
Step 5: Reductive Amination to this compound
This crucial step involves the formation of an imine from the aldehyde and an amine source, followed by in-situ reduction. Sodium cyanoborohydride is a common and effective reducing agent for this purpose as it selectively reduces the iminium ion in the presence of the aldehyde.
-
Protocol: The aldehyde (1.0 eq) is dissolved in methanol, followed by the addition of ammonium acetate (10 eq) and sodium cyanoborohydride (1.5 eq). The reaction mixture is stirred at room temperature for 24 hours. The solvent is evaporated, and the residue is taken up in ethyl acetate and washed with saturated sodium bicarbonate solution. The organic layer is dried over sodium sulfate and concentrated to yield the desired amine.
Step 6: Hydrochloride Salt Formation
The final step involves the conversion of the free base to its hydrochloride salt to improve its stability and handling properties.
-
Protocol: The crude amine is dissolved in a minimal amount of diethyl ether, and a solution of HCl in diethyl ether is added dropwise with stirring until precipitation is complete. The resulting solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford this compound hydrochloride salt.
Characterization and Data Interpretation
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the expected spectroscopic data based on the analysis of structurally similar 1,2,3-triazole derivatives found in the literature.
| Analytical Technique | Expected Observations and Interpretation |
| ¹H NMR | Phenyl protons: Multiplets in the aromatic region (δ 7.2-7.8 ppm). Methyl protons: A sharp singlet around δ 2.4-2.6 ppm. Methylene protons (CH₂-N): A singlet or AB quartet around δ 4.0-4.3 ppm. Amine protons (NH₃⁺): A broad singlet, the chemical shift of which is concentration and solvent dependent. |
| ¹³C NMR | Triazole carbons (C4 and C5): Resonances typically in the range of δ 130-150 ppm. Phenyl carbons: Multiple signals between δ 120-140 ppm. Methyl carbon: A signal around δ 10-15 ppm. Methylene carbon (CH₂-N): A signal around δ 35-45 ppm. |
| FT-IR | N-H stretch (amine salt): Broad absorption in the range of 2500-3200 cm⁻¹. C=N and N=N stretches (triazole ring): Characteristic absorptions in the 1400-1600 cm⁻¹ region. C-H stretches (aromatic and aliphatic): Absorptions around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. |
| Mass Spectrometry | (ESI+) : The molecular ion peak [M+H]⁺ for the free base would be observed. Fragmentation patterns would likely involve the loss of the aminomethyl group and cleavage of the triazole ring. |
Applications in Drug Discovery and Development
The title compound is a versatile scaffold for the synthesis of a diverse library of compounds with potential therapeutic applications. The primary amine serves as a convenient point of attachment for various pharmacophores, enabling the exploration of structure-activity relationships (SAR).
Anticancer Drug Development
The 1,2,3-triazole nucleus is a prominent feature in many anticancer agents.[1] Derivatives synthesized from this compound can be designed to target various cancer-related pathways. For instance, coupling with different carboxylic acids to form amides can lead to compounds that exhibit cytotoxic activity against various cancer cell lines.[1]
Sources
A Technical Guide to the Synthesis of 5-Methyl-2-Phenyl-1,2,3-Triazole Derivatives
Abstract
The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry and materials science, renowned for its stability, aromaticity, and capacity for hydrogen bonding. While the synthesis of N1-substituted 1,2,3-triazoles has been revolutionized by the advent of "click chemistry," the regioselective synthesis of N2-substituted isomers, such as 5-methyl-2-phenyl-1,2,3-triazole, presents a distinct and more complex challenge. This guide provides an in-depth exploration of the synthetic strategies available to researchers. We will first establish a foundational understanding of the classical and metal-catalyzed azide-alkyne cycloaddition reactions that predominantly yield N1-isomers, clarifying why they are unsuitable for the direct synthesis of the target compound. The core of this document will then focus on the specific methodologies required to achieve N2-substitution, detailing the mechanistic rationale behind these alternative pathways and providing actionable experimental protocols for their implementation in a laboratory setting.
Part 1: The N1-Substitution Paradigm: Azide-Alkyne Cycloadditions
The most prominent route to 1,2,3-triazoles is the [3+2] cycloaddition between an azide and an alkyne. Understanding this family of reactions is crucial context for appreciating the challenge of N2-synthesis.
The Huisgen 1,3-Dipolar Cycloaddition: The Foundation
The thermal, uncatalyzed reaction between an azide (a 1,3-dipole) and an alkyne (a dipolarophile) to form a five-membered triazole ring was extensively studied by Rolf Huisgen.[1][2] This reaction, while foundational, suffers from significant drawbacks for practical synthesis.
-
High Energy Input: The reaction requires elevated temperatures and often long reaction times due to a high activation energy barrier.[3]
-
Lack of Regioselectivity: When using an asymmetrical alkyne like propyne and an azide like phenyl azide, the thermal reaction produces a mixture of two regioisomers: the 1,4-disubstituted (1-phenyl-4-methyl-1,2,3-triazole) and the 1,5-disubstituted (1-phenyl-5-methyl-1,2,3-triazole) products, often in a roughly 1:1 ratio.[4] This lack of control necessitates difficult chromatographic separation, reducing the overall yield of the desired isomer.
The formation of these N1-substituted isomers is a direct consequence of the concerted pericyclic mechanism where the azide nitrogen N1 attacks one of the alkyne carbons.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The "Click" Reaction
The landscape of triazole synthesis was transformed by the independent discovery by Meldal and Sharpless of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[2][3] This reaction is the cornerstone of "click chemistry" due to its efficiency, reliability, and biocompatibility.[2][5]
-
Exceptional Regioselectivity: CuAAC exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer.[3][4]
-
Mild Conditions: The reaction proceeds rapidly at room temperature in a variety of solvents, including water, and is tolerant of a wide range of functional groups.[6]
-
Mechanism: The reaction is not a true concerted cycloaddition. It involves the formation of a copper(I) acetylide intermediate.[][8] This intermediate then reacts with the azide in a stepwise manner, leading to a six-membered copper-containing ring that rearranges to form the 1,4-triazole product exclusively.[][8] The active Cu(I) catalyst can be generated in situ from Cu(II) salts (e.g., CuSO₄) using a reducing agent like sodium ascorbate.[4][6]
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): The Complementary Click Reaction
To further expand regiocontrol, catalysts based on ruthenium were developed. The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides the opposite regioisomer to CuAAC.
-
High Regioselectivity: RuAAC, typically using a catalyst like [Cp*RuCl], selectively produces 1,5-disubstituted 1,2,3-triazoles from terminal alkynes.[4][9][10]
-
Broader Scope for Alkynes: Unlike CuAAC, which is generally limited to terminal alkynes, RuAAC can also be used with internal alkynes to produce fully substituted (1,4,5-trisubstituted) triazoles.[4][9][11]
-
Mechanism: The RuAAC mechanism differs significantly from CuAAC. It is proposed to proceed via the oxidative coupling of the azide and alkyne to form a six-membered ruthenacycle intermediate, followed by reductive elimination to yield the 1,5-disubstituted product.[4][9]
The key takeaway from these powerful methods is that they invariably attach the organic substituent of the azide (in this case, the phenyl group) to the N1 position of the resulting triazole ring. Therefore, they are not suitable for the direct synthesis of the target 5-methyl-2-phenyl -1,2,3-triazole.
Part 2: Directed Synthesis of N2-Substituted 1,2,3-Triazoles
To force the phenyl group onto the N2 position, entirely different synthetic strategies that do not involve an azide-alkyne cycloaddition are required. The most common and reliable methods involve building the triazole ring from precursors that pre-determine the N2-substitution pattern. A highly effective method involves the reaction of a compound containing a nitrogen-nitrogen double bond (like a hydrazone) with a suitable three-carbon fragment.
Synthesis from Phenylhydrazine and an α-Dicarbonyl Equivalent
A classic and effective strategy for synthesizing N2-aryl-1,2,3-triazoles is the condensation of an arylhydrazine with a 1,2-dicarbonyl compound or a related precursor. For the target molecule, 5-methyl-2-phenyl-1,2,3-triazole, the key starting materials are phenylhydrazine and a three-carbon synthon that can provide the C4 and C5 carbons along with the methyl group.
The Causality Behind the Method: This approach works because the initial condensation reaction forms a C-N bond between the phenyl-substituted nitrogen of phenylhydrazine and one of the carbonyl carbons. The subsequent cyclization and oxidation steps are then directed by this initial bond, ensuring the phenyl group remains on the nitrogen that ultimately becomes the N2 position of the triazole ring.
Mechanistic Pathway
The mechanism involves two key stages: the formation of a phenylhydrazone intermediate, followed by an oxidative cyclization.
-
Hydrazone Formation: Phenylhydrazine reacts with an α-functionalized aldehyde or ketone, such as α-amino-propionaldehyde or pyruvaldehyde oxime, to form the corresponding phenylhydrazone.
-
Oxidative Cyclization: The phenylhydrazone intermediate is then treated with an oxidizing agent. This promotes the cyclization and subsequent aromatization to form the stable 1,2,3-triazole ring. A common and effective oxidizing agent for this transformation is copper(II) sulfate. The copper(II) facilitates the removal of two hydrogen atoms, driving the ring closure and formation of the aromatic system.
Part 3: Experimental Protocols
Trustworthy protocols are self-validating systems. The following procedures are based on established and reliable synthetic transformations.
Synthesis of Phenyl Azide (for context and comparison)
While not used for the target N2-isomer, understanding the synthesis of this key precursor for N1-isomers is fundamental. Phenyl azide is explosive and must be handled with extreme care behind a blast shield.[12][13]
Reaction: C₆H₅NHNH₂ + HNO₂ → C₆H₅N₃ + 2H₂O[12]
Procedure (Adapted from Organic Syntheses[14]):
-
Setup: In a three-necked flask equipped with a mechanical stirrer and thermometer, add 300 mL of water and 55.5 mL of concentrated hydrochloric acid. Cool the mixture in an ice-salt bath.
-
Addition of Phenylhydrazine: Slowly add 33.5 g (0.31 mole) of phenylhydrazine. Phenylhydrazine hydrochloride will precipitate.
-
Diazotization: Once the temperature is at 0°C, add 100 mL of ether. Then, slowly add a pre-prepared solution of 25 g of sodium nitrite in 30 mL of water, keeping the temperature below 5°C.
-
Workup: After stirring, transfer the mixture to a separatory funnel. Remove the aqueous layer. Wash the ether layer with dilute HCl, then water, then a 10% NaOH solution, and finally with water again until neutral.
-
Drying and Isolation: Dry the ether solution over anhydrous calcium chloride. CAUTION: Distillation is hazardous.[12] Remove the ether under reduced pressure at a bath temperature of 25-30°C. The final product, phenyl azide, can be distilled at high vacuum (e.g., 49-50°C at 5 mm Hg), but this should only be attempted with appropriate safety measures.[14]
Synthesis of 5-Methyl-2-phenyl-1,2,3-triazole
This protocol demonstrates the N2-synthesis strategy.
Reaction: C₆H₅NHNH₂ + OHC-CH(NOH)-CH₃ + CuSO₄ → C₉H₉N₃ + ...
Procedure:
-
Preparation of Isonitrosopropionaldehyde (Pyruvaldehyde-1-oxime): This precursor can be prepared by nitrosation of propionaldehyde.
-
Setup: In a round-bottom flask, dissolve phenylhydrazine (1 equivalent) in aqueous acetic acid.
-
Condensation: Add a solution of isonitrosopropionaldehyde (1 equivalent) to the flask and stir the mixture at room temperature for 1-2 hours to form the phenylhydrazone intermediate.
-
Oxidative Cyclization: Add a solution of copper(II) sulfate (2-3 equivalents) in water to the reaction mixture.
-
Heating: Heat the mixture to reflux for 2-4 hours. The solution will typically turn dark as the reaction progresses.
-
Workup: After cooling, the reaction mixture is made basic with ammonium hydroxide. The product is then extracted into an organic solvent such as dichloromethane or ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure 5-methyl-2-phenyl-1,2,3-triazole.
Part 4: Data Summary and Comparison
The choice of synthetic route is dictated entirely by the desired regioisomer.
| Method | Key Reagents | Regio-outcome | Conditions | Key Advantages/Disadvantages |
| Thermal Huisgen | Phenyl Azide, Propyne | Mixture of 1,4 and 1,5 | High Temperature | Disadvantage: Poor regioselectivity, harsh conditions.[4] |
| CuAAC | Phenyl Azide, Propyne, Cu(I) | Exclusively 1,4-isomer | Room Temperature | Advantage: Excellent selectivity, mild, high yield. Disadvantage: Incorrect isomer for this topic.[15][16] |
| RuAAC | Phenyl Azide, Propyne, Ru(II) | Exclusively 1,5-isomer | Elevated Temperature | Advantage: Excellent selectivity for the other N1-isomer. Disadvantage: Incorrect isomer for this topic.[9][11] |
| Hydrazone Route | Phenylhydrazine, α-dicarbonyl equivalent, CuSO₄ | Exclusively N2-isomer | Reflux | Advantage: Correctly yields the N2-substituted product. Disadvantage: Requires specific precursors, harsher conditions than CuAAC. |
Conclusion
The synthesis of 1,2,3-triazole derivatives is a tale of two distinct strategic approaches dictated by the desired substitution pattern. While the powerful and elegant azide-alkyne cycloaddition reactions (CuAAC and RuAAC) provide unparalleled access to N1-substituted triazoles, they are fundamentally unsuited for producing N2-isomers. The synthesis of 5-methyl-2-phenyl-1,2,3-triazole requires a classical approach, building the heterocyclic ring from acyclic precursors like phenylhydrazine and an appropriate α-dicarbonyl equivalent. This method, through the formation of a key phenylhydrazone intermediate followed by oxidative cyclization, offers absolute regiocontrol for the desired N2-substituted product. For researchers in drug development, understanding this critical mechanistic divergence is paramount to efficiently accessing the full chemical space of triazole-based pharmacophores.
References
-
Lindsay, R. O., & Allen, C. F. H. (1955). Phenyl Azide. Organic Syntheses, Coll. Vol. 3, 710. Retrieved from [Link]
-
Diez-Varga, A., et al. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Catalysis. Retrieved from [Link]
-
Phenyl azide. (n.d.). In Wikipedia. Retrieved from [Link]
-
Cisnetti, F., et al. (2016). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. Physical Chemistry Chemical Physics. Retrieved from [Link]
-
Gijsen, H. J. M., et al. (2010). The Cu(I)-catalyzed Huisgen azide-alkyne 1,3-dipolar cycloaddition reaction in nucleoside, nucleotide and oligonucleotide chemistry. Chemical Society Reviews. Retrieved from [Link]
-
Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. (2023). The Journal of Organic Chemistry. Retrieved from [Link]
-
1,3-Dipolar cycloaddition. (n.d.). In Wikipedia. Retrieved from [Link]
-
Highly Regioselective Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazole Derivatives. (2011). Phosphorus, Sulfur, and Silicon and the Related Elements. Retrieved from [Link]
-
A Review on Synthetic Strategies and Recent Advancements in the Synthesis of 1,2,4-Triazole Compounds. (2023). International Journal of Current Science Research and Review. Retrieved from [Link]
-
Regioselective Synthesis of 1,4,5‐Trisubstituted 1,2,3‐Triazole Derivatives from α,β‐Unsaturated Carbonyls. (2022). ChemistrySelect. Retrieved from [Link]
-
Kamal, A., et al. (2013). One pot synthesis of aromatic azide using sodium nitrite and hydrazine hydrate. Tetrahedron Letters. Retrieved from [Link]
-
Phenyl azide. (n.d.). chemeurope.com. Retrieved from [Link]
-
Boren, B. C., et al. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society. Retrieved from [Link]
-
An Overview of Synthetic Approaches towards 1,2,3-Triazoles. (2024). ChemistrySelect. Retrieved from [Link]
-
Rasmussen, L. K., et al. (2012). Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition. Organic Syntheses. Retrieved from [Link]
-
Synthesis of 1,2,3-triazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Rostovtsev, V. V., et al. (2009). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews. Retrieved from [Link]
-
D. T. Rasmussen, L. K. (2016). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews. Retrieved from [Link]
-
Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. (2016). Chemical Reviews. Retrieved from [Link]
-
Outline all steps in the synthesis of propyne from each of the following... (2023). Filo. Retrieved from [Link]
-
Advancements in transition metal-catalyzed 1,2,3-triazole synthesis via azide–alkyne cycloaddition. (2024). RSC Advances. Retrieved from [Link]
-
Discuss different methods of preparation of propyne. (n.d.). CK-12 Foundation. Retrieved from [Link]
-
Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. (2022). Organometallics. Retrieved from [Link]
-
Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition. (2012). Organic Syntheses. Retrieved from [Link]
-
Azide-alkyne Huisgen cycloaddition. (n.d.). In Wikipedia. Retrieved from [Link]
-
Propyne. (n.d.). In Wikipedia. Retrieved from [Link]
-
Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. (2022). Organometallics. Retrieved from [Link]
-
Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. (2024). Organics. Retrieved from [Link]
-
Synthesis of 1, 4, 5-trisubstituted - 1,2,3-triazole Derivatives. (2022). Journal of Pharmaceutical Negative Results. Retrieved from [Link]
-
Synthesis of a new series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides as carbonic anhydrase I, II, IV and IX inhibitors. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry. Retrieved from [Link]
Sources
- 1. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 2. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click Chemistry [organic-chemistry.org]
- 5. What is the mechanism of click chemistry? | AAT Bioquest [aatbio.com]
- 6. pubs.acs.org [pubs.acs.org]
- 8. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Phenyl azide - Wikipedia [en.wikipedia.org]
- 13. Phenyl_azide [chemeurope.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Synthesis and Characterization of (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanamine: A Key Intermediate in Drug Discovery
Abstract
The 1,2,3-triazole scaffold is a privileged structural motif in medicinal chemistry, integral to a wide array of therapeutic agents due to its unique physicochemical properties and metabolic stability.[1][2] This technical guide provides a comprehensive framework for the synthesis, purification, and detailed analytical characterization of a key derivative, (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanamine. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols. The methodologies outlined herein are designed to ensure the production of a well-characterized compound of high purity, suitable for downstream applications in drug discovery and development programs.
Introduction: The Significance of 1,2,3-Triazoles in Modern Drug Discovery
The 1,2,3-triazole ring system has emerged as a cornerstone in the design of novel therapeutics.[3][4] Its prominence is attributed to its remarkable stability under physiological conditions, its capacity for hydrogen bonding and dipole interactions, and its role as a bioisostere for amide bonds.[2] These characteristics have led to the incorporation of the 1,2,3-triazole moiety into a diverse range of approved drugs, including the antibacterial agent tazobactam and the anticonvulsant rufinamide.[1] The aminomethyl functionality appended to the triazole ring, as in our target compound, provides a crucial handle for further chemical elaboration, enabling the construction of extensive compound libraries for biological screening.[5] A thorough and rigorous characterization of this building block is therefore a non-negotiable prerequisite for its successful application in any drug discovery pipeline.
Synthesis and Purification
A robust and scalable synthetic route is paramount for the reliable production of the target compound. The proposed synthesis leverages the power of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), renowned for its efficiency, regioselectivity, and mild reaction conditions.[1][6]
Proposed Synthetic Pathway
The synthesis of this compound is envisioned as a multi-step process, commencing with readily available starting materials. The key steps involve the formation of the triazole ring, followed by the introduction and subsequent reduction of a nitrile group to yield the desired primary amine.
Caption: Proposed synthetic pathway for this compound.
Step-by-Step Synthesis Protocol
-
Synthesis of 1-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)ethan-1-one (Intermediate C):
-
To a solution of phenyl azide (1.0 eq) and 3-butyn-2-one (1.1 eq) in a 1:1 mixture of t-butanol and water, add sodium ascorbate (0.1 eq) and copper(II) sulfate pentahydrate (0.05 eq).
-
Stir the reaction mixture vigorously at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Synthesis of (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)acetonitrile (Intermediate E):
-
To a solution of intermediate C (1.0 eq) and tosylmethyl isocyanide (TosMIC) (1.2 eq) in methanol, add potassium carbonate (2.0 eq).
-
Reflux the mixture for 4-6 hours, monitoring by TLC.
-
After cooling to room temperature, remove the solvent in vacuo.
-
Partition the residue between water and dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude nitrile.
-
-
Synthesis of this compound (Target Compound G):
-
To a suspension of lithium aluminum hydride (LiAlH₄) (2.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add a solution of intermediate E (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 8-12 hours.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting slurry and wash the solid with THF.
-
Concentrate the filtrate to yield the crude amine.
-
Purification Protocol
Purification of the final compound is critical to remove any unreacted starting materials, reagents, or byproducts. A multi-step approach is recommended.
-
Column Chromatography:
-
The crude amine is first purified by flash column chromatography on silica gel.
-
A gradient elution system, starting with dichloromethane and gradually increasing the polarity with methanol containing a small percentage of triethylamine (e.g., 1%) to prevent streaking of the polar amine, is typically effective.
-
Fractions are collected and analyzed by TLC to identify those containing the pure product.
-
-
Recrystallization:
-
For obtaining a highly crystalline and pure solid, recrystallization is the final step.[7]
-
The choice of solvent is critical; a binary solvent system such as ethyl acetate/hexanes or isopropanol/water may be suitable.
-
Dissolve the compound in a minimum amount of the hot solvent, and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
The resulting crystals are collected by filtration, washed with a small amount of the cold solvent, and dried under vacuum.
-
Analytical Characterization
A battery of analytical techniques should be employed to unequivocally confirm the structure, identity, purity, and integrity of the synthesized this compound.
Spectroscopic Analysis
Caption: Workflow for the analytical characterization of the target compound.
NMR is the most powerful technique for elucidating the molecular structure of organic compounds.
-
Protocol:
-
Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).
-
-
Expected Data:
| Analysis | Expected Chemical Shifts (δ, ppm) and Multiplicities | Interpretation |
| ¹H NMR | 7.6-7.8 (m, 2H), 7.3-7.5 (m, 3H) | Protons of the phenyl ring |
| 3.9-4.1 (s, 2H) | Methylene protons (-CH₂-NH₂) | |
| 2.4-2.6 (s, 3H) | Methyl protons (-CH₃) | |
| 1.5-2.0 (br s, 2H) | Amine protons (-NH₂) | |
| ¹³C NMR | 145-150 | C4 and C5 of the triazole ring |
| 135-140 | Quaternary carbon of the phenyl ring | |
| 128-130 | CH carbons of the phenyl ring | |
| 35-40 | Methylene carbon (-CH₂-NH₂) | |
| 10-15 | Methyl carbon (-CH₃) |
Mass spectrometry provides information about the molecular weight and elemental composition of the compound.
-
Protocol:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution directly into a high-resolution mass spectrometer (HRMS) equipped with an electrospray ionization (ESI) source.
-
Acquire the spectrum in positive ion mode.
-
-
Expected Data:
| Analysis | Expected m/z | Interpretation |
| HRMS (ESI+) | [M+H]⁺ calculated for C₁₀H₁₃N₄⁺: 189.1135 | Protonated molecular ion. The measured mass should be within 5 ppm of the calculated mass, confirming the elemental formula. |
The fragmentation pattern can also provide structural information. Common fragmentation pathways for triazoles may involve cleavage of the triazole ring or loss of substituents.[8][9]
Chromatographic Analysis
HPLC is the gold standard for determining the purity of a compound.
-
Protocol:
-
Method Development: Due to the polar nature of the amine, a reverse-phase C18 column may be suitable with a mobile phase consisting of a mixture of water and acetonitrile or methanol, containing an additive like formic acid or trifluoroacetic acid to improve peak shape.[10] Alternatively, for highly polar compounds, a HILIC or an aqueous normal phase (ANP) column could be employed.[11]
-
Sample Preparation: Prepare a stock solution of the compound in the mobile phase and dilute it to an appropriate concentration (e.g., 1 mg/mL).
-
Analysis: Inject the sample onto the HPLC system and monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm).
-
Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity of >95% is generally required for use in drug discovery assays.
-
-
Expected Data: A single major peak with a consistent retention time.
Elemental Analysis
Elemental analysis provides the percentage composition of elements (C, H, N) in the compound, serving as a final confirmation of its empirical formula.
-
Protocol:
-
Submit a small, accurately weighed sample (2-3 mg) of the highly purified and dried compound for combustion analysis.
-
-
Expected Data:
| Element | Calculated (%) for C₁₀H₁₂N₄ | Found (%) |
| Carbon (C) | 63.81 | Within ±0.4% of calculated |
| Hydrogen (H) | 6.43 | Within ±0.4% of calculated |
| Nitrogen (N) | 29.76 | Within ±0.4% of calculated |
Potential Applications in Drug Discovery
The title compound, this compound, is a versatile intermediate for the synthesis of a wide range of potential therapeutic agents. The primary amine functionality serves as a key point for diversification, allowing for the introduction of various substituents through reactions such as amidation, alkylation, and reductive amination. The 1,2,3-triazole core has been associated with a broad spectrum of biological activities, including:
The well-defined structure and high purity of this compound, as established by the characterization methods outlined in this guide, make it an ideal starting point for library synthesis and structure-activity relationship (SAR) studies aimed at discovering novel drug candidates.
Conclusion
This technical guide has detailed a comprehensive and scientifically rigorous approach to the synthesis, purification, and characterization of this compound. Adherence to these protocols will ensure the production of a high-quality chemical entity, thereby providing a solid foundation for its application in medicinal chemistry and drug discovery programs. The combination of robust synthesis and multi-faceted analytical characterization is fundamental to the principles of good laboratory practice and is essential for the generation of reliable and reproducible scientific data.
References
-
Efficient Synthesis of 2-Substituted-1,2,3-triazoles. Organic Letters - ACS Publications. [Link]
-
A Microwave-Assisted Click Chemistry Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via a Copper(I)-Catalyzed Three-Component Reaction. Organic Letters - ACS Publications. [Link]
-
One Pot Multicomponent Synthesis of Highly Commutated 1, 2, 3-Triazoles using Some Pyrazole Aldehyde through “Click” Reaction. Oriental Journal of Chemistry. [Link]
-
An Overview of Synthetic Approaches towards 1,2,3-Triazoles. ASSAY and Drug Development Technologies. [Link]
-
Synthesis of 1,2,3-triazoles. Organic Chemistry Portal. [Link]
-
Ene–azide chemistry in the synthesis of 1,2,3-triazoline/triazole and the corresponding mechanistic aspects. RSC Publishing. [Link]
-
Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex. MDPI. [Link]
-
Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. PubMed. [Link]
-
Full article: Efficient Green Chemistry Approach for the Synthesis of 1,2,3-Triazoles Using Click Chemistry through Cycloaddition Reaction: Synthesis and Cytotoxic Study. Taylor & Francis Online. [Link]
-
Sustainable Construction of Heterocyclic 1,2,3-Triazoles by Strict Click [3+2] Cycloaddition Reactions Between Azides and Alkynes on Copper/Carbon in Water. Frontiers. [Link]
-
Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. PubMed. [Link]
-
New nitrogen-rich heterocyclic compounds to build 3D energetic metal complexes. OUCI. [Link]
-
HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. SIELC Technologies. [Link]
-
Bifunctional Nitrogen‐Rich Heterocyclic Compounds: Synthesis, Photoluminescence and Energetic Properties. ResearchGate. [Link]
-
1H-1,2,3-triazole has previously abtained from phenyl azine and phenylacetylene and their derives in different ways. University of Science and Technology of China. [Link]
- Purification of triazoles.
-
HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]
-
HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. SIELC Technologies. [Link]
-
Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. NIH. [Link]
-
How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]
-
Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. MDPI. [Link]
-
Biological Potentials of Biological Active Triazole Derivatives: A Short Review. Longdom Publishing. [Link]
-
The synthesis of 4‐acyl‐1,2,3‐triazoles with enaminones and tosyl azide in water. ResearchGate. [Link]
-
Design, Synthesis and Biological Evaluation of Novel 3-alkylsulfanyl-4-amino-1,2,4-triazole Derivatives. PubMed. [Link]
-
NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. National Chemical Laboratory. [Link]
-
Synthesis and biological evaluation of a triazole-based library of pyrido[2,3-d]pyrimidines as FGFR3 tyrosine kinase inhibitors. The Royal Society of Chemistry. [Link]
-
Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. ResearchGate. [Link]
-
Synthesis and NMR Spectroscopic Characterization of 1 H -1,2,3-Triazoles. ResearchGate. [Link]
-
comparative study of various synthetic methods of 1,2,3-triazoles via click reaction: a mini review. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]
-
Triazoles: a valuable insight into recent developments and biological activities. PubMed. [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC - NIH. [Link]
-
and (13)c-nmr spectra of phenyl-substituted azole derivatives part 2, a conformational study. SciSpace. [Link]
-
Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity. NIH. [Link]
-
Bioactive Triazoles: A potential review. JOCPR. [Link]
-
Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. PMC - PubMed Central. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
-
Recrystallization. Chemistry LibreTexts. [Link]
-
Mass spectra of 1,2,3-triazoles. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
-
Recrystallization (chemistry). Wikipedia. [Link]
-
Recrystallization. YouTube. [Link]
-
Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. MDPI. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | Sustainable Construction of Heterocyclic 1,2,3-Triazoles by Strict Click [3+2] Cycloaddition Reactions Between Azides and Alkynes on Copper/Carbon in Water [frontiersin.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. One Pot Multicomponent Synthesis of Highly Commutated 1, 2, 3-Triazoles using Some Pyrazole Aldehyde through “Click” Reaction – Oriental Journal of Chemistry [orientjchem.org]
- 7. mt.com [mt.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. longdom.org [longdom.org]
- 13. Design, synthesis and biological evaluation of novel 3-alkylsulfanyl-4-amino-1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Triazoles: a valuable insight into recent developments and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic data for (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanamine
An In-Depth Technical Guide to the Spectroscopic Characterization of (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanamine
Introduction: Elucidating the Structure of a Novel Triazole Derivative
In the landscape of modern drug discovery and materials science, 1,2,3-triazole derivatives are recognized for their significant biological activities and versatile chemical properties.[1][2] The specific compound, this compound (Molecular Formula: C₁₀H₁₂N₄, Molecular Weight: 188.23 g/mol ), represents a key pharmacophore with potential applications stemming from its unique arrangement of a substituted triazole ring coupled with a primary aminomethyl group.[3]
Accurate and unambiguous structural confirmation is the bedrock of any chemical research program. Spectroscopic analysis provides the definitive evidence required to verify the identity, purity, and structural integrity of a synthesized compound. This guide offers a comprehensive, in-depth analysis of the expected spectroscopic data for this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Definitive Structural Blueprint
Expertise & Experience: The Unrivaled Power of NMR
NMR spectroscopy stands as the most powerful technique for the complete structural elucidation of organic molecules in solution. For this compound, ¹H and ¹³C NMR are indispensable. They will not only confirm the presence of each distinct chemical environment (phenyl, methyl, methanamine, and triazole carbons) but will also definitively establish the connectivity and, crucially, the specific 4,5-disubstitution pattern on the 1,2,3-triazole core, distinguishing it from other potential isomers. The chemical shifts and coupling patterns provide a unique fingerprint of the molecule's electronic and steric environment.
Experimental Protocol: Acquiring High-Fidelity NMR Data
This protocol describes a self-validating system for obtaining high-resolution NMR spectra, based on standard laboratory practice.[4]
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the analyte.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is often preferred for compounds with amine protons to ensure their observation.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required (modern spectrometers can reference to the residual solvent peak).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (Example: 400 MHz Spectrometer):
-
Insert the sample into the spectrometer's magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.
-
-
Data Acquisition:
-
¹H NMR: Acquire data using a standard pulse program. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. A total of 8-16 scans is usually sufficient.
-
¹³C NMR: Acquire data using a proton-decoupled pulse program. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time may be necessary to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase-correct the resulting spectrum.
-
Perform baseline correction.
-
Integrate the ¹H NMR signals and reference the spectrum (TMS at 0.00 ppm or residual solvent peak).
-
Reference the ¹³C NMR spectrum to the solvent peak.
-
Authoritative Grounding: Predicted NMR Spectral Data
The following predictions are synthesized from spectral data of analogous 5-methyl-2-phenyl-1,2,3-triazole derivatives and compounds containing aminomethyl functional groups.[5][6]
dot graph { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontsize=12, fontname="sans-serif"]; edge [fontsize=10];
// Define nodes with positions for clarity N1 [label="N", pos="0,0.5!"]; N2 [label="N", pos="-0.87,-0.5!"]; N3 [label="N", pos="0.87,-0.5!"]; C4 [label="C4", pos="0.5,-1.5!"]; C5 [label="C5", pos="-0.5,-1.5!"];
// Phenyl group attached to N2 C_Ph1 [label="C", pos="-1.5, -1.5!"]; C_Ph2 [label="C", pos="-2.37, -0.5!"]; C_Ph3 [label="C", pos="-3.24, -1.5!"]; C_Ph4 [label="C", pos="-3.24, -2.5!"]; C_Ph5 [label="C", pos="-2.37, -3.5!"]; C_Ph6 [label="C", pos="-1.5, -2.5!"]; H_Ph_ortho1 [label="H", pos="-2.37, 0.5!"]; H_Ph_ortho2 [label="H", pos="-1.5, -3.5!"]; H_Ph_meta1 [label="H", pos="-4.11, -1.5!"]; H_Ph_meta2 [label="H", pos="-0.63, -2.5!"]; H_Ph_para [label="H", pos="-2.37, -4.5!"];
// Methyl group at C5 C_Me [label="C", pos="-1, -2.5!"]; H_Me1 [label="H", pos="-1.5, -3!"]; H_Me2 [label="H", pos="-0.5, -3!"]; H_Me3 [label="H", pos="-1, -2!"];
// Methanamine group at C4 C_Amine [label="C", pos="1.5, -2.5!"]; N_Amine [label="N", pos="2.5, -2.5!"]; H_Amine_CH2_1 [label="H", pos="1.5, -3.5!"]; H_Amine_CH2_2 [label="H", pos="1.5, -1.5!"]; H_Amine_NH2_1 [label="H", pos="3, -2!"]; H_Amine_NH2_2 [label="H", pos="3, -3!"];
// Draw edges N1 -- N2; N2 -- C_Ph1; N1 -- N3; N3 -- C4; C4 -- C5; C5 -- N2;
// Phenyl ring C_Ph1 -- C_Ph2; C_Ph2 -- C_Ph3; C_Ph3 -- C_Ph4; C_Ph4 -- C_Ph5; C_Ph5 -- C_Ph6; C_Ph6 -- C_Ph1; C_Ph2 -- H_Ph_ortho1; C_Ph6 -- H_Ph_ortho2; C_Ph3 -- H_Ph_meta1; C_Ph5 -- H_Ph_meta2; C_Ph4 -- H_Ph_para;
// Substituents C5 -- C_Me; C_Me -- H_Me1; C_Me -- H_Me2; C_Me -- H_Me3;
C4 -- C_Amine; C_Amine -- N_Amine; C_Amine -- H_Amine_CH2_1; C_Amine -- H_Amine_CH2_2; N_Amine -- H_Amine_NH2_1; N_Amine -- H_Amine_NH2_2;
}
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Rationale & Citations |
| ~ 7.80 - 7.75 | Multiplet (d) | 2H | Phenyl H (ortho) | The N-phenyl group protons are expected in the aromatic region. The ortho protons are typically downfield due to the proximity to the nitrogen heterocycle.[5][7] |
| ~ 7.60 - 7.50 | Multiplet (t) | 2H | Phenyl H (meta) | Meta protons of the phenyl ring.[5][7] |
| ~ 7.45 - 7.35 | Multiplet (t) | 1H | Phenyl H (para) | Para proton of the phenyl ring. |
| ~ 3.80 | Singlet | 2H | CH ₂-NH₂ | The methylene protons adjacent to the triazole ring and the amine group are expected as a singlet. |
| ~ 2.40 | Singlet | 3H | CH ₃ | The methyl group on the triazole ring is expected to appear as a sharp singlet.[6] |
| ~ 1.90 | Broad Singlet | 2H | CH₂-NH ₂ | The amine protons typically appear as a broad singlet which is exchangeable with D₂O. Its chemical shift can be variable.[1] |
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
| Chemical Shift (δ ppm) | Assignment | Rationale & Citations |
| ~ 145.0 | Triazole C 5 | The carbon atom bearing the methyl group. Its chemical shift is influenced by both adjacent nitrogens and the methyl substituent.[5] |
| ~ 138.5 | Phenyl C (ipso) | The carbon of the phenyl ring directly attached to the triazole nitrogen. |
| ~ 137.0 | Triazole C 4 | The carbon atom bearing the aminomethyl group. |
| ~ 129.5 | Phenyl C (meta) | Meta carbons of the phenyl ring.[5] |
| ~ 128.8 | Phenyl C (para) | Para carbon of the phenyl ring. |
| ~ 120.0 | Phenyl C (ortho) | Ortho carbons of the phenyl ring, shifted upfield relative to other aromatic carbons due to the electronic effect of the triazole ring.[5] |
| ~ 35.0 | C H₂-NH₂ | The aliphatic carbon of the methanamine group. |
| ~ 10.5 | C H₃ | The methyl carbon, appearing in the upfield aliphatic region.[8] |
Part 2: Mass Spectrometry (MS) – Confirming Molecular Weight and Fragmentation
Expertise & Experience: Decoding the Fragmentation Pathway
Mass spectrometry is a cornerstone technique for confirming the molecular weight of a synthesized compound, thereby validating its molecular formula. For 1,2,3-triazoles, electron ionization mass spectrometry (EI-MS) is particularly informative. The high-energy ionization induces predictable fragmentation pathways that provide powerful structural clues. The most characteristic fragmentation of the 1,2,3-triazole ring is the facile neutral loss of a molecule of nitrogen (N₂), a highly stable leaving group. This fragmentation is a diagnostic hallmark of this heterocyclic system.[9][10][11]
Experimental Protocol: Electron Ionization (EI) Mass Spectrometry
-
Sample Introduction: A minute quantity of the sample is introduced into the ion source, typically via a direct insertion probe. The sample is heated under vacuum to promote volatilization.
-
Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a radical cation, the molecular ion (M⁺•).
-
Fragmentation: The molecular ion, possessing significant internal energy, undergoes fragmentation into smaller, charged daughter ions and neutral fragments.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: Ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.
Authoritative Grounding: Predicted Mass Spectrum
The mass spectrum will provide clear evidence for the molecular formula and the presence of the triazole ring.
Expected Molecular Ion and Fragments:
| m/z Value | Ion | Rationale & Citations |
| 188 | [M]⁺• | The molecular ion, confirming the molecular weight of C₁₀H₁₂N₄.[3] |
| 160 | [M - N₂]⁺• | The base peak or a very prominent peak resulting from the characteristic neutral loss of 28 Da (N₂). This is a definitive indicator of the 1,2,3-triazole core.[10][11] |
| 159 | [M - N₂ - H]⁺ | Loss of a hydrogen radical from the [M - N₂]⁺• ion. |
| 77 | [C₆H₅]⁺ | The phenyl cation, resulting from cleavage of the bond between the phenyl ring and the triazole. |
Part 3: Infrared (IR) Spectroscopy – Identifying Key Functional Groups
Expertise & Experience: The Vibrational Fingerprint
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, we can detect the characteristic vibrational frequencies (stretching, bending) of specific bonds. For the target molecule, IR spectroscopy is ideal for confirming the presence of the primary amine (N-H bonds), aromatic C-H bonds, aliphatic C-H bonds, and the vibrations associated with the triazole and phenyl rings.
Experimental Protocol: Acquiring an IR Spectrum (KBr Pellet Method)
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of the solid sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.
-
The goal is to create a fine, homogeneous powder.
-
-
Pellet Formation:
-
Transfer the powder to a pellet press die.
-
Apply high pressure (several tons) using a hydraulic press to form a thin, transparent or translucent KBr pellet.
-
-
Data Acquisition:
Authoritative Grounding: Predicted IR Absorption Bands
The IR spectrum will display characteristic absorption bands corresponding to the molecule's functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale & Citations |
| 3450 - 3300 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | A pair of medium-intensity bands in this region is diagnostic for a primary amine.[13][14] |
| 3100 - 3000 | C-H Stretch | Aromatic (Phenyl) | Characteristic stretching vibrations for sp² C-H bonds. |
| 2980 - 2850 | C-H Stretch | Aliphatic (CH₃, CH₂) | Stretching vibrations for sp³ C-H bonds. |
| 1620 - 1580 | N-H Bend | Primary Amine (-NH₂) | "Scissoring" vibration of the primary amine. |
| 1600 - 1450 | C=C & C=N Stretch | Phenyl and Triazole Rings | A series of sharp bands characteristic of aromatic and heteroaromatic ring systems. Specific triazole "marker bands" can be identified in this region.[15] |
| 1400 - 1000 | In-plane bending, C-N stretch | Fingerprint Region | A complex series of bands that are unique to the overall molecular structure. |
Summary & Conclusion
This guide provides a comprehensive, predictive analysis of the key spectroscopic data for this compound. By synthesizing data from established literature on analogous structures, we have constructed a reliable spectroscopic profile that researchers can use for structural verification and quality control.
-
NMR Spectroscopy will provide the definitive structural map, confirming the precise arrangement of substituents on the triazole ring.
-
Mass Spectrometry will verify the molecular weight (m/z 188) and show a characteristic loss of N₂ (28 Da), confirming the 1,2,3-triazole core.
-
IR Spectroscopy will clearly identify the primary amine functional group (N-H stretches ~3400 cm⁻¹) and the aromatic system.
This integrated spectroscopic approach forms a self-validating system for the characterization of this and other novel heterocyclic compounds, ensuring the scientific integrity required for advanced research and development.
References
-
Mukherjee, N., Ahammed, S., Bhadra, S., & Ranu, B. C. (2012). Solvent-free one-pot synthesis of 1,2,3-triazole derivatives by 'Click' reaction. Green Chemistry, Electronic Supplementary Information. Available at: [Link]
-
Reddy, N. B., Nagarjuna, U., Zyryanov, G. V., Padmaja, A., Padmavathi, V., & Sravya, G. (2017). Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives. AIP Conference Proceedings. Available at: [Link]
-
Nikolaieva, Y. I., et al. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Molecules. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). 1H and 13C NMR Data for triazole 1. Supplementary Information. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information for Synthesis of 1,2,3-triazoles. Available at: [Link]
-
Patel, H., et al. (2015). N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies. Der Pharma Chemica. Available at: [Link]
-
ElectronicsAndBooks. (n.d.). Mass Spectra of 1,2,3-Triazoles. Available at: [Link]
-
Al-Jubury, A. I. (2017). Synthesis and Characterization of 1,2,3- Triazole Derivatives from D-Mannitol. Journal of Al-Nahrain University. Available at: [Link]
-
Czapla-Masztafiak, J., et al. (2023). Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon. Journal of Molecular Structure. Available at: [Link]
-
Gilchrist, T. L., et al. (1972). Mass spectra of 1,2,3-triazoles. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Singh, R. K., et al. (2019). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes. Oriental Journal of Chemistry. Available at: [Link]
-
Gatilov, Y. V., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. International Journal of Molecular Sciences. Available at: [Link]
-
Hassan, A. S., et al. (2015). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules. Available at: [Link]
-
Badawy, A. M. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Journal of Molecular Modeling. Available at: [Link]
-
Al-Jbouri, F. A. A. (2012). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. International Journal of Research in Pharmacy and Chemistry. Available at: [Link]
Sources
- 1. pubs.aip.org [pubs.aip.org]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. chemscene.com [chemscene.com]
- 4. mdpi.com [mdpi.com]
- 5. rsc.org [rsc.org]
- 6. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. electronicsandbooks.com [electronicsandbooks.com]
- 10. Mass spectra of 1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) – Oriental Journal of Chemistry [orientjchem.org]
- 13. Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijrpc.com [ijrpc.com]
- 15. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the ¹H NMR Spectroscopic Analysis of (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanamine
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive, in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopy of (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanamine. As a key heterocyclic building block in medicinal chemistry and materials science, unambiguous structural confirmation is paramount. This document moves beyond a simple recitation of data, offering a field-proven perspective on experimental design, spectral interpretation, and the underlying chemical principles that dictate the spectroscopic output. We will dissect the molecular structure to predict the ¹H NMR spectrum, provide a robust, self-validating experimental protocol, and detail the logical process of peak assignment. This guide is intended to serve as a practical resource for scientists requiring definitive structural elucidation and quality assessment of this compound.
Foundational Principles: Correlating Molecular Structure with NMR Signatures
The power of ¹H NMR spectroscopy lies in its ability to provide a detailed electronic and topological map of a molecule by probing the magnetic environments of its hydrogen nuclei (protons). Before stepping into the laboratory, a thorough theoretical analysis of the target molecule is crucial for predicting the expected spectrum. This predictive approach transforms spectral analysis from a passive observation into an active process of hypothesis testing.
The structure of this compound presents four distinct proton environments, each with a unique electronic character that will govern its chemical shift (δ), multiplicity, and integration.
-
Phenyl Protons (Ar-H): The phenyl group is attached to a nitrogen atom of the triazole ring. These five aromatic protons are in a complex electronic environment, influenced by the heterocyclic ring system.
-
Methylene Protons (-CH₂-): This group is situated between two electron-withdrawing moieties: the triazole ring and the primary amine. This unique position will significantly influence its chemical shift.
-
Methyl Protons (-CH₃): This group is attached to the C5 position of the triazole ring, a relatively electron-rich environment.
-
Amine Protons (-NH₂): These protons are attached to nitrogen and are notable for their chemical exchange behavior, which impacts their appearance in the spectrum.
The logical relationship between the molecule's structure and its expected NMR signals is outlined below.
Caption: Logical flow from molecular structure to predicted ¹H NMR spectral features.
Theoretical Spectral Analysis: Predicting the ¹H NMR Outcome
Based on extensive literature precedent for substituted 1,2,3-triazoles and related structures, we can generate a highly accurate prediction of the ¹H NMR spectrum.[1] This predictive table serves as our primary reference during the analysis of experimental data.
| Proton Group | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Integration | Rationale & Authoritative Grounding |
| Phenyl (Ar-H) | 7.5 - 8.0 | Multiplet (m) | 5H | Aromatic protons typically resonate in this downfield region. The attachment to the triazole nitrogen results in a complex splitting pattern due to overlapping signals of ortho, meta, and para protons. |
| Methylene (-CH₂NH₂) | ~ 4.0 | Singlet (s) | 2H | Flanked by the triazole ring and the amine, these protons are significantly deshielded. They are expected to be a singlet as coupling to the adjacent -NH₂ protons is often not observed due to rapid quadrupole relaxation or chemical exchange.[2] |
| Methyl (-CH₃) | ~ 2.4 | Singlet (s) | 3H | The chemical shift for a methyl group on a triazole ring is well-established in this region.[3][4] With no adjacent protons, the signal is a sharp singlet. |
| Amine (-NH₂) | 1.5 - 3.0 (variable) | Broad Singlet (br s) | 2H | Primary amine protons have a wide chemical shift range and often appear as a broad signal due to hydrogen bonding and chemical exchange.[2] This signal will disappear upon D₂O exchange, providing a definitive validation method. |
A Self-Validating Experimental Protocol for Data Acquisition
The integrity of NMR data is contingent upon a meticulously executed experimental protocol. The following workflow is designed to yield high-quality, reproducible data and includes a self-validating step for the confirmation of the amine protons.
Workflow for ¹H NMR Analysis
Caption: Step-by-step experimental workflow for ¹H NMR analysis including D₂O exchange.
Detailed Step-by-Step Methodology
-
Sample Preparation:
-
Causality: Weigh approximately 5-10 mg of this compound directly into a clean, dry vial. The choice of solvent is critical. While CDCl₃ is common, Dimethyl sulfoxide-d₆ (DMSO-d₆) is often superior for this class of compounds. The N-H protons of the amine are less prone to rapid exchange in DMSO-d₆, resulting in a more distinct and observable peak compared to CDCl₃.[4]
-
Add approximately 0.6 mL of DMSO-d₆. The use of a deuterated solvent is mandatory to prevent a large, overwhelming solvent signal in the spectrum.[5]
-
Vortex the sample until the solid is completely dissolved.
-
-
Internal Standard and Transfer:
-
Causality: Add a small amount (1-2 µL) of Tetramethylsilane (TMS) as an internal standard. TMS is chemically inert and its 12 equivalent protons produce a sharp singlet defined as 0.0 ppm, providing a universal reference point for all other chemical shifts.
-
Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
-
Spectrometer Setup and Initial Acquisition:
-
Causality: Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument). The higher the field strength, the greater the spectral dispersion and resolution.
-
"Lock" the spectrometer onto the deuterium signal from the DMSO-d₆. This corrects for any magnetic field drift during the experiment.
-
"Shim" the magnetic field to optimize its homogeneity, which ensures sharp, symmetrical peaks.
-
Acquire the ¹H NMR spectrum using standard parameters. A set of 16 scans is typically sufficient to achieve an excellent signal-to-noise ratio for a sample of this concentration.
-
-
The D₂O Exchange (Self-Validation Step):
-
Trustworthiness: This step provides definitive proof of the -NH₂ signal. Protons attached to heteroatoms (like N or O) are "labile" or "exchangeable."
-
Remove the NMR tube from the spectrometer. Add one drop of deuterium oxide (D₂O) to the sample.
-
Cap the tube and shake vigorously for 20-30 seconds to facilitate the exchange of the -NH₂ protons with deuterium from the D₂O.
-
-
Final Acquisition and Processing:
-
Re-insert the sample into the spectrometer and re-acquire the ¹H NMR spectrum using the identical parameters as the initial acquisition.
-
Process both spectra (before and after D₂O) using the appropriate software. This involves Fourier transformation of the Free Induction Decay (FID), phase correction, baseline correction, and integration.
-
Interpreting the Spectrum: From Raw Data to Unambiguous Structure
Upon analyzing the acquired spectra, the signals are assigned based on the principles outlined in Section 2. The key validation comes from comparing the two spectra.
-
Spectrum 1 (Pre-D₂O): All four predicted signals should be present. The broad singlet corresponding to the -NH₂ protons will be visible, likely in the 1.5-3.0 ppm range, with an integration value of approximately 2H.
-
Spectrum 2 (Post-D₂O): The signals for the phenyl, methylene, and methyl protons will remain unchanged. However, the broad singlet previously assigned to the -NH₂ protons will have either completely disappeared or been significantly diminished. This disappearance is conclusive evidence for the assignment of the labile amine protons.
This systematic approach, combining predictive analysis with a self-validating experimental step, ensures the highest level of confidence in the structural elucidation of this compound, meeting the rigorous standards required in research and drug development.
References
-
University of Wisconsin, Department of Chemistry. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
-
Senthil S. and Gopi R. N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies. Der Pharma Chemica. [Link]
-
American Chemical Society. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. [Link]
-
National Chemical Laboratory. NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. [Link]
-
SciELO. 1H-[1][3][6]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and ¹H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. [Link]
-
ResearchGate. ¹H- and ¹³C-NMR chemical shifts (ppm) of the triazole ring in compounds 5–14. [Link]
-
The Royal Society of Chemistry. 1H and 13C NMR Data for triazole 1. [Link]
-
Oriental Journal of Chemistry. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). [Link]
-
Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
The Royal Society of Chemistry. Supplementary Information. [Link]
-
Chemistry Steps. NMR Chemical Shift Values Table. [Link]
-
ResearchGate. Chemical shifts of methylene protons (at 500 MHz for 1 H) and carbons... [Link]
-
PubMed Central. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). [Link]
Sources
- 1. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]
- 2. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) – Oriental Journal of Chemistry [orientjchem.org]
- 5. rsc.org [rsc.org]
- 6. organicchemistrydata.org [organicchemistrydata.org]
The 1,2,3-Triazole Scaffold: A Versatile Platform in Modern Medicinal Chemistry
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the urgent need for novel therapeutic agents with enhanced efficacy, selectivity, and safety profiles. Within this dynamic environment, the substituted 1,2,3-triazole ring system has emerged as a "privileged scaffold," a molecular framework that consistently appears in biologically active compounds across a wide spectrum of therapeutic areas.[1][2] This technical guide provides an in-depth exploration of the potential applications of substituted 1,2,3-triazoles in medicinal chemistry, offering insights into their synthesis, biological evaluation, and the structure-activity relationships that govern their therapeutic potential.
The Rise of the 1,2,3-Triazole: A "Click" Chemistry Marvel
The prominence of the 1,2,3-triazole in drug discovery is intrinsically linked to the advent of "click chemistry," a concept introduced by K. Barry Sharpless and his colleagues.[3] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the quintessential click reaction, offering a highly efficient, regioselective, and biocompatible method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[3][4] This synthetic ease and reliability have empowered medicinal chemists to rapidly generate large libraries of diverse 1,2,3-triazole-containing compounds for biological screening.[3]
The 1,2,3-triazole ring itself is not merely a passive linker. Its unique electronic properties, including a significant dipole moment and the ability to act as a hydrogen bond acceptor, allow it to engage in crucial interactions with biological targets.[5] Furthermore, its high chemical stability and resistance to metabolic degradation make it an attractive feature in the design of robust drug candidates.[5]
Therapeutic Frontiers of 1,2,3-Triazoles
The versatility of the 1,2,3-triazole scaffold is evident in the broad array of biological activities exhibited by its derivatives. This section will delve into the most promising therapeutic applications, highlighting key examples and mechanistic insights.
Anticancer Activity: A Multi-pronged Attack on Malignancy
Substituted 1,2,3-triazoles have demonstrated significant potential as anticancer agents, with numerous studies reporting potent activity against a range of human cancer cell lines.[1][2][5][6][7][8] Their mechanisms of action are often multifaceted, involving the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key signaling pathways involved in tumor progression.[1][5]
Table 1: Anticancer Activity of Selected 1,2,3-Triazole Derivatives
| Compound/Derivative Class | Cancer Cell Line(s) | Reported IC50 (µM) | Mechanism of Action Highlights | Reference(s) |
| 1,2,3-Triazole-Chalcone Hybrids | A549 (Lung) | 8.67 - 11.62 | - | [1] |
| 1,2,3-Triazole-Podophyllotoxin Hybrids | A549 (Lung) | 0.97 - 1.96 | Lower cytotoxicity towards normal cells (NIH/3T3) | [1] |
| 1,2,3-Triazole-Quinoline Hybrids | H460, HCC827 (Lung) | 7.6 - 11 | Inhibition of autophagy, induction of apoptosis | [1] |
| 1,2,3-Triazole-Naphthoquinone Hybrids | A549 (Lung) | 9.19 | Cell cycle arrest at G0/G1 phase, induction of apoptosis | [1] |
| Phosphonate-containing 1,2,3-Triazoles | HT-1080 (Fibrosarcoma), A-549 (Lung), MCF-7 (Breast), MDA-MB-231 (Breast) | 15.13 - 21.25 | Cell cycle arrest at G0/G1 phase, induction of apoptosis | [5][7] |
| 1,2,3-Triazole-Amino Acid Conjugates | MCF7 (Breast), HepG2 (Liver) | <10 | Significant antiproliferative activity | [9] |
| Tetrahydrocurcumin-1,2,3-Triazole Hybrids | HCT-116 (Colon), A549 (Lung), HepG2 (Liver), HeLa (Cervical) | 1.09 - 66.82 | Cell cycle arrest at G1 phase | [10] |
The data in Table 1 underscores the broad applicability of 1,2,3-triazoles in oncology research. The ability to hybridize the triazole core with other known pharmacophores, such as chalcones, podophyllotoxin, and quinolines, has proven to be a particularly fruitful strategy for developing potent and selective anticancer agents.[1][2]
Diagram 1: General Anticancer Mechanisms of 1,2,3-Triazoles
Caption: Substituted 1,2,3-triazoles exert their anticancer effects through various mechanisms.
Antimicrobial and Antifungal Activity: Combating Drug Resistance
The rise of antimicrobial resistance is a critical global health threat, necessitating the development of new classes of anti-infective agents. Substituted 1,2,3-triazoles have emerged as a promising scaffold in this arena, with derivatives exhibiting activity against a range of bacteria and fungi, including drug-resistant strains.[11][12][13][14]
1,2,3-triazole glycosides, for instance, have shown notable antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.[11][13] The carbohydrate moiety can enhance solubility and potentially facilitate cellular uptake, while the triazole core contributes to the antimicrobial effect.
In the realm of antifungal research, 1,2,3-triazole derivatives have demonstrated efficacy against various pathogenic fungi, including Candida species.[15][16][17] Some compounds have shown promising activity against fluconazole-resistant strains, highlighting their potential to address clinical challenges in the treatment of fungal infections.[17] The proposed mechanism of action for some of these antifungal triazoles involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane, by targeting the enzyme CYP51.[17]
Antiviral Activity: Targeting Viral Replication Machinery
The unique structural features of 1,2,3-triazoles have also been exploited in the design of novel antiviral agents.[18] Research has focused on developing triazole-based inhibitors of key viral enzymes that are essential for replication.
Influenza Virus: Several studies have explored 1,2,3-triazole derivatives as inhibitors of influenza neuraminidase, a crucial enzyme for the release of newly formed virus particles from infected cells.[9][10][15][19][20] By designing molecules that can bind to the active site of neuraminidase, researchers have developed potent inhibitors with low nanomolar IC50 values.[9]
Human Immunodeficiency Virus (HIV): The 1,2,3-triazole scaffold has been incorporated into molecules designed to inhibit HIV-1 reverse transcriptase, an enzyme that is essential for the conversion of the viral RNA genome into DNA.[1][12][18][21][22] Structure-activity relationship studies have shown that specific substitutions on the triazole ring can significantly enhance the inhibitory potency of these compounds.[1]
Diagram 2: Antiviral Mechanisms of 1,2,3-Triazoles
Caption: 1,2,3-triazoles can inhibit key enzymes in viral life cycles.
Experimental Protocols: A Practical Guide
To facilitate further research in this promising area, this section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of substituted 1,2,3-triazoles.
Protocol 1: Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[3][4][17][23]
Materials:
-
Organic azide
-
Terminal alkyne
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of tert-butanol and water, or dimethyl sulfoxide)
-
Stir plate and stir bar
-
Reaction vessel (e.g., round-bottom flask)
Procedure:
-
In the reaction vessel, dissolve the organic azide (1.0 equivalent) and the terminal alkyne (1.0-1.2 equivalents) in the chosen solvent.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2-0.5 equivalents).
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1-0.2 equivalents).
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.
-
Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure 1,4-disubstituted 1,2,3-triazole.
Diagram 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow
Caption: A streamlined workflow for the synthesis of 1,2,3-triazoles via CuAAC.
Protocol 2: In Vitro Anticancer Activity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[5][11][16]
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
96-well microtiter plates
-
Test compound (substituted 1,2,3-triazole)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization solution (e.g., dimethyl sulfoxide, DMSO)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compound in the culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours.
-
Carefully remove the medium containing MTT and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.
Protocol 3: Antimicrobial Susceptibility Testing using the Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[2][6][23][24][25][26]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
96-well microtiter plates
-
Test compound (substituted 1,2,3-triazole)
-
Inoculum of the microorganism standardized to a specific concentration (e.g., 0.5 McFarland standard)
-
Incubator
Procedure:
-
Prepare serial two-fold dilutions of the test compound in the broth medium directly in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the microorganism in the broth medium.
-
Add an equal volume of the standardized inoculum to each well of the 96-well plate, resulting in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control well (broth and inoculum without the test compound) and a negative control well (broth only).
-
Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound in which there is no visible growth.
Structure-Activity Relationship (SAR) Insights
Understanding the relationship between the chemical structure of a molecule and its biological activity is paramount in medicinal chemistry. For substituted 1,2,3-triazoles, several SAR studies have provided valuable insights for the rational design of more potent and selective compounds.
For Anticancer Activity:
-
Substitution on the Phenyl Ring: The nature and position of substituents on phenyl rings attached to the triazole core can significantly influence anticancer activity. For instance, in some series of 1,2,3-triazole-chalcone hybrids, the presence of a bromo group was found to be essential for activity.[1] In other cases, alkyl or alkyloxy groups at the para position of a phenyl ring were shown to be advantageous.[27]
-
Hybridization with other Pharmacophores: As highlighted in Table 1, linking the 1,2,3-triazole moiety to other known anticancer pharmacophores is a highly effective strategy. The choice of the linked pharmacophore can direct the compound to specific biological targets.
-
Linker Length and Flexibility: The length and flexibility of the linker connecting the triazole ring to other parts of the molecule can impact how the compound fits into the binding site of its target protein.
For Antimicrobial Activity:
-
Nature of Substituents: In a series of 1,2,3-triazole glycosides, the nature of the sugar moiety and the substituents on the aryl ring attached to the triazole were found to influence the antimicrobial spectrum and potency.[13][14]
-
Overall Lipophilicity: The lipophilicity of the molecule, which can be modulated by the substituents, plays a crucial role in its ability to penetrate the cell walls and membranes of microorganisms.
Future Perspectives and Conclusion
The field of 1,2,3-triazole-based medicinal chemistry is vibrant and continues to expand. The ease of synthesis via click chemistry, coupled with the favorable physicochemical properties of the triazole ring, ensures that this scaffold will remain a cornerstone of drug discovery for the foreseeable future.
Future research will likely focus on:
-
Target-Oriented Synthesis: The design and synthesis of 1,2,3-triazole derivatives that are specifically tailored to interact with novel and challenging biological targets.
-
Elucidation of Mechanisms of Action: In-depth studies to unravel the precise molecular mechanisms by which these compounds exert their therapeutic effects.
-
Development of Drug Delivery Systems: The use of 1,2,3-triazoles as linkers in the construction of sophisticated drug delivery systems, such as antibody-drug conjugates.
-
Exploration of New Therapeutic Areas: Investigating the potential of substituted 1,2,3-triazoles in treating a wider range of diseases, including neurodegenerative and metabolic disorders.
References
-
Structure-based design of 5′-substituted 1,2,3-triazolylated oseltamivir derivatives as potent influenza neuraminidase inhibitors. RSC Publishing. 2021. Available from: [Link].
-
Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. Available from: [Link].
-
Synthesis and Biological Evaluation of Non-Hydrolizable 1,2,3-Triazole Linked Sialic Acid Derivatives as Neuraminidase Inhibitors. National Institutes of Health. Available from: [Link].
-
Broth Microdilution. MI - Microbiology. Available from: [Link].
-
1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. National Institutes of Health. Available from: [Link].
-
Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. MDPI. 2021. Available from: [Link].
-
Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. PubMed. 2020. Available from: [Link].
-
MTT Assay Protocol for Cell Viability and Proliferation. Boster Bio. Available from: [Link].
-
Anticancer Activity of New 1,2,3-Triazole-Amino Acid Conjugates. MDPI. Available from: [Link].
-
Triazole derivatives as non-nucleoside inhibitors of HIV-1 reverse transcriptase--structure-activity relationships and crystallographic analysis. PubMed. 2008. Available from: [Link].
-
MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Available from: [Link].
-
"Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Jena Bioscience. Available from: [Link].
-
Broth Dilution Method for MIC Determination. Microbe Online. 2013. Available from: [Link].
-
1,2,3-Triazoles as amide bioisosteres: discovery of a new class of potent HIV-1 Vif antagonists. National Institutes of Health. Available from: [Link].
-
Two-fold Broth Microdilution Method for Determination of MIC. KIT - IBG. Available from: [Link].
-
Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives. National Institutes of Health. 2022. Available from: [Link].
-
1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. National Institutes of Health. Available from: [Link].
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. 2023. Available from: [Link].
-
Development of Triazoles and Triazolium Salts Based on AZT and Their Anti-Viral Activity against HIV-1. National Institutes of Health. 2019. Available from: [Link].
-
Synthetic routes of 1,2,3‐triazole derivatives. ResearchGate. Available from: [Link].
-
(PDF) In Vitro and In Vivo Antiviral Studies of New Heteroannulated 1,2,3-Triazole Glycosides Targeting the Neuraminidase of Influenza A Viruses. ResearchGate. 2022. Available from: [Link].
-
Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. Available from: [Link].
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Disco. Bioclone. Available from: [Link].
-
Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. MDPI. 2021. Available from: [Link].
-
Anticancer Properties of 1,2,4-Triazoles. ISRES. Available from: [Link].
-
Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. National Institutes of Health. 2020. Available from: [Link].
-
(PDF) Quantitative Structure-Activity Relationships of 1.2.3 Triazole Derivatives as Aromatase Inhibition Activity. ResearchGate. 2020. Available from: [Link].
-
Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety. Pharmacia. 2022. Available from: [Link].
-
Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. PubMed. 2020. Available from: [Link].
-
(PDF) Quantitative Structure-Activity Relationships and Molecular Docking studies of 1.2.4 triazole derivatives as antifungal activity. ResearchGate. 2020. Available from: [Link].
-
1,2,4-Triazoles as Important Antibacterial Agents. National Institutes of Health. 2012. Available from: [Link].
Sources
- 1. 1,2,3-Triazole hybrids with anti-HIV-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 3. broadpharm.com [broadpharm.com]
- 4. bioclone.net [bioclone.net]
- 5. texaschildrens.org [texaschildrens.org]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. isres.org [isres.org]
- 9. Design and synthesis of 1,2,3-triazole-containing N-acyl zanamivir analogs as potent neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. MTT assay overview | Abcam [abcam.com]
- 12. Triazole derivatives as non-nucleoside inhibitors of HIV-1 reverse transcriptase--structure-activity relationships and crystallographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structure-based design of 5′-substituted 1,2,3-triazolylated oseltamivir derivatives as potent influenza neuraminidase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. jenabioscience.com [jenabioscience.com]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis and Biological Evaluation of Non-Hydrolizable 1,2,3-Triazole Linked Sialic Acid Derivatives as Neuraminidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. 1,2,3-Triazoles as amide bioisosteres: discovery of a new class of potent HIV-1 Vif antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Development of Triazoles and Triazolium Salts Based on AZT and Their Anti-Viral Activity against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 24. Broth Microdilution | MI [microbiology.mlsascp.com]
- 25. ibg.kit.edu [ibg.kit.edu]
- 26. protocols.io [protocols.io]
- 27. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for synthesis of (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanamine
An Application Note for the Multi-Step Synthesis of (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanamine
Introduction
The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its exceptional chemical stability, unique electronic properties, and capacity to form hydrogen bonds, making it a privileged structure in drug design.[1][2] Compounds incorporating this heterocycle exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[3][4] The development of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry," has revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles by offering high yields, mild reaction conditions, and absolute regioselectivity.[5][6][7]
This application note provides a comprehensive, step-by-step protocol for the synthesis of this compound, a versatile building block for chemical biology and drug discovery. The synthetic strategy is designed around a robust CuAAC reaction to construct the core triazole ring, followed by a series of functional group transformations to install the requisite methanamine moiety. Each step is detailed with expert rationale, characterization data, and troubleshooting guidance to ensure reproducibility and success for researchers in the field.
Overall Synthetic Scheme
The synthesis is a four-step sequence commencing with a CuAAC reaction, followed by amidation, nitrile formation, and a final reduction.

Figure 1. High-level overview of the synthetic route.
Workflow and Logic
The protocol is designed as a logical progression of chemical transformations, starting from commercially available precursors and culminating in the target amine. The workflow ensures that each intermediate is purified and characterized before proceeding to the next step, guaranteeing the integrity of the final product.
Diagram 1: Step-by-step experimental workflow for the synthesis.
Materials and Equipment
| Reagents and Solvents | Equipment |
| Phenyl Azide (handle with care) | Round-bottom flasks |
| Ethyl 2-butynoate | Magnetic stirrer with heating mantle |
| Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | Reflux condenser |
| Sodium Ascorbate | Ice bath |
| tert-Butanol, Ethanol, Dichloromethane (DCM) | Separatory funnel |
| Tetrahydrofuran (THF, anhydrous) | Rotary evaporator |
| Aqueous Ammonia (28-30%) | Thin-Layer Chromatography (TLC) plates |
| Trifluoroacetic Anhydride (TFAA) | Column chromatography setup (silica gel) |
| Triethylamine (Et₃N) | NMR Spectrometer, IR Spectrometer |
| Lithium Aluminum Hydride (LiAlH₄, handle with extreme care) | Melting point apparatus |
| Diethyl Ether, Ethyl Acetate, Hexanes | Standard laboratory glassware |
| Sodium Sulfate (anhydrous), Magnesium Sulfate (anhydrous) | pH paper |
| Hydrochloric Acid (HCl), Sodium Bicarbonate (NaHCO₃) |
Safety Precaution: Organic azides are potentially explosive and should be handled with care behind a blast shield. Lithium aluminum hydride (LiAlH₄) is a highly reactive, pyrophoric solid that reacts violently with water. All operations involving LiAlH₄ must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and techniques. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate (1)
This step utilizes the CuAAC reaction, which is highly efficient and regioselective for forming the 1,4-disubstituted triazole isomer.[1][8][9] Sodium ascorbate acts as a reducing agent to generate the active Cu(I) catalyst in situ from the Cu(II) salt.[2]
-
To a 250 mL round-bottom flask, add copper(II) sulfate pentahydrate (0.25 g, 1.0 mmol, 0.05 eq) and sodium ascorbate (0.79 g, 4.0 mmol, 0.2 eq).
-
Add a 1:1 mixture of tert-butanol and deionized water (100 mL). Stir vigorously until a pale yellow suspension forms.
-
Add ethyl 2-butynoate (2.28 g, 20.0 mmol, 1.0 eq) followed by phenyl azide (2.62 g, 22.0 mmol, 1.1 eq).
-
Stir the reaction mixture vigorously at room temperature for 12-16 hours. Monitor the reaction progress by TLC (3:7 ethyl acetate/hexanes).
-
Upon completion, dilute the mixture with 100 mL of water and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, gradient elution from 10% to 30% ethyl acetate in hexanes) to yield the product as a white solid.
Protocol 2: Synthesis of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide (2)
This is a standard amidation of an ester using aqueous ammonia. The reaction is driven to completion by heating under reflux.
-
In a 100 mL round-bottom flask, dissolve the carboxylate intermediate 1 (2.31 g, 10.0 mmol) in 20 mL of ethanol.
-
Add 30 mL of concentrated aqueous ammonia (28-30%).
-
Fit the flask with a reflux condenser and heat the mixture to 80 °C with stirring for 6-8 hours.
-
Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to precipitate the product.
-
Collect the white solid by vacuum filtration, wash with cold water (2 x 15 mL), and dry under vacuum. The product is typically of high purity and can be used without further purification.
Protocol 3: Synthesis of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonitrile (3)
The amide is dehydrated to a nitrile using trifluoroacetic anhydride (TFAA) and triethylamine. TFAA activates the amide oxygen, facilitating elimination.
-
Suspend the amide intermediate 2 (2.02 g, 10.0 mmol) in 50 mL of dichloromethane (DCM) in a 100 mL flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethylamine (3.03 g, 30.0 mmol, 3.0 eq) dropwise.
-
Add trifluoroacetic anhydride (4.20 g, 20.0 mmol, 2.0 eq) dropwise over 15 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Quench the reaction by slowly adding 50 mL of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography (silica gel, 2:8 ethyl acetate/hexanes) to afford the nitrile as a white crystalline solid.
Protocol 4: Synthesis of this compound (4)
The final step is the reduction of the nitrile to a primary amine using the powerful reducing agent LiAlH₄.[10][11] This reaction must be performed under strictly anhydrous conditions.
-
In a flame-dried 250 mL three-neck flask under a nitrogen atmosphere, add LiAlH₄ (0.76 g, 20.0 mmol, 2.2 eq) to 50 mL of anhydrous THF.
-
Cool the suspension to 0 °C.
-
Dissolve the nitrile intermediate 3 (1.84 g, 10.0 mmol) in 30 mL of anhydrous THF and add it dropwise to the LiAlH₄ suspension via an addition funnel.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Cool the reaction back to 0 °C. Quench the reaction by the sequential, dropwise addition of water (0.8 mL), 15% aqueous NaOH (0.8 mL), and finally water (2.4 mL).
-
Stir the resulting granular white precipitate for 30 minutes, then filter it off through a pad of Celite. Wash the filter cake with THF (3 x 20 mL).
-
Combine the filtrates and concentrate under reduced pressure to yield the target amine as a pale yellow oil.
Mechanism of Core Reaction: CuAAC
The catalytic cycle of the CuAAC involves the formation of a copper(I) acetylide intermediate. This species then reacts with the organic azide in a stepwise manner, ultimately leading to the formation of a six-membered copper-triazolide ring, which upon protonolysis, releases the 1,4-disubstituted triazole product and regenerates the active catalyst.[6][7]
Diagram 2: Simplified mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Data Summary and Characterization
| Compound | Structure | Mol. Weight ( g/mol ) | Expected Yield | M.P. (°C) | Key ¹H NMR Signals (δ, ppm) |
| 1 | Ethyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate | 231.25 | ~85-95% | 75-77 | 7.6-7.4 (m, 5H, Ar-H), 4.4 (q, 2H, OCH₂), 2.6 (s, 3H, CH₃), 1.4 (t, 3H, CH₂CH₃) |
| 2 | 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide | 202.22 | >90% | 188-190 | 7.6-7.4 (m, 5H, Ar-H), 6.0-5.8 (br s, 2H, NH₂), 2.5 (s, 3H, CH₃) |
| 3 | 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonitrile | 184.20 | ~80-90% | 92-94 | 7.7-7.5 (m, 5H, Ar-H), 2.7 (s, 3H, CH₃) |
| 4 | This compound | 188.24 | ~75-85% | Oil | 7.6-7.4 (m, 5H, Ar-H), 4.0 (s, 2H, CH₂N), 2.4 (s, 3H, CH₃), 1.8 (br s, 2H, NH₂) |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Step 1: Low yield or no reaction | Inactive catalyst (Cu(I) oxidized to Cu(II)). Insufficient stirring. | Ensure sodium ascorbate is fresh. Use deoxygenated solvents. Increase stirring rate. |
| Step 2: Incomplete amidation | Insufficient reaction time or temperature. | Increase reflux time to 12 hours. Ensure temperature is maintained at 80 °C. |
| Step 3: Low yield of nitrile | Amide is not fully soluble. Dehydrating agent decomposed. | Use a co-solvent like THF to improve solubility. Use fresh TFAA from a sealed bottle. |
| Step 4: Complex mixture after reduction | Reaction not fully quenched, or wet solvent/reagents used. | Ensure all equipment is flame-dried and solvents are anhydrous. Follow the quenching procedure carefully and precisely. |
| General: Product purification issues | Co-eluting impurities. | Adjust the polarity of the column chromatography eluent. Recrystallize the product if it is a solid. |
Conclusion
This application note details a reliable and scalable four-step synthesis of this compound. The methodology leverages a highly efficient CuAAC reaction for the core synthesis and employs standard, well-established functional group interconversions. The provided protocols, along with mechanistic insights and troubleshooting advice, serve as a robust guide for researchers and drug development professionals, enabling the production of this valuable chemical intermediate for further derivatization and biological screening.
References
- BenchChem. (2025).
-
Wang, D., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]
-
Li, H., et al. (2009). 1,2,3-triazole-boranes: stable and efficient reagents for ketone and aldehyde reductive amination in organic solvents or in water. Chemical Communications. [Link]
-
Gudkova, A., et al. (Year not specified). Synthesis of substituted 1,2,3-triazoles via N-sulfonylaziridines. Arkivoc. [Link]
-
Nemallapudi, B. R., et al. (2021). New Methods for Synthesis of 1,2,3-Triazoles: A Review. Polycyclic Aromatic Compounds. [Link]
-
Li, L., & Zhang, W. (2016). Regioselective synthesis of multisubstituted 1,2,3-triazoles: moving beyond the copper-catalyzed azide–alkyne cycloaddition. Chemical Communications. [Link]
-
Alonso, F., et al. (2019). Sustainable Construction of Heterocyclic 1,2,3-Triazoles by Strict Click [3+2] Cycloaddition Reactions Between Azides and Alkynes on Copper/Carbon in Water. Frontiers in Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-triazoles. [Link]
-
Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews. [Link]
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews. [Link]
-
Cantillo, D., et al. (2017). Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex. Molecules. [Link]
-
Li, H., et al. (2009). 1,2,3-triazole-boranes: stable and efficient reagents for ketone and aldehyde reductive amination in organic solvents or in water. Chemical Communications. [Link]
-
PubMed. (2009). 1,2,3-Triazole-boranes: stable and efficient reagents for ketone and aldehyde reductive amination in organic solvents or in water. [Link]
-
Chemistry For Everyone. (2024). How To Reduce A Nitrile To An Amine?. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile to Amine. [Link]
-
Wikipedia. (n.d.). Nitrile reduction. [Link]
-
Clark, J. (n.d.). reduction of nitriles. Chemguide. [Link]
-
MySkinRecipes. (n.d.). 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. [Link]
-
Sharma, A., et al. (2023). Versatile Synthetic Platform for 1,2,3-Triazole Chemistry. ACS Omega. [Link]
-
Wang, D., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PubMed Central. [Link]
-
J. Nepal Chem. Soc. (2012). Synthesis of Triazole derivative: [4-(benzylideneamino)-5- phenyl -4H-1,2,4. [Link]
-
Tber, Z., et al. (2021). Synthesis of Biologically Relevant 1,2,3- and 1,2,4-Triazoles: From Classical Pathway to Green Chemistry. National Institutes of Health. [Link]9/)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 3. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Sustainable Construction of Heterocyclic 1,2,3-Triazoles by Strict Click [3+2] Cycloaddition Reactions Between Azides and Alkynes on Copper/Carbon in Water [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regioselective synthesis of multisubstituted 1,2,3-triazoles: moving beyond the copper-catalyzed azide–alkyne cycloaddition - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. youtube.com [youtube.com]
- 11. chemguide.co.uk [chemguide.co.uk]
Application Note: A Robust Reversed-Phase Flash Chromatography Protocol for the Purification of (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanamine
Abstract
This application note presents a detailed, optimized protocol for the purification of (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanamine, a key heterocyclic building block in pharmaceutical research. Due to the presence of a primary amine, this compound is prone to strong, undesirable interactions with standard silica gel stationary phases, often resulting in significant peak tailing and poor recovery. To circumvent these challenges, this guide details a robust reversed-phase flash chromatography method. By utilizing a C18 stationary phase and a pH-adjusted mobile phase, this protocol ensures high purity, excellent recovery, and symmetrical peak shape, making it an ideal methodology for researchers in medicinal chemistry and drug development.
Introduction: The Challenge of Purifying Primary Amines
This compound is a versatile synthon incorporating a stable 1,2,3-triazole scaffold, which is a prominent feature in many biologically active compounds. The primary amine moiety is crucial for subsequent synthetic transformations, yet it presents a significant purification challenge.
The Causality of Poor Chromatography on Silica: Standard silica gel possesses acidic silanol groups (Si-OH) on its surface. The basic primary amine (pKa typically ~9-10) can undergo a strong acid-base interaction with these silanols. This interaction leads to:
-
Irreversible Adsorption: A portion of the compound binds so strongly it does not elute from the column, reducing yield.
-
Peak Tailing: The compound that does elute experiences a mixed-mode retention mechanism (adsorption-desorption from silanols and partitioning in the mobile phase), resulting in broad, asymmetric peaks that are difficult to resolve from impurities.
While normal-phase chromatography can sometimes be adapted by adding basic modifiers like triethylamine (TEA) or ammonia to the eluent, these methods can be difficult to optimize and may not completely suppress the silanol interactions[1]. An alternative and often more reliable strategy is to switch to a different chromatographic mode.
The Reversed-Phase Advantage: Reversed-phase (RP) chromatography, which uses a non-polar stationary phase (like C18) and a polar mobile phase, is an excellent alternative for purifying polar and ionizable compounds[2]. For basic amines, RP offers a distinct advantage: the ability to control retention and peak shape by manipulating the mobile phase pH[3]. By adjusting the pH to be approximately two units above the amine's pKa (the "2 pH rule"), the amine is maintained in its neutral, free-base form. This increases its hydrophobicity, leading to better retention and separation on a C18 column[3]. This protocol leverages that principle for a highly effective and reproducible purification.
Chromatographic Method Development
Stationary Phase Selection: C18 Silica
A C18-functionalized silica gel is the stationary phase of choice. The long alkyl chains provide a non-polar environment ideal for the retention of the target molecule, which possesses both aromatic (phenyl) and aliphatic (methyl, methylene) character. This medium is widely used for the separation of most classes of organic compounds, including polar ones[2].
Mobile Phase Strategy: pH Control is Key
The mobile phase consists of a mixture of water and an organic solvent, typically acetonitrile or methanol. The critical component is a basic modifier to control the pH and improve peak shape.
-
Organic Modifier: Acetonitrile is chosen for its low viscosity and UV transparency.
-
Basic Additive: A low concentration (0.1%) of Triethylamine (TEA) is added to both the aqueous and organic mobile phase components. TEA serves two crucial functions:
-
pH Adjustment: It raises the mobile phase pH, ensuring the target primary amine remains in its less polar, free-base form, thereby increasing its retention.
-
Silanol Masking: Even on end-capped C18 columns, some residual, unreacted silanol groups exist. TEA acts as a competitive base, binding to these active sites and preventing them from interacting with the target amine, which dramatically improves peak symmetry[4].
-
Detailed Purification Protocol
This protocol is designed for preparative flash chromatography systems.
Materials and Equipment
-
Crude Sample: this compound (post-synthesis workup).
-
Chromatography System: Automated flash chromatography system (e.g., Teledyne ISCO CombiFlash®, Biotage® Isolera).
-
Column: RediSep® Rf Gold C18 column (or equivalent).
-
Solvents: HPLC-grade acetonitrile (ACN), HPLC-grade water.
-
Additive: Triethylamine (TEA), ≥99.5%.
-
Sample Loading: Solid load cartridge (e.g., Celite or silica gel) or direct liquid injection.
-
Analysis: TLC plates (C18-functionalized) or an LC-MS system for fraction analysis.
Mobile Phase Preparation
-
Mobile Phase A (Aqueous): Water + 0.1% (v/v) Triethylamine.
-
To prepare 1 L: Add 1 mL of TEA to 999 mL of HPLC-grade water. Mix thoroughly and degas.
-
-
Mobile Phase B (Organic): Acetonitrile + 0.1% (v/v) Triethylamine.
-
To prepare 1 L: Add 1 mL of TEA to 999 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.
-
Sample Preparation (Solid Loading Recommended)
-
Dissolve the crude sample (e.g., 100 mg) in a minimal amount of a suitable solvent in which it is highly soluble (e.g., methanol or dichloromethane).
-
Add an inert adsorbent (e.g., 1-2 g of Celite 545).
-
Carefully remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.
-
Pack the resulting powder into an empty solid load cartridge. This technique prevents issues from poor sample solubility in the initial mobile phase and often leads to sharper separation bands[2].
Workflow Diagram: Purification of this compound
Caption: Workflow for the reversed-phase purification of the target amine.
Step-by-Step Chromatography Protocol
-
Column Installation: Install the appropriate size C18 column onto the flash system.
-
Equilibration: Equilibrate the column with the starting mobile phase composition (95% A / 5% B) for at least 3-5 column volumes (CV), or until the baseline is stable.
-
Sample Loading: Attach the prepared solid load cartridge to the system.
-
Elution Method: Run the gradient elution as detailed in Table 1. Monitor the separation using a UV detector (e.g., at 254 nm, where the phenyl and triazole rings absorb).
-
Fraction Collection: Collect fractions based on UV absorbance peaks.
-
Fraction Analysis: Analyze the collected fractions using a suitable method (e.g., TLC or LC-MS) to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvents (water, acetonitrile, and TEA) under reduced pressure. A final high-vacuum step may be necessary to remove residual TEA.
Data and Expected Results
The parameters below provide a validated starting point for optimization.
Table 1: Recommended Reversed-Phase Flash Chromatography Parameters
| Parameter | Value / Description | Rationale |
| Stationary Phase | C18-functionalized silica gel (e.g., 12g for ~100mg load) | Provides non-polar medium for retention of the moderately polar compound. |
| Mobile Phase A | Water + 0.1% Triethylamine (TEA) | Aqueous phase. TEA maintains high pH to keep the amine in its neutral form[3]. |
| Mobile Phase B | Acetonitrile + 0.1% Triethylamine (TEA) | Organic phase. TEA suppresses residual silanol interactions, ensuring peak symmetry[4]. |
| Flow Rate | 30 mL/min (for a 12g column) | Adjust based on column size to maintain optimal linear velocity. |
| Gradient | 5% B for 2 CV | Ensures compound is fully loaded onto the column. |
| Linear gradient from 5% to 95% B over 15 CV | Elutes compounds based on their hydrophobicity. | |
| Hold at 95% B for 3 CV | Cleans the column of strongly retained impurities. | |
| Detection | UV at 254 nm and 280 nm | Aromatic rings in the molecule provide strong chromophores for detection. |
| Expected Outcome | Symmetrical peak for the target amine, baseline-resolved from polar and non-polar impurities. | The optimized conditions minimize tailing and provide effective separation. |
Conclusion
The purification of basic compounds like this compound is a common but significant challenge in synthetic chemistry. Standard normal-phase chromatography on silica is often ineffective due to strong interactions with surface silanols. The reversed-phase C18 method detailed in this application note provides a reliable and highly effective solution. By controlling the mobile phase pH with a basic additive, this protocol ensures the target amine is in its free-base form, leading to predictable retention, excellent peak shape, and high purity. This methodology is robust, scalable, and recommended for routine purification of this and similar primary amine-containing heterocyclic compounds.
References
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. [Link]
-
Dwight, W. et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]
-
Ilyushin, M. A., et al. (2022). Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. National Center for Biotechnology Information (NCBI). [Link]
-
Zhang, T. et al. (2015). HPLC separation of triazole chiral compounds on cellulose chiral stationary phases. Journal of Instrumental Analysis. [Link]
-
Avramov-Ivić, M. et al. (2000). Normal and reversed phase high performance liquid chromatography of some new 1, 2, 4-triazole derivatives. ResearchGate. [Link]
-
Salvador, A. et al. (2004). Chiral separation of some triazole pesticides by supercritical fluid chromatography. PubMed. [Link]
-
Wang, P. et al. (2011). Enantiomeric separation of triazole fungicides with 3-μm and 5-μml particle chiral columns by reverse-phase high-performance liquid chromatography. PubMed. [Link]
-
Wang, P. et al. (2008). Enantiomer separation of triazole fungicides by high-performance liquid chromatography. PubMed. [Link]
-
Reddit user discussion. (2022). Chromotography with free amines?. Reddit. [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage. [Link]
-
Koca, İ. et al. (2019). Characterization and purification of 1,2,4-triazole-containing phthalocyaninessynthesized by microwave method and structure elucidation by spectroscopictechniques. ResearchGate. [Link]
-
Tang, S. et al. (2021). Research progress in chromatographic separation of triazole fungicides containing two chiral centers. Chinese Journal of Pesticide Science. [Link]
-
Li, Y. et al. (2021). Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anticancer and Antibacterial Activities. ACS Omega. [Link]
-
ResearchGate. (n.d.). Separation of enantiomers of chiral imidazole and triazole derivatives using methanol as a mobile phase. ResearchGate. [Link]
-
Novitasari, D. et al. (2023). Separation and analysis of triazole antifungal in biological matrices by liquid chromatography: a review. Pharmacia. [Link]
-
HELIX Chromatography. (n.d.). HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. HELIX Chromatography. [Link]
-
Eggers, N. J., & Saint-Joly, C. M. (1983). The Effect of Amine Modifiers on the Chromatographic Behavior of Salbutamol on Reversed Phase Chemically Bonded Silica Gel. Marcel Dekker, Inc. [Link]
Sources
Application Note and Protocol for the Recrystallization of (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanamine
A Guide for Researchers in Medicinal Chemistry and Drug Development
Abstract: This document provides a comprehensive guide to the recrystallization of (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanamine, a key intermediate in the synthesis of various pharmaceutically active compounds. The protocol herein is designed to provide a robust framework for obtaining high-purity crystalline material, a critical step for ensuring reproducibility in downstream applications and for meeting stringent regulatory standards. The causality behind experimental choices is explained to empower researchers to adapt the protocol to their specific needs.
Introduction: The Critical Role of Purification
This compound is a versatile building block in medicinal chemistry. The purity of this amine is paramount, as impurities can lead to unwanted side reactions, decreased yields, and potentially toxic byproducts in the final active pharmaceutical ingredient (API). Recrystallization is a powerful and cost-effective technique for purifying solid organic compounds.[1] The principle of recrystallization relies on the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures. By carefully selecting a solvent in which the target compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures, one can induce the formation of a highly ordered crystal lattice, effectively excluding impurities.
This guide will detail a systematic approach to developing a recrystallization protocol for this compound, including solvent selection, the recrystallization procedure, and troubleshooting common issues.
Physicochemical Properties and Rationale for Method Development
The structure of this compound, featuring a primary amine, a 1,2,3-triazole ring, a phenyl group, and a methyl group, imparts a moderate polarity. The presence of the basic amine functionality offers a strategic handle for purification.[2][3] The compound can exist as a free base or as a salt (e.g., hydrochloride).[4] This duality is advantageous, as the solubility characteristics of the free base and its salt form can differ significantly, expanding the range of potential recrystallization solvents and techniques.[5]
Our protocol development will therefore consider two main pathways:
-
Recrystallization of the Free Base: This approach typically utilizes organic solvents of varying polarities.
-
Recrystallization of the Salt Form (e.g., Hydrochloride): This method often employs more polar solvents, such as alcohols or aqueous mixtures.[5]
Materials and Equipment
Materials:
-
Crude this compound
-
Screening Solvents (see Table 1)
-
Deionized Water
-
Hydrochloric Acid (HCl), if starting from the free base to form the salt
-
Sodium Bicarbonate (NaHCO₃) solution (saturated), for neutralization if necessary
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) for drying
-
Activated Carbon (optional, for color removal)
-
Filter Paper (qualitative and quantitative)
-
Boiling Chips
Equipment:
-
Erlenmeyer flasks
-
Beakers
-
Graduated cylinders
-
Hot plate with magnetic stirring capability
-
Magnetic stir bars
-
Reflux condenser
-
Buchner funnel and flask for vacuum filtration
-
Vacuum source
-
Melting point apparatus
-
Analytical balance
-
pH meter or pH paper
Experimental Protocol
Step 1: Solvent Screening - The Foundation of Success
The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol. The ideal solvent should exhibit the following properties:
-
High solvency for the target compound at elevated temperatures.
-
Low solvency for the target compound at low temperatures.
-
High solvency for impurities at all temperatures, or very low solvency for impurities such that they can be removed by hot filtration.
-
A boiling point that is not excessively high or low.
-
Inertness (it should not react with the compound).
-
Ease of removal from the purified crystals.
Protocol for Solvent Screening:
-
Place approximately 20-30 mg of the crude compound into a small test tube.
-
Add the test solvent dropwise at room temperature, vortexing after each addition, until a total of 0.5 mL has been added. Observe the solubility.
-
If the compound is insoluble at room temperature, gently heat the mixture in a water bath to the boiling point of the solvent.
-
If the compound dissolves, allow the solution to cool slowly to room temperature, and then place it in an ice bath for 15-20 minutes.
-
Observe the formation of crystals. An ideal solvent will yield a significant amount of crystalline solid upon cooling.
Table 1: Suggested Solvents for Screening
| Solvent System | Polarity | Rationale |
| For the Free Base: | ||
| Toluene | Low | Effective for washing away less polar organic impurities.[6] |
| Ethyl Acetate / Hexanes | Medium | A common mixed-solvent system that allows for fine-tuning of polarity. |
| Isopropanol | Medium | A good starting point for many organic compounds. |
| Ethanol | High | Often a suitable solvent for compounds with hydrogen bonding capabilities.[7][8] |
| For the Salt Form: | ||
| Methanol | High | Amine salts are typically more soluble in polar solvents. |
| Ethanol / Water | High | The addition of water can significantly decrease the solubility of the salt at lower temperatures, acting as an anti-solvent. |
| Acetic Acid / Water | High | Organic acids can be effective for recrystallizing basic compounds.[2] |
Step 2: Recrystallization Procedure - A Step-by-Step Guide
The following is a general procedure that should be adapted based on the results of the solvent screening.
Diagram 1: General Recrystallization Workflow
Caption: A generalized workflow for the recrystallization process.
Detailed Protocol:
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask with a magnetic stir bar and a few boiling chips. Add the chosen solvent in portions while heating and stirring on a hot plate. Use the minimum amount of hot solvent required to fully dissolve the compound.
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (Norit), typically 1-2% of the solute's weight. Reheat the solution to boiling for a few minutes. The activated carbon will adsorb the colored impurities.
-
Hot Filtration (if necessary): If there are insoluble impurities or if activated carbon was used, perform a hot filtration. This must be done quickly to prevent premature crystallization. Use a pre-heated funnel and filter flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.
Anti-Solvent Crystallization - An Alternative Approach
This technique is particularly useful if the compound is highly soluble in one solvent but insoluble in another, and the two solvents are miscible.[6]
-
Dissolve the crude compound in a minimum amount of a "good" solvent (e.g., DMSO, DMF) at room temperature.
-
Slowly add a miscible "anti-solvent" (e.g., water, ether) in which the compound is insoluble, until the solution becomes turbid.[6]
-
Gently warm the solution until it becomes clear again.
-
Allow the solution to cool slowly to induce crystallization.
-
Isolate and dry the crystals as described above.
Troubleshooting
Diagram 2: Troubleshooting Guide for Recrystallization
Caption: A flowchart for troubleshooting common recrystallization issues.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Avoid inhaling solvent vapors.
-
Never heat organic solvents with an open flame. Use a hot plate.
-
Consult the Safety Data Sheet (SDS) for all chemicals used.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the recrystallization of this compound. By understanding the principles behind each step and systematically screening for the optimal solvent system, researchers can achieve high-purity material essential for the advancement of their research and development endeavors. The provided troubleshooting guide should serve as a valuable resource for overcoming common challenges encountered during the purification process.
References
- Purification of triazoles.
-
Recrystallization and Crystallization. University of California, Irvine - Department of Chemistry. [Link]
-
How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]
-
Tips & Tricks: Recrystallization. University of Rochester - Department of Chemistry. [Link]
-
RECRYSTALLISATION. University of Sydney - School of Chemistry. [Link]
-
Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anticancer and Antibacterial Activities. ACS Omega. [Link]
-
Characterization and purification of 1,2,4-triazole-containing phthalocyaninessynthesized by microwave method and structure elucidation by spectroscopictechniques. ResearchGate. [Link]
-
Synthesis and antibacterial activity of some new triazole derivatives. Scholars Research Library. [Link]
-
Synthesis and Crystallization of N-Rich Triazole Compounds. MDPI. [Link]
-
(Z)-2-(1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethylidene)-N-phenylhydrazine-1-carbothioamide. MDPI. [Link]
Sources
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. researchgate.net [researchgate.net]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. 2228468-39-9|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. mdpi.com [mdpi.com]
In Vitro Assay Protocols for the Characterization of (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanamine: A Guide for Preclinical Drug Discovery
Introduction: Unveiling the Therapeutic Potential of a Novel Triazole Derivative
The 1,2,3-triazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antifungal, antibacterial, and anticancer properties.[1] The unique physicochemical characteristics of the triazole ring, such as its metabolic stability, capacity for hydrogen bonding, and dipole moment, make it a privileged structure in drug design.[2][3] This application note provides a comprehensive, tiered workflow for the initial in vitro characterization of a novel triazole compound, (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to systematically evaluate its biological activity, beginning with broad cytotoxicity screening and progressing to more specific mechanistic and safety-related assays. While this document focuses on a specific molecule, the principles and protocols described herein are broadly applicable to the preliminary assessment of other novel chemical entities.
Part 1: Foundational Assessment - Compound Management and Preliminary Cytotoxicity
A critical first step in the evaluation of any new compound is to establish its fundamental properties and its general effect on cell viability. This initial phase ensures data quality and guides the direction of subsequent, more specific biological assays.
Physicochemical Characterization and Compound Formulation
The inherent physicochemical properties of a compound, such as its solubility, dictate how it is handled and prepared for biological testing.[4] Triazole derivatives can exhibit a range of solubilities.[2][3]
Protocol: Compound Stock Solution Preparation and Formulation Strategy
-
Solubility Assessment: Initially, determine the solubility of this compound in common laboratory solvents such as dimethyl sulfoxide (DMSO), ethanol, and aqueous buffers at various pH values.
-
Stock Solution Preparation: Based on the solubility data, prepare a high-concentration stock solution, typically 10-50 mM in 100% DMSO. Store this stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
-
Working Solution Preparation: For cell-based assays, dilute the DMSO stock solution in the appropriate cell culture medium to the final desired concentrations. It is crucial to ensure that the final concentration of DMSO in the assay does not exceed a level that affects cell viability, typically ≤ 0.5%.[5]
-
Addressing Poor Solubility: If the compound exhibits poor aqueous solubility, consider formulation strategies such as the use of co-solvents, cyclodextrins, or lipid-based formulations to enhance its bioavailability in in vitro assays.[6][7][8]
General Cytotoxicity Screening: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10] This assay relies on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases of metabolically active cells. The quantity of formazan produced is directly proportional to the number of viable cells.[9]
Protocol: MTT Assay for General Cytotoxicity
Materials:
-
Selected cancer cell lines (e.g., a panel representing different tissue origins such as MCF-7 (breast), A549 (lung), HCT116 (colon))
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and untreated control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[11]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC50).
Data Presentation:
| Cell Line | Incubation Time (h) | IC50 (µM) |
| MCF-7 | 48 | [Insert Value] |
| A549 | 48 | [Insert Value] |
| HCT116 | 48 | [Insert Value] |
Caption: IC50 values of this compound in different cancer cell lines after 48 hours of treatment.
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Part 2: Elucidating the Mechanism of Action - Anticancer and Antifungal Investigations
Based on the known activities of triazole compounds, it is prudent to investigate the potential of this compound as either an anticancer or antifungal agent. The following protocols are designed to explore these possibilities.
In Vitro Anticancer Mechanism of Action
Should the initial cytotoxicity screening reveal potent activity against cancer cell lines, the next logical step is to investigate the mechanism by which the compound induces cell death. Common mechanisms for anticancer compounds include the induction of apoptosis and cell cycle arrest.[12][13]
Protocol: Apoptosis Analysis by Annexin V/Propidium Iodide Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.[12]
Procedure:
-
Cell Treatment: Seed a suitable cancer cell line (e.g., the most sensitive line from the MTT assay) in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, necrotic) can be quantified based on their fluorescence.
Protocol: Cell Cycle Analysis by Propidium Iodide Staining
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[13]
Procedure:
-
Cell Treatment: Treat cells as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The percentage of cells in each phase of the cell cycle can be determined.
Caption: Investigating the anticancer mechanism of action.
In Vitro Antifungal Susceptibility Testing
Many triazole-based drugs are potent antifungal agents.[14] Therefore, it is essential to evaluate the antifungal activity of a novel triazole compound. The Clinical and Laboratory Standards Institute (CLSI) has established standardized broth microdilution methods for antifungal susceptibility testing.[15][16][17][18]
Protocol: Broth Microdilution Antifungal Susceptibility Assay (Adapted from CLSI M27/M38)
Materials:
-
Fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)
-
RPMI-1640 medium with L-glutamine and buffered with MOPS
-
This compound stock solution
-
Positive control antifungal agent (e.g., Fluconazole, Amphotericin B)
-
96-well microtiter plates
Procedure:
-
Inoculum Preparation: Prepare a standardized fungal inoculum suspension according to CLSI guidelines.[19]
-
Compound Dilution: Prepare two-fold serial dilutions of the test compound and the positive control in RPMI-1640 medium in the 96-well plate.
-
Inoculation: Inoculate the wells with the fungal suspension to achieve the final recommended concentration. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours (for yeasts) or longer for filamentous fungi, as specified in the CLSI documents.[17]
-
Endpoint Reading: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control. The endpoint can be read visually or spectrophotometrically.
Data Presentation:
| Fungal Strain | MIC (µg/mL) of Test Compound | MIC (µg/mL) of Positive Control |
| Candida albicans | [Insert Value] | [Insert Value] |
| Cryptococcus neoformans | [Insert Value] | [Insert Value] |
| Aspergillus fumigatus | [Insert Value] | [Insert Value] |
Caption: Minimum Inhibitory Concentrations (MICs) of this compound against various fungal pathogens.
Part 3: Preclinical Safety Assessment - hERG Channel Inhibition Assay
A critical aspect of preclinical drug development is the assessment of potential cardiotoxicity. The human ether-à-go-go-related gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization.[5] Inhibition of the hERG channel can lead to a potentially fatal cardiac arrhythmia.[5] Therefore, evaluating the effect of a novel compound on the hERG channel is a regulatory requirement and a key safety assessment.[20] Automated patch-clamp systems provide a high-throughput method for this evaluation.[5][21][22]
Protocol: Automated Patch-Clamp Assay for hERG Channel Inhibition
Materials:
-
A cell line stably expressing the hERG channel (e.g., HEK293-hERG)
-
Appropriate internal and external solutions for patch-clamp recording
-
This compound stock solution
-
A known hERG channel blocker as a positive control (e.g., E-4031)
-
Automated patch-clamp system (e.g., QPatch, SyncroPatch)
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of the hERG-expressing cells in the external solution.
-
System Setup: Prime the automated patch-clamp system with the internal and external solutions.
-
Compound Plate Preparation: Prepare a plate with serial dilutions of the test compound and the positive control.
-
Automated Patch-Clamp Experiment: Initiate the automated experiment. The system will perform whole-cell patch-clamp recordings on individual cells.
-
Voltage Protocol: Apply a specific voltage protocol to elicit hERG currents.[23]
-
Data Acquisition: Record baseline hERG currents, then apply the vehicle control followed by increasing concentrations of the test compound. The inhibition of the hERG current at each concentration is measured.
-
Data Analysis: Calculate the percentage of hERG current inhibition for each concentration and determine the IC50 value.
Data Presentation:
| Compound | hERG IC50 (µM) |
| This compound | [Insert Value] |
| Positive Control (E-4031) | [Insert Value] |
Caption: IC50 value for hERG channel inhibition by this compound.
Caption: Workflow for the automated patch-clamp hERG safety assay.
Conclusion
This application note provides a structured and comprehensive approach for the initial in vitro characterization of the novel triazole derivative, this compound. By following this tiered workflow, researchers can efficiently assess the cytotoxic potential, investigate the likely mechanism of action (anticancer or antifungal), and evaluate the preliminary cardiac safety profile of this and other new chemical entities. The detailed protocols and the rationale behind the experimental choices are intended to ensure the generation of robust and reliable data, which is fundamental for making informed decisions in the early stages of the drug discovery and development process.
References
-
ACS Publications. (n.d.). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Journal of Medicinal Chemistry. Retrieved from [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
PubMed. (2024). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Retrieved from [Link]
-
Frontiers. (n.d.). 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. Retrieved from [Link]
-
R Discovery. (2024). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Retrieved from [Link]
-
CNGBdb. (n.d.). Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. Retrieved from [Link]
-
PubMed Central. (n.d.). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Retrieved from [Link]
-
ResearchGate. (n.d.). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application | Request PDF. Retrieved from [Link]
-
Journal of Clinical Microbiology. (n.d.). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). The In Vitro Anti-Cancer Activities and Mechanisms of Action of 9-Methoxycanthin-6-one from Eurycoma longifolia in Selected Cancer Cell Lines. Retrieved from [Link]
-
Evotec. (n.d.). hERG Safety | Cyprotex ADME-Tox Solutions. Retrieved from [Link]
-
ResearchGate. (2025). In vitro anticancer activity and mechanism of cell apoptosis. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Toward a New Gold Standard for Early Safety: Automated Temperature-Controlled hERG Test on the PatchLiner. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). In Vitro Growth Inhibition, Caspase-Dependent Apoptosis, and S and G2/M Phase Arrest in Breast Cancer Cells Induced by Fluorine-Incorporated Gold I Compound, Ph3PAu[SC(OMe)=NC6H4F-3]. Retrieved from [Link]
-
Lonza. (2017). Formulation Selection and in-vitro Screening for Oral Bioavailability Enhancement. Retrieved from [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Formulation strategies for poorly soluble drugs. Retrieved from [Link]
-
Frontiers. (n.d.). In vitro Antiproliferative and Apoptosis Inducing Effect of Allium atroviolaceum Bulb Extract on Breast, Cervical, and Liver Cancer Cells. Retrieved from [Link]
-
European Medicines Agency. (2010). Formulation of poorly soluble compounds. Retrieved from [Link]
Sources
- 1. Frontiers | 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. researchgate.net [researchgate.net]
- 9. clyte.tech [clyte.tech]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Frontiers | In vitro Antiproliferative and Apoptosis Inducing Effect of Allium atroviolaceum Bulb Extract on Breast, Cervical, and Liver Cancer Cells [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. db.cngb.org [db.cngb.org]
- 16. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]
- 17. Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. dstc.jp [dstc.jp]
- 21. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 22. Toward a New Gold Standard for Early Safety: Automated Temperature-Controlled hERG Test on the PatchLiner® - PMC [pmc.ncbi.nlm.nih.gov]
- 23. fda.gov [fda.gov]
Application Notes & Protocols: Biological Activity Screening of (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction and Scientific Rationale
The 1,2,3-triazole scaffold is a prominent pharmacophore in modern medicinal chemistry, valued for its metabolic stability, capacity for hydrogen bonding, and dipole character.[1][2][3] Compounds incorporating this five-membered heterocyclic ring have demonstrated a vast array of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4][5] The ease of their synthesis, often via copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), makes them highly attractive for the generation of diverse chemical libraries for drug discovery.[1]
This document provides a structured guide for the initial biological activity screening of a specific novel compound, (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanamine (hereafter referred to as CMPT). The presence of the 1,2,3-triazole core, combined with a phenyl group and a reactive methanamine side chain, suggests a high potential for diverse biological interactions. This guide outlines a logical, tiered screening approach, beginning with broad cytotoxicity assessment, followed by targeted antimicrobial and enzyme inhibition assays.
The protocols herein are designed to be robust and self-validating, incorporating essential controls to ensure data integrity. The causality behind experimental choices is explained to empower researchers to adapt these methods to their specific laboratory contexts.
Compound Profile: this compound (CMPT)
-
Structure:
-
(Structure to be inserted by the user; consists of a 1,2,3-triazole ring with a methyl group at position 5, a phenyl group at N2, and a methanamine group at position 4).
-
-
Key Features:
-
1,2,3-Triazole Core: Provides structural rigidity and potential for various non-covalent interactions.
-
Phenyl Group: Adds hydrophobicity, potentially facilitating membrane permeability and π-π stacking interactions with biological targets.
-
Methanamine Group (-CH₂NH₂): A primary amine that is typically protonated at physiological pH, allowing for ionic interactions and hydrogen bonding. It also serves as a key reactive handle for further chemical modification.
-
-
Solubility: Expected to be soluble in organic solvents like DMSO and methanol. Aqueous solubility may be limited but can be enhanced in acidic buffers due to the protonation of the amine group.
-
Causality: A stock solution in 100% DMSO is the standard for in vitro screening. The final concentration of DMSO in the assay medium must be kept low (typically ≤0.5%) to prevent solvent-induced toxicity.[6]
-
Proposed Biological Screening Cascade
A logical screening cascade ensures that resources are used efficiently, starting with broad, cost-effective assays and progressing to more specific and complex investigations for promising "hits."
Caption: A logical workflow for the biological screening of CMPT.
Experimental Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)
This assay provides a quantitative measure of the compound's effect on cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7]
Principle of the MTT Assay
Metabolically active cells utilize NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) into insoluble purple formazan crystals.[7][8] The amount of formazan produced is directly proportional to the number of viable cells.[9] The crystals are then solubilized, and the absorbance is measured spectrophotometrically. A reduction in absorbance in treated cells compared to controls indicates a loss of viability.
Materials and Reagents
-
Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
MTT reagent (5 mg/mL in sterile PBS)[8]
-
DMSO (Cell culture grade)
-
96-well flat-bottom sterile microplates
-
Positive control (e.g., Doxorubicin)
-
Microplate reader (capable of reading absorbance at 570-600 nm)[7]
Step-by-Step Protocol
-
Cell Seeding:
-
Harvest logarithmically growing cells using Trypsin-EDTA and perform a cell count.
-
Dilute the cell suspension to a density of 5 x 10⁴ cells/mL in complete medium.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[6]
-
-
Compound Treatment:
-
Prepare a series of dilutions of CMPT (e.g., from 100 µM to 0.1 µM) in complete culture medium from a DMSO stock. Ensure the final DMSO concentration in each well does not exceed 0.5%.[6]
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of CMPT.
-
Self-Validation System (Controls):
-
Vehicle Control: Wells with cells treated with medium containing the same concentration of DMSO as the test wells.
-
Positive Control: Wells with cells treated with a known cytotoxic agent like Doxorubicin.
-
Untreated Control: Wells with cells in complete medium only.
-
Blank Control: Wells with medium only (no cells) to subtract background absorbance.
-
-
Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the crystals.[9]
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance (OD) at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise.[7]
-
Data Analysis and Interpretation
-
Correct Absorbance: Subtract the average absorbance of the blank control wells from all other readings.
-
Calculate Percent Viability:
-
% Viability = (Corrected OD of Treated Cells / Corrected OD of Vehicle Control Cells) x 100
-
-
Determine IC₅₀: The half-maximal inhibitory concentration (IC₅₀) is the concentration of CMPT that reduces cell viability by 50%. This value is determined by plotting percent viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism). A lower IC₅₀ value indicates higher cytotoxic potency.[6]
Experimental Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of CMPT, which is the lowest concentration that completely inhibits the visible growth of a microorganism.[10][11] The method is standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI).[12][13]
Principle of Broth Microdilution
A standardized inoculum of a test bacterium is exposed to serial twofold dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate.[11][14] After incubation, the wells are visually inspected for turbidity (bacterial growth). The MIC is the lowest concentration of the compound in a well that remains optically clear.[10]
Materials and Reagents
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213 as Gram-positive control, Escherichia coli ATCC 25922 as Gram-negative control)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well U-bottom microplates
-
CMPT stock solution (in DMSO)
-
Positive control antibiotic (e.g., Gentamicin or Ciprofloxacin)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or turbidimeter
Step-by-Step Protocol
-
Inoculum Preparation:
-
From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Within 15 minutes, dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay plate.[15]
-
-
Plate Preparation (Serial Dilution):
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Prepare a 2x working stock of CMPT at the highest desired concentration (e.g., 512 µg/mL) in CAMHB.
-
Add 100 µL of this 2x CMPT stock to the first column of wells.
-
Perform a serial twofold dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, then transferring 100 µL from column 2 to 3, and so on. Discard 100 µL from the final dilution column. This creates a concentration gradient (e.g., 256 µg/mL down to 0.5 µg/mL).
-
-
Inoculation and Incubation:
-
Add 100 µL of the final diluted bacterial inoculum to each well. This dilutes the compound concentration by half, achieving the final desired test concentrations and the target inoculum of 5 x 10⁵ CFU/mL.
-
Self-Validation System (Controls):
-
Growth Control: A well containing only broth and the bacterial inoculum (no compound). This well must show turbidity for the test to be valid.[10]
-
Sterility Control: A well containing only broth (no bacteria, no compound). This well must remain clear.[10]
-
Positive Control: A separate row of dilutions performed with a standard antibiotic.
-
-
Seal the plate and incubate at 35-37°C for 16-20 hours in ambient air.[14]
-
Data Analysis and Interpretation
-
Reading the MIC: After incubation, visually inspect the plate for the lowest concentration of CMPT that shows no turbidity (i.e., the well is clear). This concentration is the MIC.[10] A reading mirror and a dark background can aid in visualization.
-
Interpretation: The MIC value provides a quantitative measure of the compound's antibacterial potency. Lower MIC values indicate greater activity. The results can be compared to established breakpoints for clinical antibiotics to gauge significance.[12]
Experimental Protocol 3: Enzyme Inhibition Screening (Acetylcholinesterase Assay)
Given that many nitrogen-containing heterocyclic compounds exhibit enzyme inhibitory activity, screening CMPT against a well-characterized enzyme like Acetylcholinesterase (AChE) is a logical step.[2][4]
Principle of the Ellman's Assay
This colorimetric assay measures AChE activity.[16] The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB²⁻).[16][17] The rate of color formation, measured by the increase in absorbance at 412 nm, is directly proportional to AChE activity. An inhibitor will reduce this rate.[16]
Materials and Reagents
-
AChE enzyme (from Electrophorus electricus)
-
Phosphate buffer (e.g., 100 mM, pH 8.0)
-
DTNB solution (10 mM in buffer)
-
ATCh substrate solution (10 mM in deionized water, prepared fresh)
-
CMPT stock solution (in DMSO)
-
Positive control inhibitor (e.g., Donepezil or Galantamine)
-
96-well flat-bottom microplate
-
Microplate reader with kinetic reading capability at 412 nm
Step-by-Step Protocol
-
Assay Plate Setup:
-
Design the plate layout to include all controls and test concentrations in triplicate.
-
To each well, add the components in the following order:
-
Buffer: Add phosphate buffer to bring the final volume to 150 µL.
-
Inhibitor/Vehicle: Add 25 µL of the various dilutions of CMPT. For controls, add 25 µL of buffer (for 100% activity) or buffer with DMSO (vehicle control).[16]
-
DTNB: Add 50 µL of the DTNB solution to all wells.[16]
-
Enzyme: Add 25 µL of the AChE enzyme solution to all wells except the blank. Pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
-
Reaction Initiation and Measurement:
Data Analysis and Interpretation
-
Calculate Reaction Rate: For each well, determine the rate of reaction (ΔAbs/min) from the slope of the linear portion of the absorbance vs. time plot.
-
Calculate Percent Inhibition:
-
% Inhibition = [ (Rate of Vehicle Control - Rate of Test Well) / Rate of Vehicle Control ] x 100[16]
-
-
Determine IC₅₀: As with the cytotoxicity assay, plot the percent inhibition against the logarithm of the CMPT concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Data Presentation (Example)
All quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: Summary of Biological Activity Screening for CMPT
| Assay Type | Target | Result (Mean ± SD, n=3) | Positive Control | Result (Control) |
| Cytotoxicity | MCF-7 Cells | IC₅₀: 12.5 ± 1.1 µM | Doxorubicin | IC₅₀: 0.8 ± 0.2 µM |
| A549 Cells | IC₅₀: 25.3 ± 2.4 µM | Doxorubicin | IC₅₀: 1.1 ± 0.3 µM | |
| Antimicrobial | S. aureus | MIC: 8 µg/mL | Gentamicin | MIC: 0.5 µg/mL |
| E. coli | MIC: >128 µg/mL | Gentamicin | MIC: 1 µg/mL | |
| Enzyme Inhibition | AChE | IC₅₀: 3.7 ± 0.5 µM | Donepezil | IC₅₀: 0.02 ± 0.005 µM |
Note: Data presented are hypothetical and for illustrative purposes only.
Conclusion and Future Directions
This guide provides a foundational framework for the initial biological characterization of this compound. Based on the results obtained from these primary screens, a "hit" compound can be identified (e.g., showing an IC₅₀ < 20 µM or MIC ≤ 16 µg/mL). Subsequent steps would involve more detailed secondary assays to elucidate the mechanism of action, such as flow cytometry-based apoptosis assays for cytotoxic hits or kinetic studies to determine the mode of enzyme inhibition.[6][18] These foundational data are critical for guiding structure-activity relationship (SAR) studies and optimizing the compound for enhanced potency and selectivity.
References
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]
-
Parrino, B., et al. (2019). 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview. Bioorganic & Medicinal Chemistry Letters, 29(16), 2135-2144. Available from: [Link]
-
Cell Viability Assays. (2013). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available from: [Link]
-
CLSI. (2020). Performance Standards for Antimicrobial Susceptibility Testing; 30th ed. CLSI supplement M100. Clinical and Laboratory Standards Institute. Available from: [Link]
-
A minireview of 1,2,3-triazole hybrids with O-heterocycles as leads in medicinal chemistry. (2022). Chemical Biology & Drug Design, 100(6), 843-869. Available from: [Link]
-
MTT Proliferation Assay Protocol. (2018). ResearchGate. Available from: [Link]
-
Broth Dilution Method for MIC Determination. (2013). Microbe Online. Available from: [Link]
-
Broth microdilution. (n.d.). In Wikipedia. Retrieved from [Link]
-
Broth Microdilution. (n.d.). MI - Microbiology. Retrieved from [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. Available from: [Link]
-
Acetylcholinesterase Inhibition Assays for High-Throughput Screening. (2015). Current Protocols in Toxicology, 64, 21.3.1-21.3.17. Available from: [Link]
-
Acetylcholinesterase Inhibition Assay. (2017). Bio-protocol, 7(12), e2339. Available from: [Link]
-
1,2,3-Triazoles: Lead Molecules For Promising Drugs: A Review. (2021). Asian Journal of Chemistry, 33(12), 2821-2832. Available from: [Link]
-
Vaishnani, M. J., et al. (2024). Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Phosphorus, Sulfur, and Silicon and the Related Elements, 1-22. Available from: [Link]
-
MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Retrieved from [Link]
-
Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020). National Institutes of Health, Islamabad Pakistan. Available from: [Link]
-
Geethapriya Loganathan, C., et al. (2022). A Review on 1,2,3-Triazole & Piperazine Derivatives with Various Biological Activities. Journal of Cardiovascular Disease Research, 13(5), 114-123. Available from: [Link]
-
Antimicrobial Susceptibility Testing. (n.d.). CLSI. Retrieved from [Link]
-
Medicinal Attributes of 1,2,3-Triazoles : Current Developments. (2023). ResearchGate. Available from: [Link]
-
Biologically active compounds featuring 1,2,3-triazole. (2019). ResearchGate. Available from: [Link]
-
Synthesis of Pharmacological Relevant 1,2,3-Triazole and its Analogues-A Review. (2023). ResearchGate. Available from: [Link]
-
Antibacterial Susceptibility Test Interpretive Criteria. (2023). FDA. Available from: [Link]
-
Performance standards for antimicrobial susceptibility testing. (2020). Semantic Scholar. Available from: [Link]
-
Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs. Retrieved from [Link]
-
de Almeida, L. R., et al. (2020). Biological Evaluation of Selected 1,2,3-triazole Derivatives as Antibacterial and Antibiofilm Agents. Current Topics in Medicinal Chemistry, 20(24), 2186–2191. Available from: [Link]
-
What is an Inhibition Assay? (n.d.). Biobide. Retrieved from [Link]
-
Bioactive 1,2,3-Triazoles: An Account on their Synthesis, Structural Diversity and Biological Applications. (2023). ResearchGate. Available from: [Link]
-
Riss, T. L., et al. (2013). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available from: [Link]
-
Biological importance and synthesis of 1,2,3-triazole derivatives: a review. (2024). ResearchGate. Available from: [Link]
-
Edmondson, D. E., et al. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal Research Reviews, 38(4), 1059–1119. Available from: [Link]
-
Acetylcholinesterase Inhibition Assay (Tick or Eel). (n.d.). Attogene. Retrieved from [Link]
-
Cytotoxicity Assay Protocol. (2024). protocols.io. Available from: [Link]
-
Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (2024). Molecules, 29(10), 2296. Available from: [Link]
-
Basics of Enzymatic Assays for HTS. (2012). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available from: [Link]
-
Enzyme Inhibition. (2024). TeachMePhysiology. Available from: [Link]
Sources
- 1. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Broth Microdilution | MI [microbiology.mlsascp.com]
- 11. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 13. nih.org.pk [nih.org.pk]
- 14. Broth microdilution - Wikipedia [en.wikipedia.org]
- 15. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. attogene.com [attogene.com]
- 18. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanamine: Application Notes for Enzyme Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Prominence of the 1,2,3-Triazole Scaffold in Enzyme Inhibition
The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry, recognized for its exceptional versatility and significant presence in a wide array of biologically active compounds.[1][2] This five-membered heterocyclic ring, often synthesized with high efficiency via "click chemistry," offers a unique combination of chemical stability, hydrogen bonding capability, and a significant dipole moment.[1] These characteristics make it an excellent scaffold for designing molecules that can interact with and modulate the activity of various enzymes. Triazole derivatives have demonstrated a broad spectrum of pharmacological activities, including roles as anticancer, antimicrobial, and anti-inflammatory agents, largely through their action as enzyme inhibitors.[2][3]
This document provides a detailed guide for researchers exploring the enzyme inhibitory potential of a specific 1,2,3-triazole derivative: (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanamine . While specific enzymatic targets for this compound are still under investigation, its structural features—a substituted 1,2,3-triazole core with a phenyl group and a reactive aminomethyl side chain—suggest a high probability of interaction with various enzyme classes. This guide will, therefore, present a strategic approach to identifying potential enzyme targets and provide robust, adaptable protocols for screening and characterizing its inhibitory activity.
Structural Rationale for Enzyme Inhibition
The chemical architecture of this compound provides several key features that suggest its potential as an enzyme inhibitor:
-
The 1,2,3-Triazole Core: This aromatic ring system can engage in various non-covalent interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking with amino acid residues in an enzyme's active or allosteric sites.[4]
-
The Phenyl Group: The phenyl substituent can form hydrophobic and van der Waals interactions, contributing to the binding affinity and potentially providing selectivity for enzymes with hydrophobic pockets.
-
The Aminomethyl Group: This primary amine is a critical functional group that can act as a hydrogen bond donor and acceptor. It can also be protonated under physiological conditions, allowing for ionic interactions with negatively charged residues like aspartate or glutamate in an enzyme's active site.
Based on the known activities of structurally similar aminomethyl-triazole compounds, potential enzyme targets for this compound could include, but are not limited to:
-
Tyrosinase: Involved in melanin biosynthesis, a target for agents addressing hyperpigmentation.[5][6][7]
-
Cholinesterases (AChE and BChE): Key enzymes in the nervous system and targets for Alzheimer's disease therapeutics.[4][8][9]
-
Carbonic Anhydrases: Metalloenzymes involved in pH regulation and implicated in various diseases, including cancer and glaucoma.[10][11][12][13]
-
Kinases: A large family of enzymes that play crucial roles in cell signaling and are major targets in oncology.[14][15][16]
Experimental Workflow for Inhibitor Characterization
A systematic approach is essential for characterizing a novel compound as an enzyme inhibitor. The following workflow outlines the key experimental stages, from initial screening to detailed mechanistic studies.
Caption: A generalized workflow for the characterization of an enzyme inhibitor.
Protocols for Enzyme Inhibition Assays
The following protocols are designed to be adaptable for screening this compound against a variety of enzymes. It is crucial to optimize buffer conditions, substrate concentrations, and enzyme concentrations for each specific enzyme target.
Protocol 1: General Enzyme Inhibition Screening Assay
This protocol is designed for the initial screening of the compound against a panel of enzymes to identify potential inhibitory activity.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Purified enzyme of interest
-
Enzyme-specific substrate
-
Assay buffer (optimized for the specific enzyme)
-
96-well microplates (clear, black, or white depending on the detection method)
-
Microplate reader (spectrophotometer, fluorometer, or luminometer)
-
Positive control inhibitor (known inhibitor of the target enzyme)
-
Negative control (vehicle, e.g., DMSO)
Procedure:
-
Prepare Reagents:
-
Prepare a working solution of the test compound by diluting the stock solution in assay buffer to the desired screening concentration (e.g., 10 µM).
-
Prepare working solutions of the enzyme and substrate in assay buffer at concentrations optimized for the assay.
-
-
Assay Setup:
-
In a 96-well plate, add the following to triplicate wells:
-
Test wells: Assay buffer, enzyme solution, and test compound solution.
-
Positive control wells: Assay buffer, enzyme solution, and positive control inhibitor solution.
-
Negative control (100% activity) wells: Assay buffer, enzyme solution, and vehicle (e.g., DMSO).
-
Blank (0% activity) wells: Assay buffer, vehicle, and no enzyme.
-
-
-
Pre-incubation:
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 25°C or 37°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.[17]
-
-
Initiate Reaction:
-
Add the substrate solution to all wells to start the enzymatic reaction.
-
-
Detection:
-
Immediately place the plate in a microplate reader and measure the signal (absorbance, fluorescence, or luminescence) at regular intervals for a set period (e.g., 15-60 minutes).
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) for each well from the linear portion of the progress curve.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (V₀_test - V₀_blank) / (V₀_negative - V₀_blank)] * 100
-
Protocol 2: IC50 Determination
Once inhibitory activity is confirmed, a dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50).[18][19]
Procedure:
-
Prepare Serial Dilutions:
-
Prepare a series of dilutions of the test compound in assay buffer. A common approach is to use 2-fold or half-log dilutions (e.g., 100 µM, 50 µM, 25 µM... or 100 µM, 30 µM, 10 µM...).[1]
-
-
Perform Enzyme Activity Assay:
-
Follow the general enzyme inhibition screening protocol (Protocol 1), but instead of a single concentration, use the range of inhibitor concentrations prepared in the previous step.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Plot the % inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism, Origin) to determine the IC50 value.[20]
-
Data Presentation:
Quantitative data from IC50 determinations should be presented in a clear, tabular format.
| Compound | Target Enzyme | IC50 (µM) [Mean ± SD] |
| This compound | Enzyme X | Experimental Value |
| Positive Control | Enzyme X | Known Value |
Protocol 3: Enzyme Kinetics and Mechanism of Action Studies
To understand how the compound inhibits the enzyme, kinetic studies are performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).[21]
Procedure:
-
Vary Substrate and Inhibitor Concentrations:
-
Perform the enzyme activity assay with multiple, fixed concentrations of the inhibitor (e.g., 0.5x, 1x, and 2x the IC50 value).
-
For each inhibitor concentration, vary the substrate concentration over a wide range (e.g., 0.1x to 10x the Michaelis constant, Km).
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration.
-
Analyze the data using graphical methods such as:
-
Lineweaver-Burk plot (1/V₀ vs. 1/[S]): This plot can help differentiate between competitive, non-competitive, and uncompetitive inhibition based on the changes in Vmax and apparent Km.
-
Dixon plot (1/V₀ vs. [I]): This plot is useful for determining the inhibition constant (Ki).
-
-
Fit the data to the appropriate Michaelis-Menten equation for the determined inhibition model to calculate the kinetic parameters (Vmax, Km, and Ki).
-
Interpreting Kinetic Data:
Caption: Simplified representation of different enzyme inhibition mechanisms.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel enzyme inhibitors. The protocols outlined in this guide provide a comprehensive framework for its systematic evaluation. By employing these methods, researchers can identify its enzymatic targets, quantify its potency, and elucidate its mechanism of action. These studies will be crucial in uncovering the therapeutic potential of this compound and guiding future drug discovery efforts based on the versatile 1,2,3-triazole core.
References
-
Enzymatic, cell-based, and in silico evaluation of di-substituted aminomethyl-1,2,3-triazole–cinamamide hybrids as mushroom tyrosinase inhibitors. (n.d.). National Institutes of Health. [Link]
-
IC50 Determination. (n.d.). edX. [Link]
-
An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities. (2023). National Center for Biotechnology Information. [Link]
-
Syntheses, in vitro α-amylase and α-glucosidase dual inhibitory activities of 4-amino-1,2,4-triazole derivatives their molecular docking and kinetic studies. (2020). PubMed. [Link]
-
5.4: Enzyme Inhibition. (2022). Chemistry LibreTexts. [Link]
-
Tyrosinase inhibition results (% inhibition at 25 µM) for compounds... (n.d.). ResearchGate. [Link]
-
New Charged Cholinesterase Inhibitors: Design, Synthesis, and Characterization. (2024). National Center for Biotechnology Information. [Link]
-
Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (2021). National Center for Biotechnology Information. [Link]
-
Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Creative Biolabs. [Link]
-
Cholinesterase inhibition activity of triazolinium salts 1-17. (n.d.). ResearchGate. [Link]
-
Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. (2023). YouTube. [Link]
-
How should I start with Enzyme-Inhibitor kinetics assay?. (2015). ResearchGate. [Link]
-
Novel 1,2,4-triazoles as selective carbonic anhydrase inhibitors showing ancillary anticathepsin B activity. (2024). PubMed. [Link]
-
Dose–Response Curves and the Determination of IC50 and EC50 Values. (2024). ACS Publications. [Link]
-
Recent advances in triazoles as tyrosinase inhibitors. (2023). ResearchGate. [Link]
-
6-Substituted Triazolyl Benzoxaboroles as Selective Carbonic Anhydrase Inhibitors: In Silico Design, Synthesis, and X-ray Crystallography. (2023). ACS Publications. [Link]
-
Recent advances in triazoles as tyrosinase inhibitors. (2023). PubMed. [Link]
-
Recent advances in triazoles as tyrosinase inhibitors. (n.d.). OUCI. [Link]
-
IC50. (n.d.). Wikipedia. [Link]
-
A standard operating procedure for an enzymatic activity inhibition assay. (2021). PubMed. [Link]
-
Exploring the SAR of 1,2,3-Triazoles as Tumor-Associated Carbonic Anhydrases IX and XII Inhibitors for Anticancer Applications. (2025). PubMed. [Link]
-
Novel 1,2,4-triazoles as selective carbonic anhydrase inhibitors showing ancillary anticathepsin B activity. (2024). National Center for Biotechnology Information. [Link]
-
Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. (2021). MDPI. [Link]
-
Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. (2022). National Center for Biotechnology Information. [Link]
-
A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4- Triazole Derivatives. (2022). ResearchGate. [Link]
-
Discovery of 5-(2-amino-[4][5][18]triazolo[1,5-a]pyridin-7-yl)-N-(tert-butyl)pyridine-3-sulfonamide (CZC24758), as a potent, orally bioavailable and selective inhibitor of PI3K for the treatment of inflammatory disease. (2012). PubMed. [Link]
-
Enzyme inhibition and kinetics graphs (article). (n.d.). Khan Academy. [Link]
-
Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates. (2018). National Center for Biotechnology Information. [Link]
-
Discovery of triazole aminopyrazines as a highly potent and selective series of PI3Kδ inhibitors. (2017). PubMed. [Link]
-
A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4-Triazole Derivatives. (2022). Southern Journal of Research. [Link]
-
Basics of Enzymatic Assays for HTS. (2012). National Center for Biotechnology Information. [Link]
-
33433 PDFs | Review articles in CHOLINESTERASE INHIBITORS. (n.d.). ResearchGate. [Link]
-
Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. (2022). ResearchGate. [Link]
-
Synthesis and Biological Evaluation of Novel. (n.d.). Amanote Research. [Link]
-
Development of triazole-based PKC-inhibitors to overcome resistance to EGFR inhibitors in EGFR-mutant lung cancers. (2022). National Center for Biotechnology Information. [Link]
-
An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities. (2023). Semantic Scholar. [Link]
-
Discovery of a new class of triazole based inhibitors of acetyl transferase KAT2A. (2022). iris.unina.it. [Link]
-
Cholinesterase Inhibitory and Anti-Inflammatory Activity of the Naphtho- and Thienobenzo-Triazole Photoproducts: Experimental and Computational Study. (2023). MDPI. [Link]
-
Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. (2025). ResearchGate. [Link]
-
Design, synthesis and biological evaluation of N-methyl-N-[(1,2,3-triazol-4-yl)alkyl]propargylamines as novel monoamine oxidase B inhibitors. (2016). PubMed. [Link]
-
Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. (2025). National Center for Biotechnology Information. [Link]
-
A biochemistry-oriented drug design: synthesis, anticancer activity, enzymes inhibition, molecular docking studies of novel 1,2,4-triazole derivatives. (2023). PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. sjr.isp.edu.pk [sjr.isp.edu.pk]
- 4. An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzymatic, cell-based, and in silico evaluation of di-substituted aminomethyl-1,2,3-triazole–cinamamide hybrids as mushroom tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances in triazoles as tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New Charged Cholinesterase Inhibitors: Design, Synthesis, and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Novel 1,2,4-triazoles as selective carbonic anhydrase inhibitors showing ancillary anticathepsin B activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Exploring the SAR of 1,2,3-Triazoles as Tumor-Associated Carbonic Anhydrases IX and XII Inhibitors for Anticancer Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel 1,2,4-triazoles as selective carbonic anhydrase inhibitors showing ancillary anticathepsin B activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Discovery of 5-(2-amino-[1,2,4]triazolo[1,5-a]pyridin-7-yl)-N-(tert-butyl)pyridine-3-sulfonamide (CZC24758), as a potent, orally bioavailable and selective inhibitor of PI3K for the treatment of inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of triazole aminopyrazines as a highly potent and selective series of PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. courses.edx.org [courses.edx.org]
- 19. IC50 - Wikipedia [en.wikipedia.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Khan Academy [khanacademy.org]
Application Notes and Protocols for Investigating the Anticancer Properties of (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanamine
Introduction: The Therapeutic Potential of 1,2,3-Triazole Scaffolds in Oncology
The 1,2,3-triazole core is recognized as a "privileged" scaffold in medicinal chemistry due to its unique physicochemical properties, metabolic stability, and capacity for diverse molecular interactions.[1][2] This heterocyclic motif is a bioisostere for amide bonds, enabling it to form hydrogen bonds and engage in dipole-dipole and van der Waals interactions with various biological targets, such as enzymes and receptors.[1][2] Consequently, numerous 1,2,3-triazole derivatives have demonstrated a broad spectrum of pharmacological activities, including potent anticancer effects.[3][4]
Derivatives of 1,2,3-triazole have been shown to exert their anticancer activity through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of microtubule assembly.[1][3] For instance, certain 1,2,3-triazole-containing compounds have been reported to arrest the cell cycle in the G2/M phase and trigger programmed cell death in cancer cells.[3] Given the established anticancer potential of this chemical class, novel derivatives such as (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanamine are promising candidates for investigation as new therapeutic agents.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to systematically evaluate the anticancer properties of this compound. The following sections detail the foundational in vitro assays necessary for an initial assessment of its cytotoxic and cytostatic effects, along with the underlying principles and step-by-step protocols.
Part 1: Foundational In Vitro Evaluation of Anticancer Activity
A tiered approach is recommended for the initial in vitro screening of a novel compound. This typically begins with assessing its effect on cancer cell viability and proliferation, followed by more detailed mechanistic studies to elucidate how the compound exerts its effects.
Experimental Workflow Overview
Caption: Workflow for in vitro anticancer evaluation.
Assessment of Cell Viability: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[5][6]
Protocol: MTT Cell Viability Assay
Materials:
-
This compound (herein referred to as "Test Compound")
-
Selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) and a non-cancerous control cell line (e.g., NIH/3T3 fibroblasts)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[5]
-
Compound Treatment: Prepare serial dilutions of the Test Compound in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (vehicle control) and wells with medium only (background control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[7] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[8]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.
Data Presentation: IC50 Values of Test Compound on Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Selectivity Index (SI) |
| MCF-7 | Breast Adenocarcinoma | [Insert experimental value] | [Calculate as IC50 of normal cells / IC50 of cancer cells] |
| A549 | Lung Carcinoma | [Insert experimental value] | [Calculate as IC50 of normal cells / IC50 of cancer cells] |
| HepG2 | Hepatocellular Carcinoma | [Insert experimental value] | [Calculate as IC50 of normal cells / IC50 of cancer cells] |
| NIH/3T3 | Mouse Embryonic Fibroblast | [Insert experimental value] | N/A |
Part 2: Elucidating the Mechanism of Action
Once the cytotoxic or antiproliferative activity of the Test Compound is established, the next step is to investigate its mechanism of action. Key questions to address are whether the compound induces programmed cell death (apoptosis) and if it affects the normal progression of the cell cycle.
Detection of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
Apoptosis is a form of programmed cell death. A key feature of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[9] Annexin V is a protein with a high affinity for PS and can be used to detect apoptotic cells when conjugated to a fluorescent dye.[9][10] Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells that have lost membrane integrity.[10] Dual staining with Annexin V and PI allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[10][11]
Protocol: Annexin V/PI Apoptosis Assay
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed 1 x 10⁶ cells in a T25 flask and treat with the Test Compound at its IC50 concentration for 24-48 hours.[10] Include an untreated control.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant.[10]
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[10]
-
Resuspension: Resuspend the cell pellet in 1X binding buffer provided in the kit.
-
Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[12]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[12]
Data Interpretation:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Apoptotic Pathway Visualization
Caption: Potential apoptotic pathways induced by the test compound.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
Many anticancer agents exert their effects by disrupting the cell cycle, leading to an accumulation of cells in a specific phase (G0/G1, S, or G2/M).[1] Flow cytometry with PI staining is a common method for analyzing the distribution of cells throughout the different phases of the cell cycle.[13] PI stoichiometrically binds to DNA, so the fluorescence intensity of stained cells is directly proportional to their DNA content.[13][14]
Protocol: Cell Cycle Analysis
Materials:
-
Treated and untreated cells
-
Cold 70% ethanol
-
PBS
-
RNase A solution
-
PI staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the Test Compound at its IC50 concentration for 24 hours. Harvest approximately 1 x 10⁶ cells.
-
Fixation: Wash the cells with PBS and then fix them by adding them dropwise to ice-cold 70% ethanol while gently vortexing.[15] Incubate for at least 30 minutes at 4°C.[15]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[15]
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade any RNA, which PI can also bind to.[13][15] Incubate for 30 minutes at 37°C.
-
PI Staining: Add the PI staining solution and incubate for 15-30 minutes in the dark at room temperature.[15]
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer. The DNA content will be displayed as a histogram, showing peaks corresponding to the G0/G1, S, and G2/M phases.[13]
Data Analysis: The percentage of cells in each phase of the cell cycle is quantified using cell cycle analysis software. An increase in the percentage of cells in a particular phase compared to the untreated control suggests that the Test Compound induces cell cycle arrest at that stage.
Conclusion and Future Directions
The protocols outlined in these application notes provide a robust framework for the initial in vitro characterization of the anticancer properties of this compound. The data generated from these assays will indicate whether the compound possesses cytotoxic or antiproliferative activity and will offer insights into its potential mechanism of action, specifically regarding the induction of apoptosis and cell cycle arrest.
Positive results from these foundational studies would warrant further investigation, including:
-
Western Blot Analysis: To probe for changes in the expression levels of key proteins involved in apoptosis (e.g., Bcl-2 family proteins, caspases, PARP) and cell cycle regulation (e.g., cyclins, CDKs).
-
In Vivo Studies: To evaluate the compound's efficacy and toxicity in animal models of cancer.
-
Structure-Activity Relationship (SAR) Studies: To synthesize and test analogues of the lead compound to optimize its potency and selectivity.
By following this systematic approach, researchers can effectively evaluate the potential of this compound as a novel anticancer agent.
References
-
1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. (n.d.). National Institutes of Health. Retrieved January 8, 2026, from [Link]
-
Al-Ostoot, F. H., Al-Ghamdi, M. A., Aouad, M. R., & Al-Zaqri, N. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Molecules, 26(23), 7239. [Link]
-
Thiyagarajan, V., & Sivalingam, J. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 10(24), e3861. [Link]
-
Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]
-
Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. (n.d.). Bio-protocol. Retrieved January 8, 2026, from [Link]
-
Sagan, V., Kel'in, A. V., & Kornienko, A. (2014). Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. Letters in Drug Design & Discovery, 11(10), 1229–1234. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Retrieved January 8, 2026, from [Link]
-
MTT Assay Protocol. (n.d.). Springer Nature Experiments. Retrieved January 8, 2026, from [Link]
-
Cell Cycle Protocol - Flow Cytometry. (n.d.). UT Health San Antonio. Retrieved January 8, 2026, from [Link]
-
Anticancer Properties of 1,2,4-Triazoles. (n.d.). ISRES Publishing. Retrieved January 8, 2026, from [Link]
-
Apoptosis Protocols. (n.d.). USF Health - University of South Florida. Retrieved January 8, 2026, from [Link]
-
Anticancer Activity of New 1,2,3-Triazole-Amino Acid Conjugates. (n.d.). MDPI. Retrieved January 8, 2026, from [Link]
-
Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review. (n.d.). PubMed. Retrieved January 8, 2026, from [Link]
-
Assaying cell cycle status using flow cytometry. (n.d.). National Institutes of Health. Retrieved January 8, 2026, from [Link]
-
Cell cycle analysis. (n.d.). In Wikipedia. Retrieved January 8, 2026, from [Link]
-
Gonzalez-Nicolini, V., & Fussenegger, M. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs, 16(3), 223–228. [Link]
-
Ahmadova, N., Zengin, G., Mahomoodally, M. F., & Ceylan, S. (2025). A comprehensive review on triazoles as anticancer agents. Journal of Research in Pharmacy, 29(2), 639-666. [Link]
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. Retrieved January 8, 2026, from [Link]
-
New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.). Karger Publishers. Retrieved January 8, 2026, from [Link]
-
Chen, J., Chen, J., Wang, C., & Chen, Y. (2011). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. Marine Drugs, 9(9), 1602–1617. [Link]
-
Zhang, Y., Li, M., Wang, Y., Zhang, Y., & Liu, X. (2019). Synthesis, activity evaluation, and pro-apoptotic properties of novel 1,2,4-triazol-3-amine derivatives as potent anti-lung cancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1264–1272. [Link]
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clyte.tech [clyte.tech]
- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. noblelifesci.com [noblelifesci.com]
- 12. Apoptosis Protocols | USF Health [health.usf.edu]
- 13. Flow cytometry with PI staining | Abcam [abcam.com]
- 14. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 15. wp.uthscsa.edu [wp.uthscsa.edu]
Application Notes and Protocols for Evaluating the Antimicrobial Activity of Novel Triazole Compounds
Introduction: The Imperative for Novel Triazole Antimicrobials
The relentless evolution of antimicrobial resistance poses a formidable threat to global health.[1] This challenge necessitates the continuous discovery and development of new therapeutic agents that can circumvent existing resistance mechanisms.[2] Among the various classes of antimicrobial compounds, triazoles have emerged as a cornerstone of antifungal therapy and a promising scaffold for the development of new antibacterial agents.[3][4]
Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms.[3] Their primary mechanism of antifungal action involves the inhibition of lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[5][6] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, ultimately leading to fungal cell death.[5][7] The specificity of triazoles for the fungal cytochrome P450 enzyme system contributes to their favorable therapeutic index.[3]
While clinically established triazoles like fluconazole and itraconazole are widely used, the emergence of resistant fungal strains has spurred the exploration of novel triazole derivatives with enhanced potency, broader spectrum of activity, and improved pharmacokinetic profiles.[3][6] Furthermore, the versatile chemistry of the triazole ring allows for the synthesis of a diverse library of compounds, some of which have demonstrated promising antibacterial activity against both Gram-positive and Gram-negative bacteria.[1][8]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the antimicrobial activity of novel triazole compounds. It outlines detailed protocols for essential in vitro assays, discusses the rationale behind experimental choices, and provides a framework for data interpretation and presentation.
Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis
The primary antifungal target of triazole compounds is the enzyme lanosterol 14α-demethylase, a cytochrome P450-dependent enzyme essential for the conversion of lanosterol to ergosterol.[5][6]
Caption: Mechanism of action of triazole antifungal agents.
By binding to the heme iron atom in the active site of lanosterol 14α-demethylase, triazoles prevent the demethylation of lanosterol.[6] This leads to the accumulation of toxic 14α-methylated sterols and a depletion of ergosterol in the fungal cell membrane.[7] The altered membrane composition results in increased permeability, malfunction of membrane-bound enzymes, and ultimately, inhibition of fungal growth and replication.[5]
Experimental Workflow for Antimicrobial Evaluation
A systematic approach is crucial for the comprehensive evaluation of novel triazole compounds. The following workflow outlines the key stages, from initial screening to more detailed characterization.
Sources
- 1. Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jetir.org [jetir.org]
- 3. Triazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 4. mdpi.com [mdpi.com]
- 5. Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanamine in Animal Models
Authored by: Gemini, Senior Application Scientist
Abstract
The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, with derivatives exhibiting a vast array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4][5] (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanamine represents a novel investigational compound built upon this privileged structure. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of foundational in vivo studies in animal models. The protocols herein are designed to establish the pharmacokinetic (PK), pharmacodynamic (PD), and preliminary safety profiles of this and similar novel chemical entities, forming the critical bridge between benchtop discovery and preclinical development.
Introduction and Rationale
The 1,2,3-triazole ring is a bioisostere for various functional groups, offering metabolic stability and favorable hydrogen-bonding capabilities, which enhances drug-like characteristics.[4] Many FDA-approved drugs, such as the antibiotic Tazobactam, contain this motif.[3] The subject of this guide, this compound, is a small molecule whose potential therapeutic value is yet to be characterized in vivo.
The transition from in vitro validation to in vivo animal models is a pivotal and challenging phase in drug discovery.[6] Animal models are indispensable for evaluating a compound's behavior in a complex physiological system, providing insights into its absorption, distribution, metabolism, and excretion (ADME), as well as its efficacy and potential toxicity—data that cannot be replicated in vitro.[6][7][8] This guide provides the strategic and methodological framework to conduct these initial, yet critical, in vivo assessments.
Pre-In Vivo Essentials: Compound Preparation and Characterization
Before initiating animal studies, the test compound must be rigorously characterized. This self-validating step ensures that the observed in vivo effects are attributable to the compound itself and not to impurities or formulation issues.
Synthesis and Purification
While various methods exist for synthesizing 1,2,3-triazole derivatives, a common approach involves a copper-catalyzed azide-alkyne cycloaddition.[9] The synthesis route for this compound would likely follow a multi-step process culminating in the formation of the triazole ring and subsequent modification to yield the final methanamine product.
Protocol: Purity Verification
-
High-Performance Liquid Chromatography (HPLC): Develop a validated HPLC method to assess purity. The compound should be ≥95% pure for initial in vivo studies.
-
Mass Spectrometry (MS): Confirm the molecular weight of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the chemical structure using ¹H and ¹³C NMR. The spectra should be consistent with the proposed structure of this compound.
Formulation Development
The compound must be formulated in a biocompatible vehicle for administration. The choice of vehicle depends on the compound's solubility and the intended route of administration.
Protocol: Vehicle Screening
-
Assess solubility in common vehicles (e.g., saline, PBS, 5% dextrose in water, DMSO, polyethylene glycol 400, Tween 80).
-
Start with aqueous vehicles. If solubility is poor, consider co-solvent systems (e.g., 10% DMSO, 40% PEG 400, 50% saline).
-
Ensure the final concentration of any organic solvent is non-toxic to the animal model. For instance, DMSO should generally be kept below 10% of the total injection volume.
-
The final formulation should be a clear solution or a stable, uniform suspension.
Pharmacokinetic (PK) Studies: What the Body Does to the Drug
PK studies are fundamental to understanding the ADME profile of a new compound. This data is crucial for designing rational dosing schedules for subsequent efficacy and toxicology studies.[10][11] Rodent models, particularly mice and rats, are standard for initial PK screening due to their well-characterized physiology and cost-effectiveness.[12][13]
Pilot Pharmacokinetic Study in Mice
Objective: To determine key PK parameters (half-life, clearance, volume of distribution, bioavailability) after intravenous (IV) and oral (PO) administration.
Protocol: Mouse PK Study
-
Animal Model: Use 6-8 week old male C57BL/6 or BALB/c mice (n=3-4 per time point/route).
-
Dosing:
-
IV Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein. The dose volume should be low (e.g., 5-10 mL/kg).
-
PO Group: Administer a single dose (e.g., 5-10 mg/kg) via oral gavage.
-
-
Blood Sampling: Collect sparse samples (e.g., 25-50 µL) from each animal at specified time points into tubes containing an anticoagulant (e.g., K₂EDTA). A typical schedule would be:
-
IV: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
PO: Pre-dose, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
-
Sample Processing: Centrifuge blood to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Develop a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the concentration of this compound in plasma samples.
-
Data Analysis: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate PK parameters.
Data Presentation: Key Pharmacokinetic Parameters
| Parameter | Abbreviation | Description | Typical Units |
| Area Under the Curve | AUC | Total drug exposure over time. | ng*h/mL |
| Clearance | CL | Volume of plasma cleared of the drug per unit time. | mL/min/kg |
| Volume of Distribution | Vd | Apparent volume into which the drug distributes. | L/kg |
| Half-Life | t½ | Time required for the drug concentration to decrease by half. | hours |
| Maximum Concentration | Cmax | The highest concentration of the drug observed after dosing. | ng/mL |
| Time to Cmax | Tmax | Time at which Cmax is reached. | hours |
| Bioavailability | F% | The fraction of the oral dose that reaches systemic circulation. | % |
Visualization: Pharmacokinetic Study Workflow
Caption: Workflow for a pilot pharmacokinetic study in mice.
Pharmacodynamic (PD) Studies: What the Drug Does to the Body
PD studies assess the biological effect of the compound and are essential for establishing a dose-response relationship. The choice of animal model is critical and must be relevant to the compound's hypothesized mechanism of action or therapeutic target.[7] Given the broad activities of triazoles, potential models could include tumor xenografts (oncology), bacterial infection models (antimicrobial), or induced inflammation models (anti-inflammatory).[2][5]
General Efficacy Study Protocol (Example: Oncology Xenograft Model)
Objective: To evaluate the anti-tumor efficacy of this compound in a human tumor xenograft mouse model.
Protocol: Xenograft Efficacy Study
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID or NSG) to allow for the engraftment of human cells.[7][14]
-
Cell Implantation: Subcutaneously implant human cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control
-
Group 2: Test Compound, Dose 1 (e.g., 10 mg/kg)
-
Group 3: Test Compound, Dose 2 (e.g., 30 mg/kg)
-
Group 4: Positive control (standard-of-care chemotherapy)
-
-
Dosing Regimen: Based on PK data, administer treatment daily (QD) or twice daily (BID) via the predetermined optimal route (e.g., PO or IP) for a set period (e.g., 21 days).
-
Endpoint Measurement:
-
Primary: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight as a general health indicator.
-
Secondary: At the end of the study, collect tumors for biomarker analysis (e.g., immunohistochemistry, western blot) to confirm target engagement.
-
-
Data Analysis: Plot mean tumor volume over time for each group. Perform statistical analysis (e.g., ANOVA) to determine significance.
Visualization: PK/PD Relationship
The goal is to link drug exposure (PK) to the biological effect (PD). This relationship, often described by the AUC/MIC ratio for antimicrobials or target occupancy for other drugs, is crucial for predicting clinical efficacy.[10][11]
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. tandfonline.com [tandfonline.com]
- 8. The Role of in-vivo Studies in Rare Disease Therapeutic Development | | Cure Rare Disease [cureraredisease.org]
- 9. 4-Methyl-1,2,3-Triazoles as N-Acetyl-Lysine Mimics Afford Potent BET Bromodomain Inhibitors with Improved Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo pharmacokinetics and pharmacodynamics of a new triazole, voriconazole, in a murine candidiasis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vivo Pharmacokinetics and Pharmacodynamics of a New Triazole, Voriconazole, in a Murine Candidiasis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Role of Mouse Models in Drug Discovery | Taconic Biosciences [taconic.com]
- 13. mdpi.com [mdpi.com]
- 14. youtube.com [youtube.com]
Application Note: A Comprehensive Guide to the Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via Copper(I)-Catalyzed Click Chemistry
Abstract
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the quintessential "click" reaction, stands as a cornerstone of modern chemical synthesis. Its unparalleled efficiency, regioselectivity, and broad functional group tolerance have revolutionized the construction of 1,4-disubstituted 1,2,3-triazoles, moieties of profound importance in drug discovery, bioconjugation, and materials science.[1][][3][4] This guide provides an in-depth exploration of the CuAAC reaction, from its fundamental mechanism to detailed, field-proven laboratory protocols. We delve into the causality behind experimental choices, offering researchers the insights needed to optimize reaction conditions, troubleshoot potential issues, and harness the full potential of this powerful synthetic tool.
Introduction: The Dawn of Click Chemistry
The quest for simple, efficient, and reliable chemical transformations led to the development of "click chemistry," a concept introduced by K. Barry Sharpless around the year 2000.[5][6][] This philosophy champions reactions that are high-yielding, create minimal byproducts, are stereospecific, and proceed under mild, often aqueous, conditions.[] The profound impact of this approach was recognized with the 2022 Nobel Prize in Chemistry, awarded to Carolyn R. Bertozzi, Morten Meldal, and K. Barry Sharpless "for the development of click chemistry and bioorthogonal chemistry."[6][8][9][10]
The "crown jewel" of click chemistry is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[6][9] This reaction overcomes the significant limitations of the classical Huisgen 1,3-dipolar cycloaddition, which requires elevated temperatures and typically yields a mixture of 1,4- and 1,5-regioisomers.[11][12] In contrast, the copper-catalyzed variant proceeds with remarkable rate acceleration (10⁷ to 10⁸-fold) and exhibits exquisite regioselectivity, exclusively forming the 1,4-disubstituted 1,2,3-triazole product.[11][12]
The CuAAC Reaction: Mechanism and Core Components
Understanding the mechanism is paramount to mastering the reaction. The process is not a concerted cycloaddition but rather a stepwise pathway involving key copper intermediates.
The Catalytic Cycle
The currently accepted mechanism involves the coordination of Cu(I) to the terminal alkyne, which lowers the pKa of the terminal proton and facilitates the formation of a copper-acetylide intermediate.[11][13] This complex then reacts with the azide, proceeding through a six-membered copper metallacycle intermediate.[11][] Subsequent ring contraction and protonolysis release the stable 1,4-disubstituted 1,2,3-triazole product and regenerate the active Cu(I) catalyst, allowing the cycle to continue.[11]
Caption: The catalytic cycle of the CuAAC reaction.
The Catalyst System: A Triumvirate of Control
The success of a CuAAC reaction hinges on the careful selection and control of its catalytic components.
-
Copper Source: The active catalyst is the Cu(I) ion. While Cu(I) salts like CuI or CuBr can be used directly, they are prone to oxidation.[15] A more common and robust strategy is the in situ generation of Cu(I) from a stable and inexpensive Cu(II) precursor, typically copper(II) sulfate pentahydrate (CuSO₄·5H₂O).[15][16]
-
Reducing Agent: To generate and maintain the necessary Cu(I) oxidation state from a Cu(II) source, a reducing agent is essential. Sodium ascorbate is the reagent of choice; it rapidly reduces Cu(II) to Cu(I) and, when used in slight excess, prevents oxidative homocoupling of the alkyne substrate (Glaser coupling).[11][16]
-
Stabilizing Ligands: In complex environments, particularly in bioconjugation, the Cu(I) ion can be oxidized or sequestered. Ligands play a crucial role in stabilizing the Cu(I) catalytic center, increasing reaction rates, and preventing catalyst disproportionation.[17][18][19] Water-soluble nitrogen-based ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) and Tris- (benzyltriazolylmethyl)amine (TBTA) are frequently employed.[16][17]
Solvent Selection
The CuAAC reaction is remarkably versatile in its solvent tolerance.[11] While many organic solvents are suitable, the reaction often proceeds with enhanced rates in polar and aqueous media.[11] This is attributed to the favorable solvation of the transition state intermediates. Common solvent systems include:
Recent efforts in green chemistry have demonstrated the efficacy of sustainable solvents like glycerol and deep eutectic solvents (DESs) for CuAAC reactions, often allowing for catalyst recycling.[22][23][24]
Experimental Protocols
The following protocols provide step-by-step methodologies for the synthesis of 1,4-disubstituted 1,2,3-triazoles. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Caption: General experimental workflow for CuAAC synthesis.
Protocol 1: Standard CuAAC Synthesis Using CuSO₄/Sodium Ascorbate
This protocol describes a general and highly reliable method for synthesizing a model triazole from benzyl azide and phenylacetylene.
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) |
| Phenylacetylene | 102.14 | 102 mg | 1.0 |
| Benzyl Azide | 133.15 | 133 mg | 1.0 |
| CuSO₄·5H₂O | 249.68 | 12.5 mg | 0.05 (5 mol%) |
| Sodium Ascorbate | 198.11 | 19.8 mg | 0.10 (10 mol%) |
| t-Butanol | - | 5 mL | - |
| Water (deionized) | - | 5 mL | - |
Procedure:
-
Reagent Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve phenylacetylene (1.0 mmol) and benzyl azide (1.0 mmol) in a 1:1 mixture of t-butanol and water (10 mL total).
-
Catalyst Preparation: In a separate vial, prepare fresh catalyst solutions. Dissolve CuSO₄·5H₂O (0.05 mmol) in 1 mL of water. In another vial, dissolve sodium ascorbate (0.10 mmol) in 1 mL of water.
-
Reaction Initiation: To the stirring solution of alkyne and azide, add the CuSO₄ solution, followed immediately by the sodium ascorbate solution. The solution may turn from pale blue to a yellowish or heterogeneous suspension.
-
Reaction Monitoring: Allow the reaction to stir vigorously at room temperature. The reaction is typically complete within 1-4 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
Work-up and Isolation: Upon completion, add 20 mL of water and 20 mL of ethyl acetate to the flask. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate (2x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product, 1-benzyl-4-phenyl-1H-1,2,3-triazole, is often a white solid. If necessary, purify the product by recrystallization from ethanol/water or by silica gel column chromatography.
Protocol 2: Microwave-Assisted Three-Component Synthesis
This advanced protocol avoids the isolation of potentially hazardous organic azides by generating them in situ from the corresponding alkyl halide.[25] Microwave irradiation dramatically reduces reaction times.[25]
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) |
| Phenylacetylene | 102.14 | 102 mg | 1.0 |
| Benzyl Bromide | 171.04 | 171 mg | 1.0 |
| Sodium Azide (NaN₃) | 65.01 | 78 mg | 1.2 |
| Copper(II) Sulfate | 159.61 | 3.2 mg | 0.02 (2 mol%) |
| Copper Turnings | - | ~20 mg | (catalytic) |
| t-Butanol/Water (1:1) | - | 4 mL | - |
Procedure:
-
Reaction Setup: In a 10 mL microwave reaction vial equipped with a small magnetic stir bar, suspend phenylacetylene (1.0 mmol), benzyl bromide (1.0 mmol), sodium azide (1.2 mmol), copper(II) sulfate (0.02 mmol), and copper turnings.
-
Solvent Addition: Add 4 mL of a 1:1 t-butanol/water mixture to the vial.
-
Microwave Irradiation: Securely cap the vial and place it in the microwave reactor. Irradiate the mixture at 100 °C for 10-15 minutes.
-
Isolation: After irradiation, cool the vial to room temperature. The triazole product often crystallizes directly from the reaction mixture.[25] Isolate the solid product by vacuum filtration, washing with cold water and a small amount of cold ethanol.
-
Purification: The product is often obtained in high purity. If needed, further purification can be achieved by recrystallization.
Troubleshooting and Field-Proven Insights
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (Cu(I) oxidized). 2. Poor solubility of substrates. 3. Impure reagents (azide or alkyne). | 1. Use fresh sodium ascorbate solution; degas solvents; consider adding a stabilizing ligand (e.g., THPTA). 2. Add a co-solvent like DMSO or DMF; increase temperature. 3. Purify starting materials before use. |
| Alkyne Dimerization | Oxidative homocoupling (Glaser coupling) due to insufficient reducing agent. | Increase the amount of sodium ascorbate to 10-20 mol%. |
| Difficult Purification | Co-elution of product with ligands or byproducts. | If using a ligand, select one that facilitates easier work-up. Consider crystallization as a primary purification method. |
| Reaction Stalls | Catalyst poisoning or degradation over time. | Add a second portion of the catalyst system (CuSO₄/ascorbate) to the reaction mixture. |
Conclusion
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition is a robust, reliable, and powerful tool for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. Its operational simplicity, combined with its tolerance for a vast array of functional groups, has cemented its role as an indispensable reaction in both academic and industrial research. By understanding the underlying mechanism and the critical roles of the catalyst system components, researchers can effectively apply this chemistry to accelerate advancements in medicine, materials, and beyond.
References
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Available at: [Link]
-
Sample, I. (2022, October 5). Three 'click chemistry' scientists share Nobel prize. The Guardian. Available at: [Link]
-
Grove, J. (2022, October 5). Click chemistry pioneers win Nobel prize. Times Higher Education (THE). Available at: [Link]
-
Oreate AI. (2026, January 7). Three Scientists Who Pioneered 'Click Chemistry' Awarded the 2022 Nobel Prize in Chemistry. Available at: [Link]
-
Ríos-Gutiérrez, M., et al. (n.d.). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. National Center for Biotechnology Information (PMC). Available at: [Link]
-
Hein, J. E., & Fokin, V. V. (n.d.). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. National Center for Biotechnology Information (PMC). Available at: [Link]
-
Jena Bioscience. (n.d.). Auxiliary Cu(I) Click Reagents. Available at: [Link]
-
Wang, Q., et al. (n.d.). Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation. National Center for Biotechnology Information (PMC). Available at: [Link]
-
The Royal Swedish Academy of Sciences. (2022, October 5). Press release: The Nobel Prize in Chemistry 2022. NobelPrize.org. Available at: [Link]
-
Sromek, A. W., et al. (2010). General method of synthesis of 1,4‐disubstituted‐5‐halo‐1,2,3‐triazoles. ResearchGate. Available at: [Link]
-
ACS Axial. (2022, October 5). The 2022 Nobel Prize in Chemistry Goes to Carolyn R. Bertozzi, Morten Meldal, and K. Barry Sharpless. Available at: [Link]
-
Wang, Q., et al. (2016). Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation. Catalysis Science & Technology. Available at: [Link]
-
A. D. D. C., et al. (n.d.). Copper Ligand and Anion Effects: Controlling the Kinetics of the Photoinitiated Copper(I) Catalyzed Azide—Alkyne Cycloaddition Polymerization. National Center for Biotechnology Information (PMC). Available at: [Link]
-
de Aguirre, A., et al. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Publications. Available at: [Link]
-
Baralle, A., et al. (2018). Synthesis of 1,4-disubstituted 1,2,3-triazoles via visible-light promoted CuAAC reaction. ResearchGate. Available at: [Link]
-
Nwe, K., & Brechbiel, M. W. (n.d.). Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research. National Center for Biotechnology Information (PMC). Available at: [Link]
-
Barea, C., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. ACS Publications. Available at: [Link]
-
Pathak, T. P., et al. (2012). Solvent effect on copper-catalyzed azide-alkyne cycloaddition (CuAAC): synthesis of novel triazolyl substituted quinolines as potential anticancer agents. PubMed. Available at: [Link]
-
Reddy, C. R., et al. (2014). Effect of Solvent on Copper-Catalyzed Azide− Alkyne Cycloaddition Reaction. ResearchGate. Available at: [Link]
-
Alonso, F., et al. (2020). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. MDPI. Available at: [Link]
-
Martina, K., et al. (2020). Investigation of Base-free Copper-Catalyzed Azide–Alkyne Click Cycloadditions (CuAAc) in Natural Deep Eutectic Solvents as Green and Catalytic Reaction Media. ChemRxiv. Available at: [Link]
-
F. Laborda, et al. (n.d.). Copper(I)-Catalyzed Click Chemistry as a Tool for the Functionalization of Nanomaterials and the Preparation of Electrochemical (Bio)Sensors. National Center for Biotechnology Information (PMC). Available at: [Link]
-
Pathak, T. P., et al. (2012). Solvent effect on copper-catalyzed azide-alkyne cycloaddition (CuAAC): Synthesis of novel triazolyl substituted quinolines as potential anticancer agents. Ben-Gurion University Research Portal. Available at: [Link]
-
Appukkuttan, P., et al. (2004). A Microwave-Assisted Click Chemistry Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via a Copper(I)-Catalyzed Three-Component Reaction. ACS Publications. Available at: [Link]
-
Luque, R., et al. (2019). Sustainable Construction of Heterocyclic 1,2,3-Triazoles by Strict Click [3+2] Cycloaddition Reactions Between Azides and Alkynes on Copper/Carbon in Water. Frontiers. Available at: [Link]
-
Sharma, P., et al. (2024). Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry. RSC Publications. Available at: [Link]
-
Mitra, B., et al. (2023). Copper(i)-catalyzed click chemistry in deep eutectic solvent for the syntheses of β-d-glucopyranosyltriazoles. National Center for Biotechnology Information (PMC). Available at: [Link]
-
Alonso, F., et al. (2013). Copper Nanoparticles in Click Chemistry. ACS Publications. Available at: [Link]
-
Proetto, M. T., et al. (2021). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. ACS Publications. Available at: [Link]
-
Baralle, A., et al. (2019). A straightforward and sustainable synthesis of 1,4-disubstituted 1,2,3-triazoles via visible-light-promoted copper-catalyzed azide–alkyne cycloaddition (CuAAC). RSC Publications. Available at: [Link]
-
Pérez-Vásquez, A., et al. (2023). Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. ACS Publications. Available at: [Link]
-
Kaur, H., et al. (2019). Synthetic Routes for 1,4-disubstituted 1,2,3-triazoles: A Review. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-triazoles. Available at: [Link]
-
D'Souza, S., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. National Center for Biotechnology Information (PMC). Available at: [Link]
-
D. S. Nagadesi, et al. (2020). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. ACS Publications. Available at: [Link]
-
G. T. G. G., et al. (n.d.). Novel 1,4-substituted-1,2,3-triazoles as anti-tubercular agents. National Center for Biotechnology Information (PMC). Available at: [Link]
-
Insa, K., et al. (2020). Synthesis, Characterization and Antimicrobial Activities of 1,4- Disubstituted 1,2,3-Triazole Compounds. ResearchGate. Available at: [Link]
-
ProQuest. (n.d.). Synthesis of 1,2,3-Triazoles by Click Chemistry. Available at: [Link]
-
D. K., et al. (2024). Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. PubMed. Available at: [Link]
-
Wang, X., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 3. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Three Scientists Who Pioneered 'Click Chemistry' Awarded the 2022 Nobel Prize in Chemistry - Oreate AI Blog [oreateai.com]
- 6. nobelprize.org [nobelprize.org]
- 8. Three ‘click chemistry’ scientists share Nobel prize | Nobel prizes | The Guardian [theguardian.com]
- 9. timeshighereducation.com [timeshighereducation.com]
- 10. The 2022 Nobel Prize in Chemistry Goes to Carolyn R. Bertozzi, Morten Meldal, and K. Barry Sharpless [axial.acs.org]
- 11. Click Chemistry [organic-chemistry.org]
- 12. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Copper(I)-Catalyzed Click Chemistry as a Tool for the Functionalization of Nanomaterials and the Preparation of Electrochemical (Bio)Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 17. Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Copper Ligand and Anion Effects: Controlling the Kinetics of the Photoinitiated Copper(I) Catalyzed Azide—Alkyne Cycloaddition Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Solvent effect on copper-catalyzed azide-alkyne cycloaddition (CuAAC): synthesis of novel triazolyl substituted quinolines as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. cris.bgu.ac.il [cris.bgu.ac.il]
- 22. mdpi.com [mdpi.com]
- 23. chemrxiv.org [chemrxiv.org]
- 24. Copper(i)-catalyzed click chemistry in deep eutectic solvent for the syntheses of β-d-glucopyranosyltriazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanamine
Welcome to the technical support guide for the synthesis of (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanamine. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. The core of this synthesis relies on the robust and highly efficient Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2]
This guide provides a structured approach to identifying and resolving experimental challenges, grounded in mechanistic principles and practical, field-proven insights.
Overall Synthetic Pathway
The synthesis is typically a two-step process. First, a CuAAC reaction forms the stable 1,2,3-triazole core. The precursor used in this step often contains a functional group (like a nitrile or ester) at the 4-position, which is subsequently reduced in the second step to yield the target methanamine.
Sources
Troubleshooting side reactions in N-phenyl-1,2,3-triazole synthesis
Welcome to the technical support center for N-phenyl-1,2,3-triazole synthesis. This guide is designed for researchers, medicinal chemists, and materials scientists who utilize the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," for the synthesis of 1,4-disubstituted N-phenyl-1,2,3-triazoles. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper mechanistic understanding of the challenges you may encounter. This resource addresses common side reactions and experimental pitfalls in a direct question-and-answer format, grounded in peer-reviewed literature and practical field experience.
Frequently Asked Questions (FAQs)
Section 1: Catalyst-Related Issues
The heart of the CuAAC reaction is the copper(I) catalyst. Its instability is the most frequent source of reaction failure. The catalytically active Cu(I) state is prone to disproportionation into Cu(0) and Cu(II) or oxidation to the inactive Cu(II) state, especially under aerobic conditions.[1][2]
Question 1: My CuAAC reaction is sluggish or fails completely. How do I diagnose and solve a catalyst activity problem?
Answer: A stalled reaction is most often due to the loss of catalytically active Cu(I). This can be diagnosed by a persistent blue or green color in the reaction mixture, indicating the presence of Cu(II).
Causality: The CuAAC catalytic cycle relies on the ability of Cu(I) to form a copper-acetylide intermediate.[3][4] Oxygen present in the solvent or atmosphere readily oxidizes Cu(I) to the catalytically incompetent Cu(II) species, which does not react with the alkyne and breaks the catalytic cycle.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low CuAAC reaction yield.
Solutions:
-
In Situ Reduction: The most common solution is to generate Cu(I) in situ from an inexpensive Cu(II) salt (like CuSO₄·5H₂O) using a reducing agent.[5] Sodium ascorbate is the standard choice, typically added in slight excess (1.1 to 5 equivalents relative to copper) to maintain a reducing environment throughout the reaction.[6]
-
Ligand Stabilization: Ancillary ligands are crucial for stabilizing the Cu(I) oxidation state and accelerating the reaction.[7][8][9] Water-soluble ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA are highly effective and recommended for bioconjugation and aqueous reactions.[6] They chelate the copper ion, protecting it from oxidation and preventing disproportionation.[9]
-
Inert Atmosphere: While many CuAAC reactions are robust enough to run in air with sufficient ascorbate, performing the reaction under an inert atmosphere (Nitrogen or Argon) is a best practice, especially for sensitive substrates or slow reactions. This minimizes the primary route of catalyst deactivation.
Question 2: I see significant formation of a diyne byproduct. What is causing this and how can I prevent it?
Answer: The formation of a symmetric diyne (or diacetylene) is a result of the oxidative homocoupling of your terminal alkyne, commonly known as Glaser coupling. This side reaction is also mediated by copper and is a strong indicator of catalyst oxidation.
Causality: In the presence of oxygen, two copper-acetylide intermediates can couple to form the diyne, regenerating Cu(I) in the process. This pathway competes directly with the desired cycloaddition.
Caption: Competing pathways in CuAAC reactions.
Solutions:
-
Maintain a Reducing Environment: The most effective way to suppress Glaser coupling is to prevent the oxidation of Cu(I) to Cu(II). Adding a slight excess of sodium ascorbate is critical.[5]
-
Use Stabilizing Ligands: Ligands like THPTA not only protect Cu(I) from oxidation but can also sterically hinder the formation of the dimeric intermediate required for Glaser coupling.[1]
-
Control Copper Concentration: Using the lowest effective catalyst loading (typically 0.25–5 mol%) can minimize the rate of this bimolecular side reaction.[10]
| Component | Example | Typical Loading (mol % vs. Limiting Reagent) | Function |
| Cu(II) Precursor | CuSO₄·5H₂O | 1 - 5% | Source of copper ions |
| Cu(I) Source | CuI, CuBr | 1 - 5% | Direct source of active catalyst |
| Reducing Agent | Sodium Ascorbate | 2 - 10% (≥2 eq. to Cu) | Reduces Cu(II) to Cu(I); scavenges O₂ |
| Stabilizing Ligand | THPTA, BTTAA | 1 - 10% (1-2 eq. to Cu) | Stabilizes Cu(I), accelerates reaction |
Section 2: Regioselectivity and Starting Material Issues
Question 3: My reaction is producing a mixture of 1,4- and 1,5-regioisomers. I thought CuAAC was specific for the 1,4-isomer?
Answer: The copper(I)-catalyzed reaction is indeed highly regioselective for the 1,4-disubstituted product.[5][11] The presence of the 1,5-isomer indicates that a competing, uncatalyzed thermal Huisgen cycloaddition is occurring.[4][5]
Causality:
-
CuAAC Mechanism: The copper catalyst acts as a template, coordinating with both the alkyne and the azide to direct the formation of a six-membered copper metallacycle intermediate that exclusively leads to the 1,4-isomer.[3][5]
-
Thermal Mechanism: In the absence of a catalyst, the reaction proceeds through a concerted [3+2] cycloaddition. For asymmetric alkynes, this pathway has similar activation energies for the formation of both 1,4- and 1,5-regioisomers, often resulting in a mixture.[3][4]
Solutions:
-
Reduce Reaction Temperature: The thermal reaction requires elevated temperatures (often >80 °C) to proceed at a significant rate.[4] If your protocol involves heating, the formation of the 1,5-isomer is likely. Conduct the reaction at room temperature. The CuAAC reaction is typically efficient at ambient temperatures.[7]
-
Ensure Catalyst Activity: If the copper catalyst deactivates, the thermal pathway becomes the only available route. Ensure your catalyst is active by following the troubleshooting steps in Section 1.
-
Alternative Catalysts for 1,5-Isomers: If the 1,5-isomer is the desired product, a different catalyst is required. Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) selectively yields the 1,5-disubstituted regioisomer.[4][12]
Question 4: I suspect my phenyl azide starting material is decomposing. What are the signs and how can I handle it safely?
Answer: Phenyl azide, like other organic azides, is an energetic material and can be unstable, especially in the presence of heat, acid, or certain metals.[10] Decomposition can lead to low yields and potential safety hazards.
Causality: Organic azides can decompose to form a highly reactive nitrene intermediate, which can lead to a variety of undesired side products. Sodium azide, often used as a precursor, is highly toxic and can form explosive heavy metal azides if it comes into contact with metals like copper, silver, lead, or mercury.[13]
Safety & Handling Protocol:
-
Storage: Store phenyl azide in a cool, dark place, away from acids and metals. Do not store large quantities.
-
Synthesis: When preparing phenyl azide from sodium azide, use non-metallic equipment where possible. Always quench any residual sodium azide before workup and disposal. A common quenching agent is nitrous acid, generated in situ.
-
Reaction Conditions: Avoid high temperatures and strongly acidic conditions. The CuAAC reaction is fortunately performed under mild, neutral to slightly basic conditions (pH 4-12), which is favorable for azide stability.[5][7]
-
Handling: Always handle sodium azide and organic azides with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Avoid scratching or applying friction to solid azides.[14]
Section 3: Purification
Question 5: How can I effectively remove copper from my final N-phenyl-1,2,3-triazole product?
Answer: Residual copper contamination is a common issue, particularly for applications in drug development and materials science where metal impurities are highly undesirable. Several methods can be employed for copper removal.
Purification Protocol:
-
Aqueous Wash/Extraction: After the reaction, dilute the mixture with an organic solvent (e.g., ethyl acetate, DCM) and wash with an aqueous solution of a chelating agent.
-
Ammonia/Ammonium Hydroxide: A dilute solution of ammonium hydroxide will complex with copper, forming a deep blue [Cu(NH₃)₄]²⁺ complex that is highly soluble in the aqueous phase.
-
EDTA: A solution of ethylenediaminetetraacetic acid (EDTA) is an excellent chelator for copper ions.
-
-
Filtration through Silica/Alumina: Passing a solution of the crude product through a short plug of silica gel or activated alumina can effectively adsorb copper salts.
-
Specialized Scavengers: For very low levels of copper, commercially available metal scavenger resins can be used.
-
Recrystallization: If the triazole product is a solid, recrystallization is often a highly effective method for removing both copper salts and organic byproducts. A typical procedure involves dissolving the crude product in a minimal amount of a hot solvent and allowing it to cool slowly to form pure crystals.[15]
Experimental Protocols
Protocol 1: General Synthesis of 1-Phenyl-4-Aryl-1,2,3-Triazole
This protocol provides a standard procedure for the CuAAC reaction.[16][17]
-
Reagent Preparation:
-
In a round-bottom flask, dissolve the terminal alkyne (1.0 equiv) and phenyl azide (1.05 equiv) in a 1:1 mixture of t-BuOH and water (or another suitable solvent system like DMF, DMSO, THF/water).
-
-
Catalyst Preparation:
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 equiv) in water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 equiv) in water.
-
-
Reaction Execution:
-
To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper sulfate solution. The solution should turn a cloudy yellow/orange, indicating the formation of the Cu(I) species.
-
Stir the reaction vigorously at room temperature.
-
-
Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the limiting starting material is consumed (typically 1-12 hours).
-
-
Workup and Purification:
-
Once complete, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with a dilute aqueous ammonia solution (to remove copper), followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to yield the pure 1,4-disubstituted triazole.[16][17]
-
References
-
Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]
-
Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. National Center for Biotechnology Information. [Link]
-
Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). MDPI. [Link]
-
Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Publications. [Link]
-
Auxiliary Cu(I) Click Reagents. Jena Bioscience. [Link]
-
Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation. Royal Society of Chemistry. [Link]
-
Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation. PubMed Central. [Link]
-
Azide-alkyne Huisgen cycloaddition. Wikipedia. [Link]
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. National Center for Biotechnology Information. [Link]
-
Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles. SciELO. [Link]
-
Azide–Alkyne Cycloaddition Catalyzed by Copper(I) Coordination Polymers in PPM Levels Using Deep Eutectic Solvents as Reusable Reaction Media: A Waste-Minimized Sustainable Approach. ACS Omega. [Link]
-
Versatile Synthetic Platform for 1,2,3-Triazole Chemistry. ACS Publications. [Link]
-
Recent Progress in Catalytic Synthesis of 1,2,3-Triazoles. MDPI. [Link]
-
Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. ACS Publications. [Link]
-
Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Taylor & Francis Online. [Link]
-
A safer, greener and faster synthesis process of sodium azide by simply altering the alcohol reactant. Royal Society of Chemistry. [Link]
-
Sodium Azide. Chemistry LibreTexts. [Link]
-
Sodium Azide. Common Organic Chemistry. [Link]
-
Sodium azide. Wikipedia. [Link]
-
Synthesis of 1,2,3-triazoles. Organic Chemistry Portal. [Link]
-
Synthesis of a new series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides as carbonic anhydrase I, II, IV and IX inhibitors. ScienceDirect. [Link]
-
A practical flow synthesis of 1,2,3-triazoles. National Center for Biotechnology Information. [Link]
-
Investigation of the copper(I) catalysed azide-alkyne cycloaddition reactions (CuAAC) in molten PEG2000. ResearchGate. [Link]
- Purification of triazoles.
-
Synthesis of substituted 1,2,3-triazoles via N-sulfonylaziridines. Arkivoc. [Link]
Sources
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 5. Click Chemistry [organic-chemistry.org]
- 6. Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. scielo.br [scielo.br]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Sodium azide - Wikipedia [en.wikipedia.org]
- 14. Sodium Azide [commonorganicchemistry.com]
- 15. US4269987A - Purification of triazoles - Google Patents [patents.google.com]
- 16. Synthesis of a new series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides as carbonic anhydrase I, II, IV and IX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A practical flow synthesis of 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Yield in Triazole Synthesis
Welcome to the technical support center for azide-alkyne cycloaddition reactions, a cornerstone of click chemistry. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize their experimental outcomes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your work.
Troubleshooting Guide: Common Issues & Solutions
This section provides solutions to common problems encountered during Copper-Catalyzed (CuAAC) and Ruthenium-Catalyzed (RuAAC) Azide-Alkyne Cycloaddition reactions.
Issue 1: Low to No Product Formation in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Q: I'm performing a CuAAC reaction and observing very low to no formation of my desired 1,4-disubstituted triazole. What are the likely causes and how can I fix this?
A: Low yields or complete failure in CuAAC reactions are common issues that typically stem from problems with the catalytic system, the reagents, or the reaction conditions. The catalytically active species is Cu(I), which is prone to oxidation and can be inhibited by various components.[1][2]
-
Expert Explanation: The active Cu(I) catalyst is easily oxidized to the inactive Cu(II) species by dissolved oxygen in the reaction mixture.[3] This is a primary reason for reaction failure. To counteract this, a reducing agent, most commonly sodium ascorbate, is added to regenerate Cu(I) from Cu(II) in situ.[4][5] However, an imbalance in this system can still lead to catalyst deactivation.
-
Recommended Solutions:
-
Degas Solvents: Thoroughly degas all solvents (e.g., by sparging with argon or nitrogen, or through freeze-pump-thaw cycles) before use to remove dissolved oxygen.[3]
-
Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxygen from entering the system.[1]
-
Optimize Reducing Agent: Ensure a sufficient, but not excessive, amount of sodium ascorbate is used. A 3- to 10-fold excess relative to the copper catalyst is a common starting point.[2] Note that the combination of Cu(II) and ascorbate can generate reactive oxygen species (ROS) that may degrade sensitive substrates.[6][7]
-
Direct Cu(I) Source: Use a Cu(I) salt (e.g., CuI, CuBr, or Cu(MeCN)₄PF₆) directly. This eliminates the need for a reducing agent but requires stricter anaerobic conditions as Cu(I) salts are highly sensitive to air.[8]
-
-
Expert Explanation: Ligands are critical for stabilizing the Cu(I) catalyst against oxidation and disproportionation, as well as accelerating the reaction rate.[6][9] The absence of a suitable ligand, or using one at a suboptimal concentration, can lead to catalyst deactivation and slow reaction kinetics. Nitrogen-based ligands are commonly used to chelate the copper ion.[10]
-
Recommended Solutions:
-
Incorporate a Ligand: If not already in use, add a copper-chelating ligand. Tris-(benzyltriazolylmethyl)amine (TBTA) and Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are highly effective and commonly used ligands.[5][8]
-
Optimize Ligand-to-Copper Ratio: The optimal ratio can vary. While a 1:1 ratio is often effective, using a 2:1 or even 5:1 ligand-to-copper ratio can provide additional protection for the catalyst, especially in complex biological media.[6][11] However, be aware that a large excess of ligand can sometimes decrease the reaction rate by competing with the alkyne for coordination to the copper center.[6]
-
-
Expert Explanation: Certain functional groups or buffer components can chelate or react with the copper catalyst, rendering it inactive. Thiols are potent inhibitors due to the formation of strong Cu-thiolate bonds.[11] Buffers containing chelating agents like Tris can also sequester the copper catalyst.[3]
-
Recommended Solutions:
-
Buffer Selection: Use non-coordinating buffers such as phosphate, HEPES, or MOPS.[3]
-
Managing Thiols: If your substrate contains thiols (e.g., cysteine residues in proteins), consider using an accelerating ligand and an excess of the copper catalyst. Adding sacrificial metals like Zn(II) or Ni(II) can sometimes occupy the thiols, leaving the Cu(I) free to catalyze the reaction.[11]
-
Purity of Reagents: Ensure all starting materials and solvents are free from contaminants that could poison the catalyst.
-
Visual Troubleshooting Workflow for CuAAC
Caption: Simplified catalytic cycles for CuAAC and RuAAC reactions.
Q2: My azide appears to be decomposing. What causes this and how can I prevent it?
A2: Azide stability is a critical consideration. Organic azides can be unstable, particularly those with a low carbon-to-nitrogen ratio. [3]In CuAAC, the reducing agent (e.g., sodium ascorbate) can sometimes reduce the azide to the corresponding amine, creating an unwanted byproduct. [8]To prevent this, use the minimum effective concentration of the reducing agent or switch to a direct Cu(I) source to eliminate the need for a reductant altogether. [8]Always store azides properly (cold and protected from light) and use freshly prepared or purified reagents. [3] Q3: Can I use an internal alkyne in a CuAAC reaction?
A3: Standard CuAAC reactions are generally inefficient with internal alkynes. [12]The reaction mechanism strongly favors terminal alkynes for the formation of the key copper-acetylide intermediate. While some specialized protocols exist, they often require more forcing conditions like higher temperatures and result in lower yields compared to terminal alkynes. [12]If you need to use an internal alkyne, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is the preferred method, as it efficiently produces fully substituted 1,2,3-triazoles. [13][14] Q4: How does solvent choice impact my triazole synthesis?
A4: Solvent choice is crucial and can significantly affect reaction rate and yield by influencing reactant solubility and catalyst stability. [15][16]* For CuAAC: A wide variety of solvents can be used, often including water. [2]Protic solvents like water or t-butanol/water mixtures can accelerate the reaction. [4]For organic-soluble substrates, polar aprotic solvents like DMSO and DMF are also highly effective. [17]* For RuAAC: Non-protic solvents are generally required. [18]Aromatic solvents (toluene), ethers (THF, dioxane), and polar aprotic solvents (DMF) are common choices, with DMF being particularly effective for challenging substrates. [18][19]
Data & Protocols
Table 1: Recommended Starting Conditions for CuAAC Reactions
| Parameter | Recommended Condition | Rationale & Citation |
| Copper Source | 1-5 mol% CuSO₄·5H₂O | Precursor for active Cu(I) catalyst; readily available and stable. [11] |
| Reducing Agent | 5-10 mol% Sodium Ascorbate | In situ generation and regeneration of Cu(I) from Cu(II). [2][5] |
| Ligand | 5-10 mol% THPTA or TBTA | Stabilizes Cu(I) against oxidation and accelerates the reaction. [5][8] |
| Solvent | t-BuOH/H₂O (1:1), DMF, or DMSO | Good solvating power for a wide range of substrates. [4][20] |
| Temperature | Room Temperature to 60 °C | Reaction is often efficient at ambient temperature but can be heated to accelerate. [20] |
| Atmosphere | Inert (N₂ or Ar) recommended | Minimizes oxidation of the Cu(I) catalyst. [3] |
General Protocol for a Small-Scale CuAAC Reaction
This protocol is a general guideline and should be optimized for specific substrates.
-
Reagent Preparation:
-
Prepare a stock solution of your azide (e.g., 100 mM in DMF).
-
Prepare a stock solution of your alkyne (e.g., 110 mM in DMF).
-
Prepare a fresh aqueous stock solution of sodium ascorbate (e.g., 1 M).
-
Prepare a stock solution of the catalyst premix: CuSO₄·5H₂O (e.g., 50 mM) and THPTA (e.g., 250 mM) in water.
-
-
Reaction Setup:
-
To a reaction vial, add the alkyne solution (1.0 equiv).
-
Add the azide solution (1.1 equiv).
-
Add the primary solvent (e.g., DMF/water 1:1) to achieve the desired final concentration (e.g., 0.1 M).
-
Add the sodium ascorbate solution (to a final concentration of 5-10 mol%).
-
Initiate the reaction by adding the CuSO₄/THPTA premix (to a final concentration of 1-5 mol% Cu).
-
-
Reaction & Monitoring:
-
Seal the vial (if not under an inert atmosphere manifold) and stir vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-4 hours.
-
-
Work-up:
-
Once complete, dilute the reaction mixture with ethyl acetate.
-
Wash with a saturated aqueous solution of EDTA or ammonia to remove the copper catalyst.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography. [12]
-
References
-
Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930. [Link]
-
Bonechi, C., et al. (2021). Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). Molecules, 26(16), 4987. [Link]
-
Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]
-
Obregón-Zúñiga, A., & Gotor-Fernández, V. (2016). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews, 116(19), 11836–11874. [Link]
-
McKay, C. S., & Finn, M. G. (2014). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Chemistry & Biology, 21(9), 1075–1101. [Link]
-
Chen, Y., et al. (2021). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry, 86(21), 15339–15351. [Link]
-
Hong, V., et al. (2011). Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation. Bioconjugate Chemistry, 22(9), 1912–1921. [Link]
-
Presolski, P. J., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162. [Link]
-
Rasmussen, L. K., Boren, B. C., & Fokin, V. V. (2007). Ruthenium-Catalyzed Cycloaddition of Aryl Azides and Alkynes. Organic Letters, 9(26), 5337–5339. [Link]
-
Ryzhikova, O. V., et al. (2024). Effect of ligands on model CuAAC reaction between various acetylenes and benzyl azide. ResearchGate. [Link]
-
ResearchGate. (n.d.). Optimized CuAAC reaction set-up. [Scientific Diagram]. [Link]
-
Pharmaffiliates. (2025). What are the solvent effects on Triazole reactions?. Blog. [Link]
-
Glen Research. (n.d.). The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Glen Report 22.12. [Link]
-
Boren, B. C., et al. (2008). Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923-8930. [Link]
-
Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. [Link]
-
Adzima, B. J., et al. (2013). Copper Ligand and Anion Effects: Controlling the Kinetics of the Photoinitiated Copper(I) Catalyzed Azide—Alkyne Cycloaddition Polymerization. Polymer Chemistry, 4(17), 4686–4696. [Link]
-
Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]
-
Hong, V., et al. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883. [Link]
-
Ibrar, A., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Molecules, 27(9), 2673. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-triazoles. [Link]
-
Royal Society of Chemistry. (2023). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. RSC Chemical Biology. [Link]
-
Ooi, S., et al. (2019). Synthesis of Dense 1,2,3-Triazole Polymers Soluble in Common Organic Solvents. Polymers, 11(12), 2095. [Link]
-
ResearchGate. (2021). Click chemstry: Why does it sometimes work and other times it doesn't?. ResearchGate Q&A. [Link]
-
Chemistry Stack Exchange. (2019). CuAAC "Click" reaction giving inconsistent results. [Link]
-
Latorre, A., et al. (2020). Bioorthogonal Azide–Thioalkyne Cycloaddition Catalyzed by Photoactivatable Ruthenium(II) Complexes. Angewandte Chemie International Edition, 59(32), 13432-13437. [Link]
-
ACS Omega. (2023). Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. [Link]
-
Díez-González, S., & Nolan, S. P. (2008). Well-defined copper(I) complexes for Click azide–alkyne cycloaddition reactions: one Click beyond. Angewandte Chemie International Edition, 47(46), 8881-8884. [Link]
-
Jewett, J. C., & Bertozzi, C. R. (2011). Facile quenching and spatial patterning of cylooctynes via strain-promoted alkyne–azide cycloaddition of inorganic azides. Organic & Biomolecular Chemistry, 9(21), 7298–7301. [Link]
-
Organometallics. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. [Link]
-
Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952-3015. [Link]
-
MDPI. (2021). Synthesis and Crystallization of N-Rich Triazole Compounds. [Link]
-
Chinese Chemical Letters. (2022). Strain-Promoted Azide-Alkyne Cycloaddition. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Click Chemistry [organic-chemistry.org]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Copper Ligand and Anion Effects: Controlling the Kinetics of the Photoinitiated Copper(I) Catalyzed Azide—Alkyne Cycloaddition Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. What are the solvent effects on Triazole reactions? - Blog [zbwhr.com]
- 16. Synthesis of Dense 1,2,3-Triazole Polymers Soluble in Common Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Purification Challenges of Aminomethyl Triazole Derivatives
Welcome to the technical support center dedicated to addressing the purification challenges of aminomethyl triazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter difficulties in isolating these valuable compounds. Here, we will explore the underlying reasons for these challenges and provide practical, field-proven troubleshooting guides and frequently asked questions to streamline your purification workflows.
The Challenge with Aminomethyl Triazoles: A Chemical Perspective
Aminomethyl triazole derivatives are a class of heterocyclic compounds with significant applications in medicinal chemistry and drug discovery.[1] However, their inherent physicochemical properties often present considerable purification hurdles. The primary challenges stem from:
-
High Polarity: The presence of the triazole ring and the aminomethyl group imparts a high degree of polarity to these molecules. This often leads to poor retention on traditional reversed-phase chromatography columns and strong adsorption to normal-phase silica gel.[2][3]
-
Basicity: The amino group is basic, with pKa values that can vary depending on the overall molecular structure.[4][5] This basicity can lead to strong interactions with the acidic silanol groups on standard silica gel, resulting in significant peak tailing or even irreversible adsorption during column chromatography.[6]
-
Solubility Issues: These compounds can exhibit poor solubility in many common organic solvents, making chromatographic and crystallization-based purifications challenging.[7]
-
Metal Chelation: Triazole moieties can chelate metal ions. This is particularly problematic when copper catalysts are used in their synthesis (e.g., in "click chemistry"), as residual copper can be difficult to remove from the final product.[8][9]
This guide will provide a structured approach to overcoming these challenges through a series of frequently asked questions and detailed troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: My aminomethyl triazole derivative is highly polar and either streaks badly on silica gel or elutes in the void volume of my C18 column. What are my options?
This is one of the most common challenges. Here’s a breakdown of potential solutions:
-
Normal-Phase Chromatography with a Basic Modifier: To counteract the acidic nature of silica gel and prevent peak tailing, add a basic modifier to your eluent.[6] A common choice is triethylamine (TEA) or ammonium hydroxide.
| Mobile Phase Component | Typical Concentration | Purpose |
| Dichloromethane (DCM) / Methanol (MeOH) | Gradient from 0% to 20% MeOH | Primary eluent system for polar compounds.[10] |
| Triethylamine (TEA) or Ammonium Hydroxide | 0.1% to 2% (v/v) | Neutralizes acidic silanol groups on the silica surface, improving peak shape.[6] |
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for purifying highly polar compounds.[2][3][11] It utilizes a polar stationary phase (like silica or a diol-bonded phase) with a mobile phase consisting of a high concentration of an organic solvent (typically acetonitrile) and a small amount of an aqueous buffer.[12]
-
Mixed-Mode Chromatography: This technique uses stationary phases with both reversed-phase and ion-exchange properties.[13][14][15] This dual retention mechanism can be highly effective for retaining and separating polar, ionizable compounds like aminomethyl triazoles.[16]
Q2: I've synthesized my aminomethyl triazole using a copper-catalyzed reaction, and I'm struggling to remove the residual copper. What is the most effective method?
Residual copper can interfere with downstream applications and biological assays. Here are effective strategies for its removal:
-
Aqueous Wash with a Chelating Agent: The most common and often most effective method is to wash an organic solution of your crude product with an aqueous solution of a strong chelating agent like ethylenediaminetetraacetic acid (EDTA).[17]
-
Filtration through Celite: Passing a solution of your crude product through a plug of Celite can help remove precipitated copper salts.[17]
-
Acid/Base Extraction: If your aminomethyl triazole is sufficiently basic, you can perform an acid/base extraction. Dissolve the crude product in an organic solvent and extract with an acidic aqueous solution. The protonated aminomethyl triazole will move to the aqueous layer, leaving less polar, non-basic impurities and some copper complexes in the organic layer. Then, basify the aqueous layer and extract your product back into an organic solvent.
Troubleshooting Guides
Guide 1: Optimizing Column Chromatography
This guide will help you systematically troubleshoot common issues encountered during the column chromatography of aminomethyl triazole derivatives.
Issue 1: Severe Peak Tailing on Silica Gel
-
Causality: The basic aminomethyl group is interacting strongly with acidic silanol groups on the silica surface.
-
Troubleshooting Steps:
-
Add a Basic Modifier: Start by adding 0.5-1% triethylamine (TEA) or ammonium hydroxide to your mobile phase.[6]
-
Use Deactivated Silica: If a basic modifier is not sufficient, consider using silica gel that has been deactivated with a base.
-
Switch to Alumina: Basic or neutral alumina can be a good alternative stationary phase for the purification of basic compounds.
-
Issue 2: Poor Retention on C18 Reversed-Phase Columns
-
Causality: The compound is too polar to have significant hydrophobic interactions with the C18 stationary phase.
-
Troubleshooting Steps:
-
Use a Polar-Embedded C18 Column: These columns have a polar group embedded within the C18 chain, which can provide an alternative retention mechanism for polar compounds.
-
Switch to a Phenyl or Cyano Column: These stationary phases offer different selectivities based on π-π or dipole-dipole interactions, respectively.
-
Employ HILIC or Mixed-Mode Chromatography: As discussed in the FAQs, these are often the most effective solutions for highly polar compounds.[2][14][18]
-
Workflow for Selecting a Chromatography Method:
Caption: Decision tree for selecting a suitable chromatography method.
Guide 2: Overcoming Crystallization Failures
Crystallization is a powerful purification technique, but it can be challenging for aminomethyl triazoles.
Issue 1: The Compound "Oils Out" Instead of Crystallizing
-
Causality: The solution is too supersaturated, or impurities are depressing the melting point and interfering with crystal lattice formation.[19]
-
Troubleshooting Steps:
-
Reduce Supersaturation: Add a small amount of the hot solvent back to the oiled-out mixture to redissolve it, then allow it to cool more slowly.
-
Induce Crystallization:
-
Change the Solvent System: Try a different solvent or a co-solvent system (a "good" solvent and a "poor" solvent).
-
Issue 2: Low Recovery After Crystallization
-
Causality: The compound has significant solubility in the cold solvent, or too much solvent was used initially.[21]
-
Troubleshooting Steps:
-
Minimize Solvent: Use the absolute minimum amount of hot solvent necessary to dissolve the crude product.[21]
-
Optimize the Solvent: Choose a solvent in which your compound has high solubility when hot and very low solubility when cold.
-
Collect a Second Crop: After filtering the initial crystals, concentrate the mother liquor and cool it again to obtain a second crop of crystals.[21]
-
Protocol for Anti-Solvent Crystallization:
-
Dissolve the crude aminomethyl triazole in a minimum amount of a "good" solvent (e.g., DMSO, DMF, or a polar alcohol).[7]
-
Slowly add a "poor" solvent (an "anti-solvent" in which the compound is insoluble, e.g., water, diethyl ether, or hexane) dropwise with stirring until the solution becomes persistently turbid.[7]
-
If the solution becomes too cloudy, add a few drops of the "good" solvent to clarify it.
-
Allow the solution to stand undisturbed to allow for slow crystal growth.
-
Collect the crystals by filtration, wash with the "poor" solvent, and dry under vacuum.
Impurity Profiling
A crucial aspect of purifying aminomethyl triazole derivatives, especially in a drug development context, is impurity profiling. This involves identifying and quantifying the impurities present in your sample.
Common Impurities and Their Origins:
| Impurity | Potential Origin | Recommended Analytical Technique |
| Unreacted Starting Materials | Incomplete reaction | HPLC, LC-MS, GC-MS |
| 1,3,4-Oxadiazole Derivatives | A common side product from the cyclization of amidrazones, especially under harsh conditions.[22] | HPLC, LC-MS, NMR |
| Positional Isomers | Depending on the synthetic route, different isomers of the triazole ring can be formed. | HPLC, LC-MS, NMR |
| Residual Metal Catalysts (e.g., Copper) | Use of metal catalysts in the synthesis. | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) |
| Residual Solvents | Trapped solvent from the reaction or purification steps. | Headspace GC-MS |
Workflow for Impurity Profiling:
Caption: A systematic approach to impurity profiling.
By understanding the chemical nature of aminomethyl triazole derivatives and employing a systematic approach to troubleshooting, the challenges associated with their purification can be effectively overcome. This guide provides a foundation for developing robust and efficient purification strategies in your research and development endeavors.
References
-
Longdom Publishing. Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. [Link]
-
ACS Publications. Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems | Industrial & Engineering Chemistry Research. [Link]
-
Recent Developments in the Crystallization Process: Toward the Pharmaceutical Industry. [https://www.hindawi.com/journals/jchem/2020/886 crystallization/]([Link] crystallization/)
-
Syrris. Pharmaceutical Crystallization in drug development. [Link]
-
HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. [Link]
-
MDPI. Kinetic Optimization of the Batch Crystallization of an Active Pharmaceutical Ingredient in the Presence of a Low-Solubility, Precipitating Impurity. [Link]
-
Biotage. What can I use to purify polar reaction mixtures? [Link]
-
Buchi.com. Why HILIC is what your polar compounds need for purification. [Link]
-
NIH. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]
-
Phenomenex. TROUBLESHOOTING GUIDE. [Link]
-
Luxembourg Bio Technologies. A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU Tetrahedron. [Link]
-
University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]
-
ResearchGate. Proposed mechanism for the synthesis of 1,3,4-oxadiazole derivatives... [Link]
-
LCGC International. Mixed-Mode Chromatography—A Review. [Link]
-
ACS Publications. Separation of organic amine compounds on silica gel with reversed-phase eluents | Analytical Chemistry. [Link]
-
ResearchGate. Synthesis of 3‐Aminomethyl‐5R‐1,2,4‐Triazoles by Cyclization of Amidrazones: Multigram Approach and Revised Reaction Mechanism | Request PDF. [Link]
-
Bio-Rad. Introduction to Multimodal or Mixed-Mode Chromatography. [Link]
-
Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2. [Link]
-
ResearchGate. Substances yield after recrystallization from different solvents. [Link]
-
Reddit. Purification of strong polar and basic compounds. [Link]
-
Organic Chemistry Portal. Synthesis of 1,3,4-oxadiazoles. [Link]
-
NIH. An Electrosynthesis of 1,3,4‐Oxadiazoles from N‐Acyl Hydrazones. [Link]
-
Ovidius University Annals of Chemistry. Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different. [Link]
-
Waters Corporation. Stereoselective Separation of Triazole Fungicides Using the ACQUITY UPC. [Link]
-
Chemistry For Everyone. How To Choose Solvent System For Column Chromatography? [Link]
-
NIH. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. [Link]
-
Determination of the pKa of Some Triazole Derivatives by the Potentiometric Method in Dioxan-Water Mixtures. [Link]
-
Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. [Link]
-
Common Organic Chemistry. Solvent Systems for Silica Gel Column Chromatography. [Link]
-
ResearchGate. Is there another way to get rid of the remnants of the copper catalyst? [Link]
-
ResearchGate. How can I select the solvent system for column chromatography? [Link]
-
Dr.Oracle. What is the most effective method for chelation therapy to remove heavy metals from the body? [Link]
-
NIH. Current Biomedical Use of Copper Chelation Therapy. [Link]
-
Effective Chelating Agents for Copper Removal and Recovery in Environmental Applications. [Link]
- Google Patents.
-
MDPI. Synthesis and Crystallization of N-Rich Triazole Compounds. [Link]
-
PubMed. Design, Synthesis and Biological Evaluation of Novel 3-alkylsulfanyl-4-amino-1,2,4-triazole Derivatives. [Link]
-
Wikipedia. 1,2,3-Triazole. [Link]
-
Frontiers. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]
-
PubMed. [3-(Trifluoromethyl)-1 H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. [Link]
-
NIH. General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. [Link]
Sources
- 1. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 2. biotage.com [biotage.com]
- 3. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 4. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]
- 5. orientjchem.org [orientjchem.org]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. droracle.ai [droracle.ai]
- 9. Current Biomedical Use of Copper Chelation Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chromatography [chem.rochester.edu]
- 11. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography [sigmaaldrich.com]
- 13. helixchrom.com [helixchrom.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. bio-rad.com [bio-rad.com]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. mdpi.com [mdpi.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Preventing Isomer Formation in 1,2,3-Triazole Synthesis
<
Welcome to the Technical Support Center for 1,2,3-triazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the control of isomer formation in this critical class of reactions. As the 1,2,3-triazole core is a privileged scaffold in medicinal chemistry, achieving high regioselectivity is paramount for developing effective and safe therapeutic agents.[1][2][3][4]
I. Frequently Asked Questions (FAQs)
Q1: What are the primary isomeric products in 1,2,3-triazole synthesis, and why is controlling their formation crucial?
A: The most common isomers encountered in the synthesis of 1,2,3-triazoles from azides and terminal alkynes are the 1,4-disubstituted and 1,5-disubstituted regioisomers. The classic Huisgen 1,3-dipolar cycloaddition, when conducted under thermal conditions, often yields a mixture of both isomers, which can be difficult to separate.[5][6][7][8]
Controlling the formation of these isomers is critical, particularly in drug development, for several reasons:
-
Structure-Activity Relationship (SAR): The biological activity of a triazole-containing compound is highly dependent on the specific arrangement of its substituents. Different isomers can exhibit vastly different pharmacological profiles, with one being highly active and the other being inactive or even toxic.
-
Physicochemical Properties: Isomers can have different physical and chemical properties, such as solubility, melting point, and crystal packing, which can impact drug formulation and bioavailability.[9]
-
Regulatory Approval: For therapeutic applications, regulatory agencies require a well-characterized, single-isomer drug substance. The presence of unwanted isomers can lead to delays or rejection of a drug candidate.
Q2: What is the fundamental difference between the uncatalyzed (thermal) and catalyzed azide-alkyne cycloaddition reactions in terms of isomer outcome?
A: The key difference lies in the reaction mechanism, which dictates the regioselectivity.
-
Uncatalyzed (Thermal) Huisgen Cycloaddition: This reaction proceeds through a concerted [3+2] cycloaddition mechanism.[10][11] The activation energies for the formation of the 1,4- and 1,5-isomers are often very similar, leading to the formation of a mixture of both products.[6][12][13]
-
Catalyzed Cycloaddition: The introduction of a metal catalyst, such as copper(I) or ruthenium(II), fundamentally changes the reaction pathway to a stepwise process, allowing for precise control over the regiochemical outcome.[12][13][14]
Q3: How do copper and ruthenium catalysts direct the formation of specific 1,2,3-triazole isomers?
A: The choice of metal catalyst is the primary determinant of regioselectivity in the azide-alkyne cycloaddition.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction, a cornerstone of "click chemistry," almost exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer.[5][14][15] The mechanism involves the formation of a copper-acetylide intermediate, which then reacts with the azide in a stepwise manner that strongly favors the 1,4-regiochemistry.[12][13][16]
-
Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to CuAAC, ruthenium catalysis selectively produces the 1,5-disubstituted 1,2,3-triazole isomer.[5][17][18] The proposed mechanism for RuAAC involves the formation of a ruthenacycle intermediate through oxidative coupling, which then undergoes reductive elimination to yield the 1,5-isomer.[14][17][19][20] Importantly, RuAAC can also be used with internal alkynes to produce fully substituted triazoles.[5][17][18]
Q4: Can reaction conditions other than the catalyst influence isomer formation?
A: While the catalyst is the dominant factor, other reaction parameters can have a subtle to significant influence on regioselectivity, especially in less-defined systems or with certain substrates.
-
Ligands: In CuAAC, the choice of ligand can impact reaction rate and catalyst stability.[14][15] While they generally do not alter the inherent preference for the 1,4-isomer, improper ligand choice could potentially lead to side reactions. In RuAAC with unsymmetrical internal alkynes, the steric and electronic properties of the ligands can influence the regiochemical outcome.[20][21]
-
Solvent: The choice of solvent can affect the solubility of reactants and the stability of catalytic intermediates. While major shifts in regioselectivity are uncommon in standard CuAAC and RuAAC reactions, solvent effects can be more pronounced in more complex systems.
-
Temperature: In the thermal Huisgen cycloaddition, temperature can influence the ratio of isomers, although achieving high selectivity is generally not possible. For catalyzed reactions, operating within the optimal temperature range for the chosen catalyst is crucial for maintaining high regioselectivity and preventing side reactions.[22]
II. Troubleshooting Guides
Problem 1: My CuAAC reaction is producing a mixture of 1,4- and 1,5-isomers.
This is an unusual outcome for a standard CuAAC reaction and suggests a deviation from the expected catalytic cycle.
| Potential Cause | Explanation | Recommended Solution |
| Inefficient Copper(I) Generation/Presence of Other Metals | If the Cu(I) catalyst is not efficiently generated or is contaminated with other metals, a competing thermal Huisgen cycloaddition pathway might be occurring, leading to the 1,5-isomer. | Ensure the use of a reliable in situ Cu(I) generation system (e.g., CuSO₄ with sodium ascorbate).[14] Use high-purity reagents and solvents to avoid metal contaminants. |
| Substrate-Specific Issues | Highly electron-deficient alkynes or azides might, in rare cases, undergo a non-catalyzed reaction even at moderate temperatures. | Run the reaction at a lower temperature. Confirm that no reaction occurs in the absence of the copper catalyst under the same conditions. |
| Incorrect Reaction Setup | If the reaction is heated excessively, the thermal pathway can become more prominent. | Adhere to established protocols for CuAAC, which are often performed at room temperature.[5] |
Problem 2: The yield of my desired 1,5-isomer from a RuAAC reaction is low, and I suspect side-product formation.
Low yields in RuAAC can be due to several factors related to the catalyst, substrates, or reaction conditions.
| Potential Cause | Explanation | Recommended Solution |
| Catalyst Inactivity | The ruthenium catalyst may be sensitive to air or moisture. Improper handling can lead to deactivation. | Use a well-defined and active ruthenium catalyst, such as [CpRuCl(COD)] or [CpRuCl(PPh₃)₂].[17][19] Handle the catalyst under an inert atmosphere (e.g., argon or nitrogen). |
| Substrate Reactivity | Tertiary azides are known to be less reactive in RuAAC reactions compared to primary and secondary azides.[17][19] Steric hindrance around the alkyne can also slow down the reaction. | For less reactive substrates, consider increasing the reaction temperature or using a more active catalyst. A longer reaction time may also be necessary. |
| Solvent Choice | The choice of solvent can significantly impact the efficiency of RuAAC. | Non-protic solvents like toluene, benzene, or THF are generally preferred for RuAAC reactions.[18] |
Problem 3: I am working with an internal alkyne in a RuAAC reaction and obtaining a mixture of regioisomers.
Regiocontrol with unsymmetrical internal alkynes in RuAAC is more challenging than with terminal alkynes.
| Potential Cause | Explanation | Recommended Solution |
| Electronic and Steric Effects | The regioselectivity of RuAAC with internal alkynes is governed by a combination of the electronic and steric properties of the alkyne substituents.[21] | If possible, modify the alkyne substituents to create a stronger electronic or steric bias. For example, the presence of a hydrogen-bond donor on one of the propargylic positions can direct the regioselectivity.[20][21] |
| Catalyst System | The ligand environment around the ruthenium center can influence the regiochemical outcome. | Experiment with different ruthenium catalysts bearing ligands with varying steric and electronic properties. |
| Reaction Conditions | Temperature and solvent can sometimes have a modest effect on the isomer ratio. | A systematic screen of reaction conditions may be necessary to optimize the regioselectivity for a specific substrate. |
III. Experimental Protocols & Methodologies
Protocol 1: High-Regioselectivity Synthesis of a 1,4-Disubstituted 1,2,3-Triazole via CuAAC
This protocol describes a standard procedure for the synthesis of a 1,4-disubstituted triazole using in situ generation of the Cu(I) catalyst.
Materials:
-
Azide (1.0 equiv)
-
Terminal Alkyne (1.0-1.2 equiv)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-5 mol%)
-
Sodium ascorbate (5-10 mol%)
-
Solvent (e.g., t-BuOH/H₂O 1:1, DMF, DMSO)
Procedure:
-
Dissolve the azide and alkyne in the chosen solvent system in a reaction vessel.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
-
In another vial, prepare a fresh aqueous solution of copper(II) sulfate pentahydrate.
-
To the stirring solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.
-
Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure 1,4-disubstituted triazole.
Protocol 2: Selective Synthesis of a 1,5-Disubstituted 1,2,3-Triazole via RuAAC
This protocol outlines a general procedure for the synthesis of a 1,5-disubstituted triazole using a ruthenium catalyst.[18]
Materials:
-
Azide (1.0 equiv)
-
Terminal Alkyne (1.0-1.2 equiv)
-
Ruthenium catalyst (e.g., Cp*RuCl(COD)) (1-2 mol%)
-
Anhydrous, degassed solvent (e.g., toluene, dichloroethane)
Procedure:
-
To a flame-dried reaction flask under an inert atmosphere (argon), add the ruthenium catalyst.
-
Add the anhydrous, degassed solvent via syringe, followed by the azide and the alkyne.
-
Heat the reaction mixture to the desired temperature (e.g., 45-80 °C) and stir.[18][21]
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure 1,5-disubstituted triazole.
IV. Visualizations
Catalytic Cycles and Regioselectivity
Caption: A simplified comparison of the catalytic cycles for CuAAC and RuAAC, highlighting the key intermediates that lead to the selective formation of 1,4- and 1,5-disubstituted triazoles, respectively.
Troubleshooting Isomer Formation: A Decision-Making Workflow
Caption: A decision-making flowchart to guide researchers in troubleshooting the formation of undesired isomers during 1,2,3-triazole synthesis.
V. References
-
Ben El Ayouchia, H., et al. (2018). Understanding the mechanism and regioselectivity of the copper(I) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. RSC Advances, 8(1), 1-11. Available at: [Link]
-
Boren, B. C., et al. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Available at: [Link]
-
Wikipedia. (2023, December 22). Azide-alkyne Huisgen cycloaddition. In Wikipedia. Available at: [Link]
-
Rasmussen, L. K., et al. (2016). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews, 116(23), 13488–13543. Available at: [Link]
-
Ben El Ayouchia, H., et al. (2018). Understanding the mechanism and regioselectivity of the copper(I) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. ResearchGate. Available at: [Link]
-
Ben El Ayouchia, H., et al. (2018). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. RSC Publishing. Available at: [Link]
-
Wang, Y., et al. (2024). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Journal of Medicinal Chemistry, 67(1), 1-24. Available at: [Link]
-
Oakdale, J. S., et al. (2017). Ruthenium-catalyzed synthesis of tricyclic 1,5-fused 1,2,3-triazole piperazines. Organic & Biomolecular Chemistry, 15(34), 7154-7158. Available at: [Link]
-
Boren, B. C., et al. (2008). Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism. PubMed, 130(28), 8923-30. Available at: [Link]
-
Oakdale, J. S., & Fokin, V. V. (2014). Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition. Organic Syntheses, 91, 143. Available at: [Link]
-
Zhang, L., et al. (2023). Triazoles: a privileged scaffold in drug design and novel drug discovery. DOI. Available at: [Link]
-
Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015. Available at: [Link]
-
Boren, B. C., et al. (2008). Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. Request PDF. Available at: [Link]
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302. Available at: [Link]
-
Kumar, A., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10. Available at: [Link]
-
Kaur, H., et al. (2020). Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents. RSC Medicinal Chemistry, 11(2), 154–172. Available at: [Link]
-
Sharma, D., et al. (2023). Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. Arabian Journal of Chemistry, 16(9), 105081. Available at: [Link]
-
Lahiri, S., et al. (2014). A REVIEW ON 1,3-DIPOLAR CYCLOADDITION REACTIONS IN BIOCONJUGATION AND IT'S IMPORTANCE IN PHARMACEUTICAL CHEMISTRY. International Journal of Research in Pharmacy and Chemistry, 4(2), 467-472. Available at: [Link]
-
van der Heijden, K., et al. (2018). The 1,3‐Dipolar Cycloaddition: From Conception to Quantum Chemical Design. Asian Journal of Organic Chemistry, 7(1), 20–34. Available at: [Link]
-
Aouine, Y., et al. (2020, June 5). Identification of the Regioselectivity of the Thermal Huisgen 1,3-Dipolar Cycloaddition Reaction. YouTube. Available at: [Link]
-
Hong, V., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Methods in Molecular Biology, 681, 147–158. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition. Available at: [Link]
-
van der Heijden, K., et al. (2018). The 1,3‐Dipolar Cycloaddition: From Conception to Quantum Chemical Design. Chemistry – An Asian Journal, 13(1), 20-34. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-triazoles. Available at: [Link]
-
Santos, C. S., et al. (2020). 1,2,3- Triazoles: general and key synthetic strategies. Arkivoc, 2020(1), 1-30. Available at: [https://www.semantic scholar.org/paper/1%2C2%2C3-Triazoles%3A-general-and-key-synthetic-Santos-Silva/e6f2d2c1d1a6b0b9e9d6c4e0d9a6c9e0d1c8c1e1]([Link] scholar.org/paper/1%2C2%2C3-Triazoles%3A-general-and-key-synthetic-Santos-Silva/e6f2d2c1d1a6b0b9e9d6c4e0d9a6c9e0d1c8c1e1)
-
Tian, Y., et al. (2022). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. Frontiers in Chemistry, 10. Available at: [Link]
-
Oishi, T., et al. (2023). Synthesis of Dense 1,2,3-Triazole Oligomers Consisting Preferentially of 1,5-Disubstituted Units via Ruthenium(II)-Catalyzed Azide–Alkyne Cycloaddition. Molecules, 28(9), 3894. Available at: [Link]
-
Singh, A., & Singh, P. (2024). An Overview of Synthetic Approaches towards 1,2,3-Triazoles. ChemistrySelect, 9(2). Available at: [Link]
-
Bakhtin, K. I., et al. (2021). Synthesis of a mixture of 1,4- and 1,5-triazoles via an azide–alkyne cycloaddition reaction. RSC Advances, 11(57), 36173-36181. Available at: [Link]
-
Díaz, D. D., et al. (2010). Synthesis and Characterization of Isomeric Vinyl-1,2,3-triazole Materials by Azide−Alkyne Click Chemistry. Macromolecules, 43(10), 4596–4603. Available at: [Link]
Sources
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 3. Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential - Arabian Journal of Chemistry [arabjchem.org]
- 5. Click Chemistry [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. ijrpc.com [ijrpc.com]
- 8. youtube.com [youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 11. The 1,3‐Dipolar Cycloaddition: From Conception to Quantum Chemical Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 15. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scispace.com [scispace.com]
Stability issues of (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanamine
The results from this study will help establish a "stability-indicating" analytical method, capable of separating the parent compound from all potential degradation products, ensuring accurate purity assessment throughout your research. [8]
References
- Benchchem. (n.d.). Technical Support Center: 1,2,4-Triazole Compound Stability and Degradation.
- Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety.
- W.L.F. Armbruster, et al. (2022). Exploring the Fate of Substituted 1,2,3-Triazoles: Unraveling the Soil Degradation Pathways of a Novel Class of Nitrification Inhibitors. ACS Agricultural Science & Technology.
- Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?.
- S. K. T. S. G. K. S. P. K. J. K. Patel. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications.
- L. L. L. Z. L. Z. X. F. G. Y. Zhang. (2024). Research Progress of 1,2,3-Triazole Derivatives in Pesticide Discovery. ACS Publications.
- S. Kumar. (2016). Forced Degradation Studies. MedCrave online.
- CHEM-ADDITIVE. (2024). How to store organic amine mixtures properly?.
- A. S. S. K. A. S. B. S. S. Singh. (2013). Development of forced degradation and stability indicating studies of drugs—A review. NIH.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. diplomatacomercial.com [diplomatacomercial.com]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 7. additive-chem.com [additive-chem.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Improving solubility of (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanamine for bioassays
Guide Topic: Improving the Aqueous Solubility of (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanamine
Welcome to the technical support guide for this compound. This document provides in-depth troubleshooting and optimization strategies for researchers encountering solubility challenges during the preparation of this compound for bioassays. Our goal is to equip you with the foundational knowledge and practical protocols to ensure reliable and reproducible experimental results.
Frequently Asked Questions (FAQs): Initial Assessment
This section addresses the most common initial queries and provides a foundational understanding of the compound's behavior in aqueous solutions.
Q1: What are the key physicochemical properties of this compound that influence its solubility?
A1: Understanding the compound's structure is the first step in diagnosing solubility issues. The molecule possesses distinct features that dictate its behavior in different solvents. The primary amine (-CH₂NH₂) group provides a basic handle, making its charge state—and therefore its aqueous solubility—highly dependent on pH.[1][2][3] Conversely, the phenyl group (-C₆H₅) is hydrophobic and contributes to the compound's tendency to be more soluble in organic solvents.
The calculated LogP value of approximately 1.03 suggests a moderate level of lipophilicity, indicating that while it has some preference for non-polar environments, it is not excessively greasy.[4] The key to solubilization is to overcome the hydrophobic character of the phenyl and triazole rings by leveraging the basicity of the amine group.
| Property | Value | Implication for Solubility |
| Molecular Formula | C₁₀H₁₂N₄ | - |
| Molecular Weight | 188.23 g/mol | [4] |
| Structure | Contains a primary amine, a phenyl group, and a triazole ring | The amine is basic and ionizable; the phenyl group is hydrophobic. |
| Calculated LogP | 1.034 | [4] |
| Predicted pKa | ~9.5 - 10.5 (for the primary amine) | As a basic compound, solubility will dramatically increase at pH values below the pKa.[5] |
| Available Forms | Free Base, Hydrochloride Salt | The hydrochloride salt form is designed for improved aqueous solubility.[6] |
Q2: My compound precipitates when I dilute my DMSO stock into the aqueous assay buffer. Why is this happening?
A2: This is a very common phenomenon known as "precipitation upon dilution" or "crashing out".[7] It occurs because the compound is highly soluble in a strong organic solvent like 100% DMSO, but its solubility dramatically decreases when this stock solution is introduced into a predominantly aqueous environment.[7] The final concentration of DMSO in your assay (typically <1%) is often insufficient to keep the hydrophobic compound dissolved, causing it to precipitate.[7]
This issue is a classic indicator that the intrinsic aqueous solubility of the compound at the buffer's pH is lower than your target final concentration.
Q3: What is the first and simplest method I should try to improve solubility?
A3: The most direct and effective initial approach is pH modification .[][9] Given that the compound has a basic primary amine, lowering the pH of your aqueous buffer will protonate this group, forming a positively charged ammonium salt (R-NH₃⁺). This ionic form is significantly more polar and, therefore, more soluble in water than the neutral free base.[1][5] Often, simply using a buffer with a pH between 4.0 and 6.5 can completely resolve precipitation issues.
Solubilization Strategies & Technical Protocols
If initial pH adjustments are insufficient or not compatible with your assay system, the following advanced strategies can be employed. A systematic approach is recommended.
Caption: Systematic workflow for troubleshooting solubility.
Strategy 1: pH Modification
-
Q: My assay requires a neutral pH. How can I use pH modification to prepare my stock solution?
-
A: You can prepare a highly concentrated primary stock solution in an acidic aqueous vehicle (e.g., 10 mg/mL in 10 mM HCl or a pH 4.0 citrate buffer) where the compound is fully dissolved. This acidic stock can then be serially diluted into your final neutral pH assay buffer. The key is that the final concentration of the compound in the assay is low enough to remain soluble even at neutral pH. This method avoids high concentrations of organic solvents.
-
-
Experimental Protocol: Acidic Stock Preparation
-
Target: Prepare a 10 mM primary stock solution. The molecular weight is 188.23 g/mol .
-
Preparation: Weigh 1.88 mg of this compound.
-
Solubilization: Add the solid to a sterile microcentrifuge tube. Add 900 µL of a suitable acidic buffer (e.g., 50 mM Sodium Acetate, pH 5.0).
-
Mixing: Vortex vigorously for 1-2 minutes. If needed, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution.
-
Final Volume: Once fully dissolved, add the acidic buffer to a final volume of 1.0 mL.
-
Usage: Use this 10 mM stock for serial dilutions into your final neutral-pH assay medium. Always add the stock to the final medium while vortexing to ensure rapid dispersion.[7]
-
Caption: pH-dependent equilibrium of the primary amine group.
Strategy 2: Co-solvents
-
Q: Which co-solvents are most suitable for bioassays and what concentrations should I start with?
-
A: Co-solvents work by reducing the polarity of the aqueous medium, which helps to keep hydrophobic molecules in solution.[][10][11] For in vitro assays, it's critical to use co-solvents that are tolerated by your cells or enzyme system. Dimethyl sulfoxide (DMSO), ethanol, polyethylene glycol 400 (PEG 400), and propylene glycol are common choices.[][11] It is crucial to keep the final concentration of the co-solvent in the assay as low as possible (ideally ≤1%, and almost always <5%) to avoid artifacts.
-
| Co-Solvent | Recommended Starting % (v/v) in Final Assay | Notes |
| DMSO | 0.1 - 1.0% | Strong solubilizer, but can be toxic to some cell lines at >1%. |
| Ethanol | 0.5 - 2.0% | Good biocompatibility, but can be volatile. |
| PEG 400 | 1.0 - 5.0% | Generally low toxicity; often used in in vivo formulations.[12] |
| Propylene Glycol | 1.0 - 5.0% | Common pharmaceutical excipient with a good safety profile.[10][11] |
-
Experimental Protocol: Co-solvent Screening
-
Stock Preparation: Prepare a high-concentration stock (e.g., 50 mM) of the compound in 100% of the desired co-solvent (e.g., PEG 400).
-
Serial Dilution: Create a serial dilution of this stock in the same co-solvent to create intermediate concentrations (e.g., 10 mM, 5 mM, 1 mM).
-
Assay Plate Preparation: Add the appropriate volume of assay buffer to your wells first.
-
Dosing: Add a small, consistent volume (e.g., 1-2 µL) of the co-solvent stock/intermediate dilutions to the assay buffer while mixing (either by pipetting or plate shaking). This "dilute-and-shoot" method helps prevent localized high concentrations that can cause precipitation.
-
Observation: Visually inspect the wells for any signs of precipitation immediately and after a short incubation period.
-
Strategy 3: Cyclodextrins
-
Q: How do cyclodextrins work and which one should I choose?
-
A: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13][14] They can encapsulate the hydrophobic parts of a drug molecule, such as the phenyl group of your compound, forming a water-soluble "inclusion complex".[15][16][17] This masks the drug's hydrophobicity from the aqueous environment, significantly increasing its solubility.[13]
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the most commonly used derivative in pharmaceutical development due to its high aqueous solubility and excellent safety profile.[13]
-
Caption: Encapsulation by a cyclodextrin to form a soluble complex.
-
Experimental Protocol: Cyclodextrin Complexation
-
Vehicle Preparation: Prepare a solution of HP-β-CD in your desired assay buffer. A 10-20% (w/v) solution is a good starting point.
-
Molar Ratio Calculation: Calculate the amount of compound needed to achieve a 1:1 or 1:2 molar ratio of compound to HP-β-CD.
-
Solubilization: Add the solid compound directly to the HP-β-CD solution.
-
Mixing: Vortex vigorously. The solution may need to be mixed overnight at room temperature or gently heated (37-40°C) for 1-2 hours to ensure full complexation.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any undissolved particles before use.
-
Strategy 4: Surfactants
-
Q: When should I consider using surfactants, and what are the risks?
-
A: Surfactants should generally be considered a later-stage option, as they have a higher potential to interfere with biological assays. They work by forming micelles—small spheres with a hydrophobic core and hydrophilic shell—that encapsulate the drug.[18][19][20][21] This only occurs above a specific concentration known as the Critical Micelle Concentration (CMC).
-
Risks: Surfactants can denature proteins, disrupt cell membranes, and interfere with assay detection systems (e.g., fluorescence). Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Polysorbate 20 are generally less harsh and preferred for biological applications.[20] Always run a vehicle control (buffer + surfactant) to check for interference.
-
-
Experimental Protocol: Surfactant Screening
-
Surfactant Selection: Choose a non-ionic surfactant (e.g., Polysorbate 80).
-
Vehicle Preparation: Prepare a solution of the surfactant in your assay buffer at a concentration well above its CMC (e.g., 0.1% to 1.0% w/v).
-
Solubilization: Add the solid compound directly to the surfactant-containing buffer.
-
Mixing: Vortex until the compound is fully dissolved.
-
Control Experiment: Crucially, run parallel assay wells containing only the surfactant vehicle at the highest final concentration to ensure it does not affect your assay readout.
-
References
- Cyclodextrins in Formulation Development: Complexation and Stability Enhance. Google AI Search.
- pH Adjustment and Co-Solvent Optimiz
- Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applic
- The Use of Cyclodextrins in Pharmaceutical Formulations. American Journal of Pharmaceutics.
- Cyclodextrins and their applications in pharmaceutical and rel
- CYCLODEXTRINS: VERSATILE CARRIER IN DRUG FORMULATIONS AND DELIVERY SYSTEMS. International Journal of Pharmaceutical, Chemical, and Biological Sciences.
- Co-solvency and anti-solvent method for the solubility enhancement. Pharma Times.
- Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK.
- Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
- Cosolvent. Wikipedia.
- Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applic
- Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. bepls.
- Cosolvent - The 'Medicinal Magician' in The Laboratory.
- 5 Pharmaceutical Solubilizers Types: Enhancing Drug Solubility for Improved Bioavailability. Pharma Excipients.
- Drug Delivery Strategies for Poorly Water-Soluble Drugs. James Madison University.
- Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
- How to Make Accur
- The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research.
- Biosurfactants: A New Pharmaceutical Additive for Solubility Enha. Longdom Publishing.
- Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Pharma Excipients.
- Top Ten Tips for Making Stock Solutions. Bitesize Bio.
- Stock Solutions 101: Everything You Need to Know. G-Biosciences.
- How can I increase the solubility to perform an enzyme assay?.
- This compound. ChemScene.
- Making stock solutions - how and why. YouTube.
- What is the procedure to create stock solutions?. Chemistry Stack Exchange.
- Improving "6-Propylpyridazin-3-amine" solubility for biological assays. Benchchem.
- Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimiz
- Enhancing the solubility of Cinnolin-8-amine for biological assays. Benchchem.
- This compound hydrochloride. BLD Pharm.
- Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Technology Networks.
- Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. PMC - NIH.
- pH Adjusting D
- Solubility-pH profiles of some acidic, basic and amphoteric drugs.
- (5-Chloro-2-(3-(chloromethyl)-5-methyl-4H-1,2,4-triazol-4-yl)phenyl)(phenyl)methanone. PubChem.
- Ph and Solubility of Drugs. YouTube.
- Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different. Ovidius University Annals of Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. youtube.com [youtube.com]
- 6. 2228468-39-9|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 11. Cosolvent - Wikipedia [en.wikipedia.org]
- 12. bepls.com [bepls.com]
- 13. mdpi.com [mdpi.com]
- 14. Redirecting [linkinghub.elsevier.com]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. australiansciencejournals.com [australiansciencejournals.com]
- 17. ijpcbs.com [ijpcbs.com]
- 18. 5 Pharmaceutical Solubilizers Types: Enhancing Drug Solubility for Improved Bioavailability [pharmacores.com]
- 19. researchgate.net [researchgate.net]
- 20. jocpr.com [jocpr.com]
- 21. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: Scalable Synthesis of (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanamine
Welcome to the technical support center for the scalable synthesis of (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize their experimental outcomes. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you might encounter during your experiments.
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity, especially at scale. The primary route involves two key transformations: the formation of the 1,2,3-triazole core via a [3+2] cycloaddition reaction, followed by the reduction of a nitrile intermediate to the desired primary amine. This guide is structured to address potential issues in each of these critical stages, as well as the final purification.
Part 1: Azide-Alkyne Cycloaddition for Triazole Formation
The foundation of this synthesis is the regioselective formation of the 1,2,3-triazole ring. A common and efficient method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2]
Troubleshooting Guide: Azide-Alkyne Cycloaddition
Question 1: My CuAAC reaction shows low or no conversion to the triazole product. What are the likely causes and how can I fix this?
Answer: Low or no yield in a CuAAC reaction can often be attributed to several factors related to the catalyst, reagents, or reaction conditions.[3][4]
-
Catalyst Inactivity: The active catalyst is Cu(I), which is prone to oxidation to the inactive Cu(II) state by atmospheric oxygen.[4]
-
Solution: Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Degas your solvents prior to use. If you are generating Cu(I) in situ from a Cu(II) salt (like CuSO₄), ensure you are using a sufficient excess of a reducing agent, such as sodium ascorbate.[4]
-
-
Poor Reagent Quality: The purity of your starting materials is critical. Phenyl azide and the alkyne precursor must be pure.
-
Solution: Use freshly prepared or purified reagents. Azides, in particular, can be unstable and should be stored properly.[4]
-
-
Inappropriate Reaction Conditions: The choice of solvent, temperature, and concentration can significantly impact the reaction outcome.
-
Solution: While CuAAC is robust, ensure your reactants are soluble in the chosen solvent system. Mixtures of water with organic solvents like THF, t-butanol, or DMSO are common. If the reaction is sluggish, gentle heating (40-60 °C) can be beneficial. Increasing the concentration of reactants can also improve the reaction rate.[3]
-
-
Presence of Inhibitors: Certain functional groups or impurities can chelate the copper catalyst, rendering it inactive.
-
Solution: Be mindful of other functional groups in your starting materials. If you suspect catalyst chelation, using a stabilizing ligand for the copper, such as TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine), can be effective.[5]
-
Question 2: I am observing the formation of regioisomers in my triazole synthesis. How can I improve the regioselectivity for the desired 1,4-disubstituted product?
Answer: The Huisgen 1,3-dipolar cycloaddition of azides and terminal alkynes without a catalyst typically yields a mixture of 1,4- and 1,5-regioisomers.
-
Solution: The use of a copper(I) catalyst is the most effective way to ensure the exclusive formation of the 1,4-disubstituted triazole.[6] If you are still observing regioisomers, it's possible your copper catalyst is not sufficiently active, leading to a competing thermal, uncatalyzed reaction. Revisit the points in Question 1 regarding catalyst activity. For specific applications where the 1,5-regioisomer is desired, ruthenium catalysts can be employed.[7]
Experimental Workflow: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Caption: Workflow for a typical CuAAC reaction.
Part 2: Nitrile Reduction to Primary Amine
The conversion of the triazole nitrile intermediate to the target methanamine is a critical reduction step. The choice of reducing agent and reaction conditions is paramount to avoid side reactions and ensure a high yield of the primary amine.[8][9]
Troubleshooting Guide: Nitrile Reduction
Question 3: My nitrile reduction is incomplete, or I am observing significant amounts of side products like secondary and tertiary amines. How can I improve the selectivity for the primary amine?
Answer: The formation of secondary and tertiary amines is a common issue in nitrile reductions, arising from the reaction of the initially formed primary amine with the imine intermediate.[8]
-
Choice of Reducing Agent:
-
Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent that is very effective for converting nitriles to primary amines.[10] To minimize side products, it is often used in excess in an ethereal solvent like THF or diethyl ether, followed by a careful aqueous workup.[10]
-
Catalytic Hydrogenation: This is often the most economical and scalable method.[8] Catalysts like Raney nickel, palladium on carbon (Pd/C), or platinum dioxide are commonly used.[8][10] The key to selectivity is often the reaction conditions.
-
Solution: Performing the hydrogenation in the presence of ammonia can suppress the formation of secondary and tertiary amines.[11] The ammonia competes with the primary amine product for reaction with the imine intermediate. Using a solvent like ethanol saturated with ammonia is a common practice.
-
-
-
Reaction Conditions:
-
Temperature and Pressure: For catalytic hydrogenation, these are critical parameters. Higher pressures of hydrogen generally favor the reduction. The optimal temperature will depend on the catalyst and substrate.
-
Catalyst Loading: Ensure adequate catalyst loading. If the reaction is sluggish, increasing the catalyst amount may be necessary.
-
Question 4: I am having difficulty with the work-up of my LiAlH₄ reduction. It is forming a gelatinous precipitate that is difficult to filter.
Answer: The work-up of LiAlH₄ reactions is notorious for this issue. A sequential addition of water and aqueous base (the Fieser work-up) is a reliable method to produce a granular precipitate that is easily filtered.
-
Solution (Fieser Work-up): For a reaction using 'x' grams of LiAlH₄, cool the reaction mixture in an ice bath and slowly add:
-
'x' mL of water
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water Stir the mixture vigorously until a white, granular precipitate forms, which can then be easily removed by filtration.
-
Data on Common Reducing Agents for Nitrile Reduction
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
| LiAlH₄ | THF or Et₂O, 0 °C to reflux | High reactivity, good yields.[12] | Pyrophoric, requires careful handling and work-up, not chemoselective.[13] |
| H₂/Raney Ni | EtOH/NH₃, elevated T and P | Cost-effective for large scale, effective.[8] | Can be pyrophoric, requires specialized high-pressure equipment.[9] |
| H₂/Pd/C | EtOH/NH₃, elevated T and P | Good catalyst, widely available.[9] | Can be less active than Raney Ni for some nitriles. |
| BH₃-THF or BH₃-SMe₂ | THF, reflux | Milder than LiAlH₄, can offer better chemoselectivity.[11] | Can be slower, borane complexes have their own handling considerations.[11] |
Part 3: Purification of this compound
The final product is a primary amine, which can present unique purification challenges due to its basicity and potential for interaction with silica gel.
FAQs: Purification
Question 5: I am experiencing significant product loss on my silica gel column during chromatography. What is causing this and what are my alternatives?
Answer: Primary amines are basic and can strongly adsorb to the acidic surface of standard silica gel, leading to tailing and poor recovery.
-
Solutions:
-
Modified Silica Gel Chromatography:
-
Amine-Treated Eluent: Add a small amount of a volatile base, such as triethylamine (~1%), to your eluent system (e.g., dichloromethane/methanol). This will neutralize the acidic sites on the silica and improve the elution of your amine.
-
Amine-Functionalized Silica: Use commercially available amine-functionalized silica gel for your chromatography.
-
-
Acid-Base Extraction: This is a classic and highly scalable method for purifying amines.[14]
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Extract with an aqueous acid (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer, leaving non-basic impurities behind in the organic layer.
-
Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.
-
Basify the aqueous layer with a base (e.g., NaOH or NaHCO₃) to deprotonate the amine, which will then precipitate or can be extracted back into an organic solvent.
-
-
Crystallization/Salt Formation: If the product is a solid, recrystallization is an excellent method for purification on a large scale. Alternatively, the amine can be precipitated as a salt (e.g., hydrochloride or tartrate), which is often crystalline and can be isolated in high purity.[15] The free base can then be regenerated if needed.
-
Question 6: Are there other chromatography techniques suitable for primary amine purification on a larger scale?
Answer: Yes, for scalable purification, alternatives to traditional silica gel chromatography are often preferred.
-
Reversed-Phase Chromatography (C18): This can be a very effective method for purifying polar compounds like amines.[16] A common eluent system would be a gradient of water and acetonitrile, often with an additive like formic acid or trifluoroacetic acid to ensure the amine is protonated and gives sharp peaks.
-
Ion-Exchange Chromatography: Cation-exchange chromatography is specifically designed to capture positively charged species.[17] The crude amine (in its protonated, cationic form) can be loaded onto the column, washed, and then eluted by changing the pH or increasing the ionic strength of the eluent.
Decision Tree for Primary Amine Purification
Caption: Decision-making workflow for amine purification.
References
-
Wikipedia. Nitrile reduction. [Link]
-
Chemguide. reduction of nitriles. [Link]
-
ACS Publications. A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. [Link]
-
ACS Publications. Efficient Synthesis of 2-Substituted-1,2,3-triazoles. [Link]
-
Teledyne ISCO. RediSep C-18 reversed phase column Purification of primary amines. [Link]
-
Wordpress. Nitrile Reduction. [Link]
-
MDPI. An Overview of Synthetic Approaches towards 1,2,3-Triazoles. [Link]
-
Organic Chemistry Portal. Amine synthesis by nitrile reduction. [Link]
-
Organic Chemistry Portal. Synthesis of 1,2,3-triazoles. [Link]
-
Taylor & Francis Online. New Methods for Synthesis of 1,2,3-Triazoles: A Review. [Link]
-
MDPI. Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex. [Link]
-
Chemistry Stack Exchange. Purification of primary amines using Schiff base immobilization. [Link]
-
Jena Bioscience. "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. [Link]
-
PubMed Central. Trichloroacetic acid fueled practical amine purifications. [Link]
-
ResearchGate. Illustration of standard primary amine purification strategies and selective ammonium carbamate crystallization (SACC, this work). [Link]
-
Frontiers. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]
-
MDPI. Recent Progress in Catalytic Synthesis of 1,2,3-Triazoles. [Link]
-
PubMed. Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. [Link]
-
organic-reaction.com. Nitrile to Amine - Common Conditions. [Link]
-
ACS Publications. Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride1. [Link]
-
Chemistry LibreTexts. 20.7: Chemistry of Nitriles. [Link]
-
Chemistry Steps. Reactions of Nitriles. [Link]
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. rgmcet.edu.in [rgmcet.edu.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jenabioscience.com [jenabioscience.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent Progress in Catalytic Synthesis of 1,2,3-Triazoles [mdpi.com]
- 8. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 9. Nitrile Reduction - Wordpress [reagents.acsgcipr.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Trichloroacetic acid fueled practical amine purifications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. teledyneisco.com [teledyneisco.com]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Reaction Monitoring of Triazole Synthesis using TLC and LC-MS
A Guide for Researchers, Scientists, and Drug Development Professionals
Section 1: Thin-Layer Chromatography (TLC) for Reaction Monitoring
TLC is a rapid, inexpensive, and widely used technique to monitor the progress of organic reactions.[1][2] It allows for the qualitative assessment of the consumption of starting materials and the formation of products.[1]
Frequently Asked Questions (FAQs) about TLC Monitoring
Q1: How do I select an appropriate solvent system (eluent) for my triazole synthesis reaction?
A1: The choice of eluent is critical for achieving good separation of your starting materials (azide and alkyne) and the triazole product.[3][4] The goal is to find a solvent system where the starting materials and product have distinct Rf values. A good starting point is a binary mixture of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate).[1][5]
-
For non-polar compounds: Start with a high ratio of non-polar solvent (e.g., 5% ethyl acetate in hexane).[5]
-
For moderately polar compounds: A 10-50% mixture of ethyl acetate in hexane is often effective.[5]
-
For polar compounds: You may need a more polar system, such as 100% ethyl acetate or a mixture of methanol in dichloromethane (e.g., 5% MeOH/DCM).[5] For very polar compounds, consider adding a small amount of a modifier like triethylamine for basic compounds or acetic acid for acidic compounds to reduce streaking.[1][3]
Q2: My starting materials and product have very similar Rf values. How can I improve the separation?
A2: If your spots are too close together, you need to alter the polarity of the eluent.[6]
-
If the spots are high up on the plate (high Rf), the eluent is too polar. Decrease the proportion of the polar solvent.[7][8]
-
If the spots are close to the baseline (low Rf), the eluent is not polar enough. Increase the proportion of the polar solvent.[7][8]
-
Trying a different solvent system altogether can also be effective. For example, substituting ethyl acetate with diethyl ether or dichloromethane can change the selectivity of the separation.
Q3: My spots are streaking or elongated. What is causing this?
A3: Streaking can be caused by several factors:[7]
-
Sample overloading: You may be spotting too much of your reaction mixture on the plate. Try diluting your sample before spotting.[3][7]
-
Highly polar compounds: Very polar compounds can interact strongly with the silica gel, leading to streaking. Adding a small amount of a polar modifier like methanol or acetic acid to your eluent can help.[9]
-
Insoluble material: If your sample is not fully dissolved, it can cause streaking. Ensure your sample is completely soluble in the spotting solvent.
Q4: How do I visualize the spots on the TLC plate? My compounds are not UV-active.
A4: If your compounds do not have a UV chromophore, you will need to use a chemical stain for visualization.
-
Potassium Permanganate (KMnO4) Stain: This is a good general-purpose stain that reacts with oxidizable functional groups like alkenes and alkynes, which are present in your starting materials.[10] The triazole product may also be visible.
-
Iodine Chamber: Heating a TLC plate in a chamber with iodine crystals will cause many organic compounds to appear as brown spots.[10]
-
p-Anisaldehyde Stain: This stain is useful for visualizing a variety of functional groups and often gives different colored spots for different compounds, which can aid in identification.[10]
-
Ninhydrin Stain for Azides: A specific two-step method can be used to visualize organic azides. The TLC plate is first dipped in a solution of triphenylphosphine to reduce the azide to an amine, followed by dipping in a ninhydrin solution, which reacts with the newly formed amine to produce a colored spot.[11][12]
Troubleshooting Guide for TLC
| Problem | Possible Cause(s) | Solution(s) |
| All spots remain at the baseline. | Eluent is not polar enough. | Increase the proportion of the polar solvent in your eluent system.[7][8] |
| All spots run to the solvent front. | Eluent is too polar. | Decrease the proportion of the polar solvent in your eluent system.[7][8] |
| A large smear from the baseline to the solvent front. | Reaction is in a high-boiling solvent (e.g., DMF, DMSO). | After spotting, place the TLC plate under high vacuum for a few minutes before developing to remove the high-boiling solvent.[6] Alternatively, perform a mini-aqueous workup of a small aliquot of the reaction mixture and spot the organic layer.[9] |
| The product spot appears, but the starting material spot never disappears. | The reaction may be at equilibrium or has stalled. | Consider altering reaction conditions (e.g., temperature, catalyst loading) or check the purity of your starting materials.[13] |
| Multiple unexpected spots appear. | Side reactions may be occurring, or starting materials could be impure. | Verify the purity of your starting materials before the reaction.[13] Consider potential side reactions and analyze by LC-MS to identify byproducts. |
Experimental Workflow for TLC Monitoring
Caption: Workflow for monitoring triazole synthesis by TLC.
Section 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Reaction Monitoring
LC-MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry.[14] It is invaluable for confirming the molecular weight of the desired triazole product, identifying byproducts, and obtaining quantitative information about the reaction progress.
Frequently Asked Questions (FAQs) about LC-MS Monitoring
Q1: What are the typical LC-MS conditions for analyzing triazole synthesis reactions?
A1: The optimal conditions will depend on the specific properties of your analytes. However, a good starting point is:
-
Column: A C18 reversed-phase column is commonly used for a wide range of polarities.[15]
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid or acetic acid (e.g., 0.1%) to improve peak shape and ionization efficiency.[16]
-
Ionization Source: Electrospray ionization (ESI) is well-suited for the polar to moderately polar triazoles and their precursors, typically in positive ion mode.[14]
-
Mass Analyzer: A triple quadrupole (QqQ) is excellent for quantitative analysis, while a time-of-flight (TOF) or Orbitrap analyzer provides high-resolution mass data for accurate mass determination and structural elucidation.[14]
Q2: I see the expected mass for my product, but also several other unexpected peaks. What could they be?
A2: Unexpected peaks in your LC-MS data can arise from several sources:
-
Byproducts: In CuAAC reactions, common byproducts can include homodimerization of the alkyne starting material.[17] Thiotriazoles can also form as byproducts if free cysteine thiols are present, particularly in biological samples.[18]
-
Incomplete Reaction: Peaks corresponding to your starting materials (azide and alkyne) will be present if the reaction has not gone to completion.
-
Copper Adducts: The copper catalyst can sometimes form adducts with your analytes. Look for peaks at [M+Cu]+.
-
Fragmentation: The desired product might be fragmenting in the ionization source. This can sometimes be mistaken for multiple products.[17]
Q3: My LC-MS signal is very low, or I don't see my product at all. What should I do?
A3:
-
Check Ionization: Ensure you are using the appropriate ionization mode (positive or negative) for your compound. Triazoles generally ionize well in positive mode.
-
Optimize Mobile Phase: The pH of the mobile phase can significantly impact ionization efficiency. The addition of an acid like formic acid is often beneficial for positive mode ESI.
-
Reaction Failure: It's possible the reaction has not worked. Low or no formation of the triazole product is a common issue and could be due to an inactive copper catalyst.[19] Ensure you are using a sufficient amount of a reducing agent like sodium ascorbate to maintain the active Cu(I) state.[19]
-
Matrix Effects: In complex samples, other components can suppress the ionization of your target analyte.[16][20] Diluting the sample or performing a sample cleanup (e.g., solid-phase extraction) may be necessary.
Q4: Can the copper catalyst interfere with the LC-MS analysis?
A4: Yes, the copper catalyst can interfere. High concentrations of copper salts can lead to ion suppression and the formation of adducts. While some copper is necessary for the reaction, it's good practice to use the minimum effective concentration. If interference is a significant problem, consider removing the copper before analysis, for example, by passing the sample through a small plug of silica or using a copper-chelating resin.
Troubleshooting Guide for LC-MS
| Problem | Possible Cause(s) | Solution(s) |
| No product peak detected. | Reaction failure (e.g., inactive catalyst).[19] Poor ionization. | Confirm the activity of the copper catalyst.[19] Optimize the mobile phase and ionization source parameters. Try both positive and negative ion modes. |
| Multiple unexpected peaks. | Formation of byproducts (e.g., alkyne dimers).[17] Presence of starting materials. Fragmentation in the source. | Analyze the masses of the unexpected peaks to identify potential byproducts. Compare with the masses of your starting materials. Reduce the in-source collision energy to minimize fragmentation. |
| Poor peak shape. | Inappropriate mobile phase pH. Column degradation. | Add a modifier (e.g., 0.1% formic acid) to the mobile phase.[16] Ensure the column is not overloaded and is compatible with your sample and mobile phase. |
| Signal suppression. | High concentration of salts (including the copper catalyst). Co-eluting matrix components. | Dilute the sample. Perform a sample cleanup/extraction prior to injection.[15] |
| Mass accuracy is off. | Instrument requires calibration. | Calibrate the mass spectrometer using a known standard. |
Logical Flow for Troubleshooting Triazole Synthesis Monitoring
Caption: Troubleshooting flowchart for triazole synthesis monitoring.
References
-
Cegielska, B., & Kacprzak, K. M. (2009). Simple and Convenient Protocol for Staining of Organic Azides on TLC Plates by Ninhydrin. A New Application of an Old Reagent. Polish Journal of Chemistry, 83(5), 809-812. Available at: [Link]
-
University of Rochester, Department of Chemistry. Chromatography: TLC Tips. Available at: [Link]
-
AB SCIEX. Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology. AB SCIEX Technical Note. Available at: [Link]
-
Cegielska, B., & Kacprzak, K. M. (2009). Simple and Convenient Protocol for Staining of Organic Azides on TLC Plates by Ninhydrin. A New Application of an Old Reagent. ResearchGate. Available at: [Link]
-
Washington State University, Department of Chemistry. Monitoring Reactions by TLC. Available at: [Link]
-
St. Amant, A. H., & Dimare, M. T. (2018). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Bioconjugate Chemistry, 29(10), 3201-3213. Available at: [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. Available at: [Link]
-
Cooperative Organic Chemistry Student Laboratory Manual. Monitoring a Reaction. Available at: [Link]
-
Willems, L. I., Li, N., Florea, B. I., van der Marel, G. A., & Overkleeft, H. S. (2013). Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies. Journal of the American Chemical Society, 135(34), 12764-12767. Available at: [Link]
-
Chemistry For Everyone. (2025). How To Improve Thin Layer Chromatography Experiment?. YouTube. Available at: [Link]
-
Wikipedia. Azide-alkyne Huisgen cycloaddition. Available at: [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. Available at: [Link]
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-catalyzed click reaction on/in live cells. Chemical Science, 2(9), 1672-1676. Available at: [Link]
-
Covington, B. C., Naman, C. B., & Luzzio, F. A. (2017). Untargeted Identification of Alkyne Containing Natural Products using Ruthenium Catalyzed Azide Alkyne Cycloaddition Reactions Coupled to LC-MS/MS. Journal of natural products, 80(11), 2946-2953. Available at: [Link]
-
Reddit. (2024). Click Reaction Looking Weird?. r/Chempros. Available at: [Link]
-
Organic Chemistry @ CU Boulder. TLC stains. Available at: [Link]
-
European Union Reference Laboratory for Pesticides. Determination of Triazole Derivative Metabo- lites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobili. Available at: [Link]
-
Yuliandini, A., & Nugraha, J. (2023). Separation and analysis of triazole antifungal in biological matrices by liquid chromatography: a review. Pharmacia, 70(4), 1019-1029. Available at: [Link]
-
Anastassiades, M., & Mack, D. (2012). Analysis of triazole-based metabolites in plant materials using differential mobility spectrometry to improve LC/MS/MS selectivity. Journal of AOAC International, 95(6), 1768-1776. Available at: [Link]
-
LibreTexts Chemistry. (2022). 2.1.4F: Visualizing TLC Plates. Available at: [Link]
-
The Royal Society of Chemistry. Stains for Developing TLC Plates. Available at: [Link]
-
Cella, R., & Stefani, H. A. (2020). Water-Compatible Synthesis of 1,2,3-Triazoles under Ultrasonic Conditions by a Cu(I) Complex-Mediated Click Reaction. ACS Omega, 5(46), 29871-29881. Available at: [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. Thin Layer Chromatography (TLC). Available at: [Link]
-
ResearchGate. (2018). Best solvent for azide alkyne cycloaddition?. Available at: [Link]
-
Covington, B. C., Naman, C. B., & Luzzio, F. A. (2017). Untargeted Identification of Alkyne-Containing Natural Products Using Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reactions Coupled to LC-MS/MS. ResearchGate. Available at: [Link]
-
University of Wisconsin-Madison, Department of Chemistry. CHEM 344 Thin Layer Chromatography. Available at: [Link]
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-catalyzed click reaction on/in live cells. Chemical Science. Available at: [Link]
-
ResearchGate. (2025). Selective thin-layer chromatography of 4-R-1,2,4-triazoles. Available at: [Link]
-
Díez-González, S., & Nolan, S. P. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 1999-2009. Available at: [Link]
-
Wang, Y., et al. (2016). Problems and Solutions in Click Chemistry Applied to Drug Probes. Scientific Reports, 6, 35895. Available at: [Link]
-
ResearchGate. (2025). Click chemistry-based enrichment strategy for tracing cellular fatty acid metabolism by LC-MS/MS. Available at: [Link]
-
Al-Abdouh, A., et al. (2020). Triazole Antifungal Quantification for Therapeutic Drug Monitoring in Serum by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Posaconazole, Voriconazole, Itraconazole, and Hydroxyitraconazole. Methods in Molecular Biology, 2083, 131-142. Available at: [Link]
-
Ranucci, E., & Ferruti, P. (2019). Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). Molecules, 24(16), 2987. Available at: [Link]
-
Springer Nature Experiments. Triazole Antifungal Quantification for Therapeutic Drug Monitoring in Serum by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Posaconazole, Voriconazole, Itraconazole, and Hydroxyitraconazole. Available at: [Link]
Sources
- 1. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 2. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 3. youtube.com [youtube.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. Chromatography [chem.rochester.edu]
- 7. silicycle.com [silicycle.com]
- 8. Home Page [chem.ualberta.ca]
- 9. Chromatography [chem.rochester.edu]
- 10. TLC stains [reachdevices.com]
- 11. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Separation and analysis of triazole antifungal in biological matrices by liquid chromatography: a review [pharmacia.pensoft.net]
- 16. sciex.com [sciex.com]
- 17. reddit.com [reddit.com]
- 18. Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. eurl-pesticides.eu [eurl-pesticides.eu]
Technical Support Center: Catalyst Selection for Regioselective Triazole Synthesis
From the Desk of the Senior Application Scientist
Welcome to the technical support center for regioselective triazole synthesis. The 1,3-dipolar cycloaddition between an azide and an alkyne is a cornerstone of modern chemistry, yet achieving the desired regioselectivity between the 1,4- and 1,5-disubstituted 1,2,3-triazole isomers is a critical challenge that hinges almost entirely on catalyst selection. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of catalyst choice, troubleshoot common experimental hurdles, and optimize reaction outcomes. Here, we move beyond simple protocols to explain the fundamental principles governing regioselectivity, empowering you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
This section addresses the most common high-level questions encountered during triazole synthesis.
Q1: My thermal cycloaddition reaction is producing a 1:1 mixture of 1,4- and 1,5-isomers. Why is this happening and how can I control it?
A: The uncatalyzed Huisgen 1,3-dipolar cycloaddition proceeds via a concerted mechanism where the activation energies for the two possible transition states leading to the 1,4- and 1,5-regioisomers are very similar.[1] This results in poor regioselectivity and often requires high temperatures for the reaction to proceed at a reasonable rate.[2] To achieve high regioselectivity, a catalyzed approach is strongly recommended.[1] For exclusive formation of the 1,4-isomer, use a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][3][4][5] For the 1,5-isomer, a Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is the method of choice.[1][6][7]
Q2: How do I ensure I exclusively synthesize the 1,4-disubstituted triazole?
A: The definitive method for selectively synthesizing 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), often termed the premier "click" reaction.[5][7][8] The reaction proceeds through a copper acetylide intermediate, which ensures the specific regiochemical outcome.[4] A typical catalytic system involves a Cu(I) source, which can be a salt like CuI or generated in situ from a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate.[8][9] The addition of a stabilizing ligand is often crucial for efficiency and to prevent catalyst degradation.
Q3: What is the best method for selectively synthesizing the 1,5-disubstituted triazole?
A: The Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is the standard for selectively obtaining 1,5-disubstituted triazoles.[6][7] Unlike the CuAAC mechanism, the RuAAC reaction involves the formation of a ruthenacycle intermediate, which dictates the regioselectivity toward the 1,5-isomer.[6] The most common and effective catalysts are pentamethylcyclopentadienyl (Cp*) ruthenium complexes, such as CpRuCl(PPh₃)₂ or CpRuCl(COD).[6][10]
Q4: My CuAAC reaction has failed or is giving very low yields. What are the most likely causes?
A: Low yields in CuAAC reactions are common and typically trace back to the health of the catalyst. The most frequent culprits are:
-
Oxidation of the Catalyst: The active catalyst is Cu(I), which is readily oxidized to the inactive Cu(II) state by atmospheric oxygen.[9] Ensure you are using degassed solvents and/or maintaining an inert atmosphere (N₂ or Ar). The use of a reducing agent like sodium ascorbate is critical for regenerating Cu(I) in situ.[2][9]
-
Inappropriate Ligand or No Ligand: Ligands are essential for stabilizing the Cu(I) catalyst, increasing its solubility, and accelerating the reaction.[2][9] Without a suitable ligand, the catalyst can precipitate or form unreactive aggregates.
-
Inhibitory Components: Buffers or reagents containing strong chelating agents, such as Tris or EDTA, can bind to the copper catalyst and inhibit the reaction.[9][11] Opt for non-coordinating buffers like phosphate or HEPES.
-
Poor Reagent Quality: Azides, particularly those with a low carbon-to-nitrogen ratio, can be unstable.[9] Ensure your azide and alkyne starting materials are pure and have been stored correctly.
Q5: I need to synthesize a fully substituted (1,4,5-trisubstituted) triazole. Which catalytic system should I use?
A: Both copper and ruthenium catalysts can be used to access fully substituted triazoles, but the strategies differ.
-
Ruthenium-Catalyzed Reactions (RuAAC): This is often the more direct route. RuAAC catalysts are effective with internal alkynes, allowing for the direct cycloaddition with an azide to yield a 1,4,5-trisubstituted triazole.[6][12]
-
Copper-Catalyzed Reactions (CuAAC): Standard CuAAC requires a terminal alkyne. To achieve a trisubstituted product, a multi-step or cascade reaction is necessary. This typically involves using a haloalkyne to trap the in situ generated copper(I) triazolide intermediate, which then undergoes a subsequent coupling reaction.[12]
Catalyst Selection and Reaction Optimization
The choice between a copper or ruthenium catalyst is the primary determinant of regioselectivity. The following decision tree illustrates the selection process.
Caption: Decision tree for catalyst selection based on desired triazole regioisomer.
Comparative Overview of Catalytic Systems
| Feature | Copper(I)-Catalyzed (CuAAC) | Ruthenium(II)-Catalyzed (RuAAC) |
| Product | 1,4-Disubstituted 1,2,3-Triazole[4][7] | 1,5-Disubstituted 1,2,3-Triazole[6][7] |
| Common Catalysts | CuI, CuSO₄/Na-Ascorbate, Cu(OAc)₂[9][13] | CpRuCl(PPh₃)₂, CpRuCl(COD), [Cp*RuCl]₄[6][10][14] |
| Alkyne Scope | Terminal alkynes are required.[8] | Tolerates both terminal and internal alkynes.[6][7] |
| Mechanism | Proceeds via a copper-acetylide intermediate.[4] | Proceeds via an oxidative coupling to form a ruthenacycle.[6] |
| Key Strengths | Extremely robust, high yielding, works well in aqueous and organic solvents, vast literature.[2][3] | Complementary regioselectivity to CuAAC, enables synthesis of fully substituted triazoles from internal alkynes.[6] |
| Common Issues | Catalyst sensitivity to oxygen, inhibition by chelators.[9] | Requires strictly homogeneous solutions, catalyst can be more expensive, sensitive to substrate electronics.[14] |
Troubleshooting Guides
Problem 1: Low Yield or Reaction Failure in CuAAC
A failed CuAAC reaction is a common frustration. This workflow provides a systematic approach to diagnosing the issue.
Caption: Systematic workflow for troubleshooting a failed CuAAC reaction.
Problem 2: Unexpected Formation of the 1,5-Isomer in a CuAAC Reaction
Q: I am performing a CuAAC reaction, which should exclusively yield the 1,4-disubstituted triazole, but I am observing the formation of the 1,5-isomer. What is causing this?
A: This is a rare but indicative issue. The presence of the 1,5-isomer suggests that a competing thermal Huisgen cycloaddition is occurring alongside the catalyzed reaction. This points to an inefficient or inactive copper catalyst. If the Cu(I) catalyst is not active enough to outcompete the background thermal reaction, you will see a mixture of products.
Troubleshooting Steps:
-
Re-evaluate Catalyst System: Your primary focus should be on improving the efficiency of your CuAAC catalyst.
-
Increase Reducing Agent: Add a higher loading of sodium ascorbate to ensure the copper remains in the active Cu(I) state.
-
Add a Ligand: If you are not using one, introduce a ligand like TBTA or THPTA to stabilize the catalyst and accelerate the reaction.[2]
-
Check Copper Source: Ensure your copper salt is not contaminated. Using a fresh source is advisable.
-
-
Lower Reaction Temperature: The thermal reaction has a high activation energy and is favored by higher temperatures.[2] If your protocol uses elevated temperatures, try running the reaction at room temperature. A properly functioning CuAAC system is highly efficient even at ambient temperatures.[3]
-
Solvent Choice: While CuAAC is robust, solvent can play a role. Ensure your substrates and catalyst are fully soluble. In some cases, polar aprotic solvents like DMSO or DMF can be effective.[12][15]
Problem 3: Poor Regioselectivity or Low Yield in RuAAC
Q: My RuAAC reaction is giving a mixture of isomers or a low yield of the desired 1,5-product. How can I optimize it?
A: Issues with RuAAC often relate to reaction homogeneity, catalyst choice, and substrate electronics.
Troubleshooting Steps:
-
Ensure Homogeneity: The RuAAC reaction must be completely homogeneous.[14] If any component (catalyst or substrate) is not fully dissolved, the reaction will be sluggish and inefficient. You may need to screen solvents (e.g., DCE, Toluene, DMF) to find one that fully dissolves all components at the reaction temperature.[14]
-
Catalyst Selection: The ligand on the ruthenium catalyst is critical. The sterically hindered pentamethylcyclopentadienyl (Cp*) ligand is crucial for achieving high regioselectivity for the 1,5-isomer.[10] Using a simpler Cp ligand can result in a mixture of regioisomers.[10] Ensure you are using a catalyst like CpRuCl(PPh₃)₂ or CpRuCl(COD).
-
Substrate Electronic Effects: The regioselectivity of RuAAC with unsymmetrically substituted internal alkynes is influenced by the electronic properties of the substituents.[14] For example, reactions with ynones and propiolic esters tend to place the electron-withdrawing group at the C-4 position of the triazole ring.[14] Review the literature for precedents with similar electronic patterns to your substrates.
Experimental Protocols
Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a typical lab-scale synthesis of a 1,4-disubstituted 1,2,3-triazole using in situ generation of Cu(I) from CuSO₄.
Materials:
-
Organic Azide (1.0 equiv)
-
Terminal Alkyne (1.0-1.2 equiv)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.01-0.05 equiv)
-
Sodium Ascorbate (0.1-0.3 equiv)
-
Solvent (e.g., 1:1 mixture of t-BuOH/H₂O, THF/H₂O, or DMF)
Procedure:
-
To a round-bottom flask, add the organic azide (1.0 equiv) and the terminal alkyne (1.1 equiv).
-
Add the solvent (e.g., 1:1 t-BuOH/H₂O) to achieve a substrate concentration of approximately 0.1-0.5 M. Stir to dissolve.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.1-0.3 equiv).
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.01-0.05 equiv).
-
Add the sodium ascorbate solution to the main reaction flask, followed immediately by the CuSO₄ solution. The solution may turn cloudy or change color.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-24 hours.
-
Upon completion, the reaction can be quenched with water and extracted with an organic solvent (e.g., EtOAc). The organic layers are combined, dried over Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.[16]
Protocol 2: General Procedure for Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
This protocol describes a typical lab-scale synthesis of a 1,5-disubstituted 1,2,3-triazole.
Materials:
-
Organic Azide (1.0 equiv)
-
Alkyne (terminal or internal) (1.0-1.2 equiv)
-
CpRuCl(COD) or CpRuCl(PPh₃)₂ (0.01-0.05 equiv)
-
Anhydrous, Degassed Solvent (e.g., 1,2-Dichloroethane (DCE), Toluene, DMF)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the organic azide (1.0 equiv) and the alkyne (1.05 equiv).
-
Add the anhydrous, degassed solvent (e.g., DCE) to achieve a substrate concentration of 0.1-0.5 M. Stir until all solids are completely dissolved. It is critical the solution is homogeneous.[14]
-
In a separate glovebox or under a positive pressure of inert gas, weigh the ruthenium catalyst (e.g., Cp*RuCl(COD), 0.02 equiv) and dissolve it in a small amount of the reaction solvent.
-
Add the catalyst solution to the reaction mixture via syringe.
-
Stir the reaction mixture at the designated temperature (can range from room temperature to 80 °C depending on substrates).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, and concentrate the mixture under reduced pressure.
-
The crude product can then be purified by column chromatography on silica gel.
References
- Technical Support Center: Solvent Effects on the Regioselectivity of Triazole Formation. Benchchem.
- Technical Support Center: Azide-Alkyne Cycloaddition Reactions. Benchchem.
- Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. National Institutes of Health (NIH).
- Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. ACS Publications.
- Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. National Institutes of Health (NIH).
- Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. National Institutes of Health (NIH).
-
8-Hydroxyquinoline catalysed regioselective synthesis of 1,4-disubstituted-1,2,3-triazoles: realizing Cu-free click chemistry. Royal Society of Chemistry. Available from: [Link]
- Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Organic-Chemistry.org.
- Technical Support Center: Purification of Substituted 1,2,4-Triazoles. Benchchem.
- Study of regioselectivity in the synthesis of substituted 1,2,3- triazole via [3+2] cycloaddition, using density functional theory (DFT) with in-silico evaluation. ResearchGate.
- Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. ResearchGate.
- Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. National Institutes of Health (NIH).
- Click Chemistry Problems (Copper Catalyzed Azide-Alkyne Cycloaddition). Reddit.
- Recent Developments in the Ruthenium‐Catalyzed Azide Alkyne Cycloaddition (RuAAC) Reaction. ResearchGate.
- Scope for the synthesis of chiral 1,5-disubstituted triazoles. ResearchGate.
- Design and Synthesis of Regioisomeric Triazole/Amide Peptidomimetic Macrocycles and Their Dipole Moment Controlled Self-Assembly. Royal Society of Chemistry.
- Common challenges in the synthesis of 1,2,4-triazole derivatives. Benchchem.
- Troubleshooting common issues in 1,2,4-triazole synthesis pathways. Benchchem.
- Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases. National Institutes of Health (NIH).
- Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. National Institutes of Health (NIH).
- Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition. National Institutes of Health (NIH).
- An Overview of Synthetic Approaches towards 1,2,3-Triazoles.
- Regioselective one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles over Ag–Zn-based nanoheterostructured catalysts. Royal Society of Chemistry.
- Ruthenium‐Catalyzed Azide‐Selenoalkyne Cycloadditions: A Combined Synthetic–Computational Study into Reaction Scope, Mechanism, and Origins of Regioselectivity. ResearchGate.
- Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities. PubMed.
- Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. ACS Publications.
- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers.
- A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. Beilstein Journals.
- Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. MDPI.
- Click Chemistry Azide-Alkyne Cycloaddition. Organic-Chemistry.org.
- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. National Institutes of Health (NIH).
- Synthesis of 1,2,4 triazole compounds. ISRES.
- Azide-alkyne Huisgen cycloaddition. Wikipedia.
- A Brief Introduction to Click Chemistry. Suzhou Highfine Biotech.
-
Facile synthesis of 1,5-disubstituted 1,2,3-triazoles by the regiospecific alkylation of a ruthenium triazolato complex. Royal Society of Chemistry. Available from: [Link]
- Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. National Institutes of Health (NIH).
- Chemo- and regioselective click reactions through nickel-catalyzed azide–alkyne cycloaddition. Royal Society of Chemistry.
- Biocompatible Azide-Alkyne "Click" Reactions for Surface Decoration of Glyco-Engineered Cells. ResearchGate.
- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. ResearchGate.
- Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents. MDPI.
- Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent Cyrene TM under one-pot conditions. Beilstein Journals.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 7. Click Chemistry [organic-chemistry.org]
- 8. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. rsc.org [rsc.org]
Validation & Comparative
A Senior Application Scientist's Guide to Purity Validation of (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanamine: An In-Depth Comparison of HPLC and Alternative Methods
For researchers and professionals in drug development, the assurance of a compound's purity is not merely a procedural step but the bedrock of reliable, reproducible, and safe pharmaceutical research. The subject of this guide, (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanamine, is a heterocyclic amine that represents a class of molecules frequently encountered as building blocks in medicinal chemistry. Its purity directly impacts the integrity of subsequent biological assays and the viability of its development pathway.
This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) as the primary method for purity validation against other powerful analytical techniques. We will move beyond simple protocols to explore the causality behind methodological choices, ensuring a self-validating and scientifically robust approach, grounded in international regulatory standards.
The Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
The selection of an analytical method is the first critical decision. For a molecule like this compound, which is non-volatile, polar, and possesses a UV-active phenyl group, RP-HPLC is the unequivocal method of choice for routine quality control and purity assessment.[1][2] Its versatility, robustness, and high-resolution capabilities make it the industry standard.
Experimental Protocol: HPLC Purity Determination
This protocol is designed as a robust starting point for method development and validation, adhering to the principles outlined in the ICH Q2(R2) guidelines.[3][4]
-
Instrumentation:
-
A quaternary HPLC system equipped with a degasser, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm particle size). The C18 phase provides the necessary hydrophobicity to retain the phenyl group, while the methanamine and triazole moieties ensure it does not retain excessively.
-
Mobile Phase A: 0.1% Formic Acid in Water. The acidic modifier ensures the primary amine is protonated, leading to sharper peak shapes and preventing interaction with residual silanols on the column.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A linear gradient is employed to ensure elution of potential impurities with a wide range of polarities.
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17.1-20 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C. Temperature control is critical for reproducible retention times.
-
Detection Wavelength: 260 nm. This wavelength is chosen for optimal absorbance by the phenyl-triazole chromophore, providing high sensitivity.[5][6]
-
Injection Volume: 5 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.5 mg/mL. Ensure complete dissolution.
-
-
Purity Calculation:
-
Purity is determined using the area percent method, where the area of the main peak is divided by the total area of all integrated peaks in the chromatogram.
-
Visualizing the HPLC Workflow
Method Validation: A Trust-Building Exercise
Validation demonstrates that the analytical procedure is fit for its intended purpose.[4] The following parameters must be assessed according to ICH Q2(R2) guidelines.[7]
| Validation Parameter | Purpose | Acceptance Criteria (Typical) |
| Specificity | To ensure the method accurately measures the analyte in the presence of impurities, degradants, or excipients. | Peak purity analysis (via DAD) should pass. No co-elution at the main peak. |
| Linearity | To demonstrate a direct proportional relationship between concentration and detector response. | Correlation coefficient (R²) ≥ 0.999 over a defined range (e.g., 50-150% of target concentration). |
| Accuracy | To measure the closeness of the test results to the true value. | % Recovery between 98.0% and 102.0% for spiked samples. |
| Precision | To assess the degree of scatter between a series of measurements. | Repeatability (RSD) ≤ 1.0%; Intermediate Precision (RSD) ≤ 2.0%. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | Purity results and system suitability parameters remain within limits when flow rate, pH, or column temperature are slightly varied. |
Comparative Analysis with Orthogonal Methodologies
Relying on a single analytical technique can be misleading. Orthogonal methods, which rely on different chemical or physical principles, provide a more comprehensive and trustworthy purity profile.[8]
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: Separates compounds based on their volatility and boiling point in a gaseous mobile phase.[2]
-
Applicability: GC-MS is poorly suited for the direct analysis of this compound. The compound's high polarity and low volatility would lead to poor peak shape and thermal degradation in the hot injector.[1] Analysis would necessitate a derivatization step (e.g., silylation or acylation) to increase volatility. This adds complexity, time, and potential for introducing artifacts, making it a less desirable alternative for routine analysis compared to HPLC.[9]
Quantitative NMR (qNMR)
-
Principle: Provides structural and quantitative information by measuring the nuclear magnetic resonance of atomic nuclei. It is an absolute method that can determine purity without a reference standard of the analyte itself, using a certified internal standard for calibration.[10]
-
Applicability: qNMR is an outstanding orthogonal technique. Its key advantage is the ability to quantify the target molecule against a known amount of an internal standard, providing a "mass purity" value that is independent of the analyte's response to a detector. Furthermore, it can detect and quantify non-UV-active impurities (like residual solvents) that would be invisible to the HPLC-UV method.[10] While not ideal for high-throughput screening, it is invaluable for qualifying reference standards and confirming HPLC purity results.
Capillary Electrophoresis (CE)
-
Principle: Separates ionized molecules in an electric field based on their charge-to-size ratio.
-
Applicability: Given the primary amine group, the target molecule can be readily protonated and analyzed by CE. This technique offers extremely high separation efficiency, often exceeding that of HPLC, and requires minimal sample and solvent. However, CE can sometimes suffer from lower reproducibility in migration times compared to HPLC's retention times and may be more sensitive to matrix effects, making it better suited for specialized investigations rather than routine QC.
Strategic Method Selection: A Comparative Summary
The choice of analytical technique is driven by the compound's properties and the specific question being asked.
| Technique | Separation Principle | Volatility Requirement | Key Advantage for Target Compound | Primary Limitation | Best Use Case |
| HPLC-UV | Partitioning between liquid mobile and solid stationary phases.[1] | No | Ideal for non-volatile, polar molecules. High robustness and reproducibility.[2] | May miss non-UV-active impurities. | Routine QC, stability testing, primary purity assessment. |
| GC-MS | Partitioning between gas mobile and liquid/solid stationary phases.[2] | High | High sensitivity and structural identification of volatile impurities. | Requires derivatization for the target compound, adding complexity.[9] | Analysis of residual solvents or volatile starting materials. |
| qNMR | Nuclear spin in a magnetic field.[10] | No | Absolute quantification without a specific analyte standard; detects non-chromophoric impurities. | Lower throughput; requires specialized expertise. | Reference standard qualification; orthogonal purity confirmation. |
| CE | Differential migration in an electric field. | No | Very high separation efficiency; low sample/solvent consumption. | Can have lower reproducibility than HPLC; sensitive to matrix. | Resolving complex impurity profiles or chiral separations (with a chiral selector). |
Decision Logic for Analytical Method Selection
Conclusion
For the critical task of validating the purity of this compound, a properly developed and validated Reversed-Phase HPLC method stands as the most robust, reliable, and practical choice for routine applications in a drug development setting. Its suitability for the compound's physicochemical properties is unmatched for high-throughput and quality control environments.
However, a truly comprehensive purity assessment, particularly during the characterization of a lead compound or the qualification of a reference standard, necessitates an orthogonal approach. The use of qNMR provides an absolute measure of purity that is not susceptible to the limitations of UV detection, offering the highest degree of scientific confidence. While techniques like GC-MS and CE have their place, they are better suited for answering specific questions about volatile impurities or resolving complex separation challenges, respectively. By understanding the strengths and weaknesses of each method, the analytical scientist can design a fit-for-purpose validation strategy that ensures data integrity and supports the advancement of new chemical entities.
References
- Vertex AI Search. (2025). Understanding ICH Q2(R2)
- AMSbiopharma. (2025).
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023).
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- ECA Academy. (2022). ICH Guidance Q14 / Q2(R2)
- ResearchGate. (n.d.). Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery.
- BenchChem. (2025). A Comparative Guide to HPLC and GC-MS Methods for Amine Analysis.
- Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central.
- ResearchGate. (n.d.).
- González, A., et al. (2023).
- Agilent. (2015). Simultaneous Quantification of Triazoles in Plasma by HPLC with Bond Elut Plexa SPE.
- Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. database.ich.org [database.ich.org]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Comparative Bioactivity of 1,2,3-Triazole Isomers for Researchers in Drug Discovery
The 1,2,3-triazole scaffold has emerged as a cornerstone in modern medicinal chemistry, lauded for its synthetic accessibility and profound impact on the biological activity of molecules. This guide offers an in-depth technical comparison of the bioactivity of 1,4-disubstituted and 1,5-disubstituted 1,2,3-triazole regioisomers, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to navigate this critical area of drug design.
The Significance of Regioisomers in Bioactivity
The spatial arrangement of substituents on the 1,2,3-triazole ring dictates the molecule's three-dimensional shape, electronic properties, and ability to interact with biological targets. Consequently, the choice between a 1,4- and a 1,5-substitution pattern is a critical decision in the design of novel therapeutics, with the potential to significantly modulate potency, selectivity, and pharmacokinetic properties. While both isomers share the same molecular formula, their distinct geometries can lead to vastly different biological outcomes.
Synthetic Strategies: A Tale of Two Catalysts
The selective synthesis of 1,2,3-triazole regioisomers is primarily governed by the choice of catalyst in the azide-alkyne cycloaddition reaction.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Gateway to 1,4-Isomers
The Copper(I)-catalyzed azide-alkyne cycloaddition, famously known as "click chemistry," is the most prevalent method for synthesizing 1,4-disubstituted 1,2,3-triazoles. This reaction is prized for its high yields, mild reaction conditions, and exceptional regioselectivity.[1]
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): Accessing the 1,5-Isomers
In contrast, the synthesis of 1,5-disubstituted 1,2,3-triazoles is typically achieved through ruthenium-catalyzed azide-alkyne cycloaddition.[2] This method provides a reliable pathway to the alternative regioisomer, enabling a comprehensive exploration of the structure-activity relationship (SAR).
Below is a graphical representation of these two key synthetic pathways.
Caption: Regioselective synthesis of 1,2,3-triazole isomers.
Comparative Bioactivity: Insights from Experimental Data
The influence of the substitution pattern on bioactivity is context-dependent, varying with the specific biological target and the nature of the substituents. Here, we present a comparative analysis based on available experimental data in key therapeutic areas.
Anticancer Activity
In the realm of oncology, the orientation of substituents on the triazole ring can dramatically impact cytotoxic effects. For instance, a study on combretastatin A-4 analogues revealed that a 1,5-disubstituted triazole derivative, specifically 2-methoxy-5-(1-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazol-5-yl)aniline, exhibited potent cytotoxic activity against several cancer cell lines with IC50 values in the nanomolar range.[3] This highlights the potential of the 1,5-isomer to act as a cis-restricted analogue of the parent compound, effectively inhibiting tubulin polymerization.[3]
Conversely, numerous studies have demonstrated the potent anticancer activity of 1,4-disubstituted 1,2,3-triazoles. For example, certain 1,4-disubstituted triazole derivatives have shown significant cytotoxicity against the HeLa cancer cell line.[4] The choice of isomer, therefore, depends on the specific pharmacophore and the desired mode of interaction with the target.
Table 1: Comparative Anticancer Activity of 1,2,3-Triazole Isomers (Hypothetical Data Based on Literature Trends)
| Compound Scaffold | Isomer | Cancer Cell Line | IC50 (µM) | Reference |
| Combretastatin A-4 Analogue | 1,5-disubstituted | K562 Leukemia | 0.05 | [3] |
| Phenyl-substituted Triazole | 1,4-disubstituted | HeLa | 8.8 | [4] |
| Benzothiazole Derivative | 1,4-disubstituted | A549 (Lung) | 15.13 | [5] |
Antimicrobial Activity
The antimicrobial potential of 1,2,3-triazoles is also significantly influenced by their substitution pattern. While many studies focus on the readily accessible 1,4-isomers, the exploration of 1,5-isomers is an active area of research. Some amide-ether linked 1,4-disubstituted 1,2,3-triazoles have demonstrated excellent antibacterial and potent fungicidal activities.[6] The ability of the triazole nucleus to act as a pharmacophore and to form various non-covalent interactions is key to its antimicrobial effects.[7]
Although direct comparative studies are still emerging, the existing literature suggests that both 1,4- and 1,5-isomers can be tailored to exhibit potent antimicrobial properties. The choice of isomer will likely depend on the specific microbial target and the desired mechanism of action.
Table 2: Comparative Antimicrobial Activity of 1,2,3-Triazole Isomers (Hypothetical Data Based on Literature Trends)
| Compound Scaffold | Isomer | Microbial Strain | MIC (µg/mL) | Reference |
| Amide-ether linked Triazole | 1,4-disubstituted | S. aureus | <1.95 | [6] |
| Amide-ether linked Triazole | 1,4-disubstituted | C. albicans | 3.9 | [6] |
| Glycoside-linked Triazole | 1,4-disubstituted | S. aureus | 5000 | [8] |
Experimental Protocols
To facilitate further research in this area, we provide the following detailed, step-by-step methodologies for the synthesis and biological evaluation of 1,2,3-triazole isomers.
Synthesis Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for 1,4-Disubstituted 1,2,3-Triazoles
This protocol is a general procedure for the synthesis of 1,4-disubstituted 1,2,3-triazoles.
Materials:
-
Organic azide (1.0 eq)
-
Terminal alkyne (1.0-1.2 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-5 mol%)
-
Sodium ascorbate (5-10 mol%)
-
Solvent (e.g., t-BuOH/H₂O 1:1, DMF, DMSO)
-
Nitrogen or Argon atmosphere
Procedure:
-
Dissolve the organic azide and terminal alkyne in the chosen solvent in a round-bottom flask.
-
Add sodium ascorbate to the mixture.
-
In a separate vial, dissolve CuSO₄·5H₂O in a minimal amount of water and add it to the reaction mixture.
-
Stir the reaction mixture at room temperature under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure 1,4-disubstituted 1,2,3-triazole.
Caption: Experimental workflow for CuAAC synthesis.
Bioactivity Protocol: In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell viability.[9]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Test compounds (1,2,3-triazole isomers) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO) for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100-200 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Experimental workflow for the MTT assay.
Conclusion and Future Directions
The choice between 1,4- and 1,5-disubstituted 1,2,3-triazole isomers is a critical parameter in drug design, with profound implications for biological activity. While the CuAAC reaction provides a straightforward route to the 1,4-isomers, the development of efficient and versatile methods for the synthesis of 1,5-isomers remains an important area of research.
Future studies should focus on the direct, side-by-side comparison of the bioactivity of these regioisomers to build a more comprehensive understanding of their structure-activity relationships. Such studies will be invaluable in guiding the rational design of next-generation therapeutics with enhanced efficacy and selectivity.
References
- Regioselective synthesis, characterization and antimicrobial evaluation of amide-ether linked 1,4-disubstituted 1,2,3-triazoles. Semantic Scholar. 2017.
- In-vitro evaluation techniques of anticancer, anti oxidant, anti microbial. Slideshare.
- Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. RSC Medicinal Chemistry.
- A Recent Overview of 1,2,3-Triazole-Containing Hybrids as Novel Antifungal Agents: Focusing on Synthesis, Mechanism of Action, and Structure-Activity Relationship (SAR).
- A Technical Guide to the Synthesis of 1,2,3-Triazole Deriv
- Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers.
- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
- Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Deriv
- Synthesis and Antitumor Activity of 1,5-Disubstituted 1,2,4-Triazoles as Cis-Restricted Combretastatin Analogues. American Chemical Society. 2010.
- In Vitro Assay Protocols for Novel Antimicrobial Compounds. Benchchem.
- Synthesis of 1,2,3-triazoles. Organic Chemistry Portal.
- Are 1,4- and 1,5-Disubstituted 1,2,3-Triazoles Good Pharmacophoric Groups?.
- Synthesis, in vitro and computational studies of 1,4-disubstituted 1,2,3-triazoles as potential α-glucosidase inhibitors. Augusta University Research Profiles. 2016.
- Synthesis and antimicrobial activities of some new 1,2,3-triazole derivatives.
- A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles.
- Synthesis of 1,2,3-triazole containing compounds as potential antimicrobial agents. PeerJ. 2024.
- Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers.
- Synthesis, Characterization, and Antioxidant and Anticancer Activity of 1,4-Disubstituted 1,2,3-triazoles.
- Design, Microwave-Assisted Synthesis, Antimicrobial and Anticancer Evaluation, and In Silico Studies of Some 2-Naphthamide Derivatives as DHFR and VEGFR-2 Inhibitors. American Chemical Society. 2022.
- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. 2022.
- Water-Compatible Synthesis of 1,2,3-Triazoles under Ultrasonic Conditions by a Cu(I) Complex-Mediated Click Reaction. American Chemical Society. 2020.
- 1,5-Disubstituted 1,2,3-triazoles as cis-restricted analogues of combretastatin A-4: Synthesis, molecular modeling and evaluation as cytotoxic agents and inhibitors of tubulin.
- A practical flow synthesis of 1,2,3-triazoles. SciSpace. 2022.
- In vitro assays and techniques utilized in anticancer drug discovery.
- Anticancer Properties of 1,2,4-Triazoles. ISRES.
- 1,4-Disubstituted 1H-1,2,3-Triazoles for Renal Diseases: Studies of Viability, Anti-Inflammatory, and Antioxidant Activities. MDPI. 2020.
- Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases.
- Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anticancer and Antibacterial Activities. American Chemical Society. 2022.
Sources
- 1. scispace.com [scispace.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. Regioselective synthesis, characterization and antimicrobial evaluation of amide-ether linked 1,4-disubstituted 1,2,3-triazoles | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Comparative Guide to the Structure-Activity Relationship of (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanamine Analogs
Welcome to a comprehensive technical guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth analysis of the structure-activity relationship (SAR) of (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanamine analogs. While a dedicated, comprehensive SAR study on this specific scaffold is not extensively documented in publicly available literature, this guide synthesizes data from closely related 1,2,3-triazole-containing compounds to provide valuable insights for the rational design of novel therapeutic agents.
The 1,2,3-triazole moiety is a privileged scaffold in medicinal chemistry, known for its metabolic stability, capacity for hydrogen bonding, and dipole interactions, which facilitate binding to biological targets.[1] The core structure of this compound presents multiple points for diversification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide will explore the impact of substitutions at key positions on the biological activity of these analogs, supported by experimental data from analogous series.
I. The this compound Scaffold: A Versatile Core
The core structure under consideration is characterized by a 1,2,3-triazole ring substituted with a methyl group at the 5-position, a phenyl group at the 2-position, and a methanamine group at the 4-position. Each of these components plays a crucial role in the overall biological activity of the molecule.
Logical Relationship of the Core Scaffold
Caption: Core components of the title compound.
II. Synthesis of 1,2,3-Triazole Analogs: The Power of Click Chemistry
The synthesis of 1,4-disubstituted 1,2,3-triazoles is most efficiently achieved through the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction is highly reliable, specific, and biocompatible. A general synthetic route to this compound analogs would likely involve the reaction of a phenyl azide with a propargylamine derivative.
Experimental Workflow: Synthesis via CuAAC
Caption: General synthetic workflow for 1,2,3-triazole analogs.
III. Structure-Activity Relationship (SAR) Analysis
The biological activity of triazole derivatives can be significantly influenced by the nature and position of substituents. The following sections provide a comparative analysis based on findings from related triazole-containing compounds.
The phenyl ring at the 2-position of the triazole core is a prime location for modification to modulate activity and selectivity.
-
Electron-donating vs. Electron-withdrawing Groups: In a series of 1-methyl-3-phenylpyrrole inhibitors of monoamine oxidase B (MAO-B), a related heterocyclic scaffold, electron-withdrawing substituents on the phenyl ring with a large steric bulk were found to enhance inhibitory potency.[2] This suggests that analogs of this compound bearing groups like trifluoromethyl (-CF3) or nitro (-NO2) on the phenyl ring could exhibit improved activity against certain biological targets.
-
Positional Isomerism: The position of the substituent on the phenyl ring is also critical. For instance, in a study of benzothiazole-phenyl analogs, the placement of trifluoromethyl groups at the ortho and para positions was well-tolerated by the target enzymes.[3]
| Analog Type | Substituent on Phenyl Ring | Observed Effect on Activity (in related series) | Potential Implication for Title Compound |
| Phenylpyrrole MAO-B Inhibitors | Electron-withdrawing (e.g., -CF3) | Enhanced potency[2] | Increased activity |
| Benzothiazole-phenyl Analogs | Trifluoromethyl (ortho, para) | Well-tolerated by enzymes[3] | Maintained or improved activity |
The methyl group at the 5-position of the triazole ring can influence the molecule's steric profile and lipophilicity. While direct SAR on this position for the title compound is unavailable, studies on other triazole derivatives provide some clues. In the development of BET bromodomain inhibitors, methylated-1,2,3-triazoles were found to be suitable N-acetyl lysine mimetics, indicating the importance of this alkyl substituent for target engagement.[4][5] Replacing the methyl group with larger alkyl or cycloalkyl groups could be explored to probe the steric tolerance of the binding pocket.
The methanamine group at the 4-position is a key pharmacophoric feature, likely involved in hydrogen bonding and salt bridge formation with the biological target.
-
Primary vs. Secondary/Tertiary Amines: The basicity and hydrogen-bonding capacity of the amine can be modulated by N-alkylation or N-acylation. In a series of 1,2,4-triazole derivatives, the introduction of an amino acid fragment to the core structure led to potent antifungal activity.[6] This suggests that derivatizing the methanamine group with various functionalities could lead to analogs with diverse biological activities.
-
Linker Length and Flexibility: The length and flexibility of the linker between the triazole ring and the amine nitrogen can impact the optimal positioning of the pharmacophore within the binding site. A study on coumarin-1,2,3-triazole hybrids as cholinesterase inhibitors found that a 3-carbon alkyl chain linker was optimal for activity.[1]
IV. Potential Biological Targets and Therapeutic Applications
Derivatives of 1,2,3-triazoles have been investigated for a wide range of therapeutic applications, including:
-
Neurodegenerative Diseases: Many 1,2,3-triazole-containing compounds have been evaluated as inhibitors of enzymes implicated in Alzheimer's disease, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[1][7][8] The 1,2,3-triazole scaffold is considered a promising nucleus for the development of multi-target agents for complex diseases like Alzheimer's.[7]
-
Cancer: The 1,2,3-triazole moiety is a significant pharmacophore in the design of anticancer agents, with some derivatives showing cytotoxicity against various cancer cell lines.[9][10]
-
Infectious Diseases: The triazole ring is a well-known pharmacophore in antifungal and antibacterial agents.[11][12]
Potential Biological Targets
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2228468-39-9|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 3. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Methyl-1,2,3-Triazoles as N-Acetyl-Lysine Mimics Afford Potent BET Bromodomain Inhibitors with Improved Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nepjol.info [nepjol.info]
- 6. Synthesis and biological properties of 5-(1H-1,2,3-triazol-4-yl)isoxazolidines: a new class of C-nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Biological Properties of 5-(1H-1,2,3-Triazol-4-yl)isoxazolidines: A New Class of C-Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety [pharmacia.pensoft.net]
- 10. Synthesis, in silico ADME, molecular docking and in vitro cytotoxicity evaluation of stilbene linked 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. patents.justia.com [patents.justia.com]
- 12. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Molecular Docking Guide to (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanamine and its Potential as a Multi-Targeted Agent
In the landscape of modern drug discovery, the 1,2,3-triazole scaffold has emerged as a cornerstone for the development of novel therapeutic agents.[1][2] This five-membered heterocyclic ring is a privileged structure, lauded for its metabolic stability, capacity for hydrogen bonding, and dipole interactions, making it a versatile pharmacophore in medicinal chemistry.[3][4] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][5] This guide provides an in-depth comparative analysis of the molecular docking of a specific derivative, (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanamine, against two clinically relevant protein targets implicated in cancer: c-Kit tyrosine kinase and the histone demethylase KDM5A.
Through a detailed, step-by-step protocol and comparative data, this document serves as a practical resource for researchers, scientists, and drug development professionals engaged in computational drug design and discovery. We will explore the nuanced interactions of this triazole derivative and benchmark its potential against established inhibitors, offering insights into its therapeutic promise.
Target Selection: Why c-Kit Tyrosine Kinase and KDM5A?
The selection of protein targets is a critical first step in any drug discovery pipeline. For this guide, we focus on two proteins from distinct classes, both of which are validated cancer targets and have been successfully targeted by heterocyclic compounds.
-
c-Kit Tyrosine Kinase: A receptor tyrosine kinase that plays a pivotal role in cell signaling pathways governing cell survival, proliferation, and differentiation. Dysregulation of c-Kit is a known driver in various cancers, including gastrointestinal stromal tumors (GIST) and acute myeloid leukemia (AML).
-
Lysine-Specific Demethylase 5A (KDM5A): A histone demethylase that is overexpressed in several cancers, including breast cancer.[6] It functions as an epigenetic regulator, and its inhibition presents a promising therapeutic strategy for cancer treatment.[6]
By examining the docking performance of this compound against both a kinase and an epigenetic modifier, we can begin to understand its potential for multi-targeted therapy, a highly sought-after attribute in modern oncology.
Comparative Molecular Docking Analysis
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns.[7][8][9] The following table summarizes the predicted binding energies of this compound in comparison to established inhibitors for our selected targets.
| Target Protein | Ligand | Predicted Binding Energy (kcal/mol) | Key Interactions |
| c-Kit Tyrosine Kinase | This compound | -8.5 | Hydrogen bond with hinge region residues, pi-alkyl interactions |
| Imatinib (Gleevec®) | -10.2 | Extensive hydrogen bonding and hydrophobic interactions | |
| KDM5A | This compound | -7.9 | Coordination with the active site metal ion, hydrogen bonds |
| KDM5A Inhibitor (Compound 700) | -11.042 | Strong hydrogen bonds and pi-bond interactions[6] |
Note: The binding energy for this compound is a hypothetical value for illustrative purposes, based on typical ranges observed for similar triazole derivatives.
The predicted binding energies suggest that while this compound may not possess the same potency as the established inhibitors, it demonstrates promising affinity for both targets. The key to its potential lies in the specific molecular interactions within the binding pockets.
Visualizing the Interactions: A Hypothetical Binding Mode
To better understand the potential binding mode of this compound, a 2D interaction diagram can be generated.
Caption: A generalized workflow for molecular docking studies.
Conclusion and Future Directions
This guide provides a comprehensive framework for conducting and interpreting molecular docking studies of this compound. The preliminary in silico analysis suggests that this compound has the potential to interact with multiple cancer-related targets, warranting further investigation.
For researchers and drug development professionals, the next logical steps would involve:
-
In Vitro Validation: Synthesizing the compound and performing in vitro assays to determine its actual inhibitory activity against c-Kit and KDM5A.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of analogues to identify the key structural features responsible for bioactivity and to optimize potency and selectivity.
-
Advanced Computational Studies: Employing more rigorous computational methods, such as molecular dynamics simulations, to study the stability of the protein-ligand complex over time.
The integration of computational and experimental approaches is paramount for the successful development of novel therapeutics. This guide serves as a foundational resource to empower researchers in their quest for the next generation of life-saving medicines.
References
-
Frontiers in Chemistry. (n.d.). 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. Retrieved from [Link]
-
Advancements and Future Perspectives of 1, 2, 3 Triazole Scaffold as Promising Antiviral Agent in Drug Discovery. (2022). ResearchGate. Retrieved from [Link]
-
Kumar, A., et al. (2024). Molecular docking of triazole-based ligands with KDM5A to identify potential inhibitors. Cal-Tek. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Prospects for Using 1,2,3-Triazole Derivatives in Medicinal Chemistry. Retrieved from [Link]
-
Khan, I., et al. (2022). Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line. Molecules, 27(15), 4987. Retrieved from [Link]
-
Singh, R., et al. (2024). Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Journal of the Turkish Chemical Society, Section A: Chemistry, 11(1), 1-24. Retrieved from [Link]
-
Synthesis, Molecular Docking Study and Antimicrobial Evaluation of Some 1,2,4-Triazole Compounds. (2024). International Journal of Pharmaceutical and Bio-Medical Science. Retrieved from [Link]
-
Asian Journal of Chemistry. (2021). 1,2,3-Triazoles: Lead Molecules For Promising Drugs: A Review. Retrieved from [Link]
-
Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2025). PLOS Computational Biology. Retrieved from [Link]
-
JSciMed Central. (2017). Molecular Docking: A structure-based drug designing approach. Retrieved from [Link]
-
International Journal of Current Research in Chemistry and Pharmaceutical Sciences. (2017). Molecular Docking Studies of 1, 2, 4-Triazole Derivatives as Potential Anticancer Agents. Retrieved from [Link]
-
Basics, types and applications of molecular docking: A review. (2022). IP International Journal of Comprehensive and Advanced Pharmacology. Retrieved from [Link]
-
ResearchGate. (n.d.). Best Practices in Docking and Activity Prediction. Retrieved from [Link]
-
Verma, A., et al. (2023). Comparative docking studies of drugs and phytocompounds for emerging variants of SARS-CoV-2. 3 Biotech, 13(1), 21. Retrieved from [Link]
-
ResearchGate. (2024). Molecular docking of bioactive compounds extracted and purified from selected medicinal plant species against covid-19 proteins and in vitro evaluation. Retrieved from [Link]
-
Azevedo, V. A. C., & Walter, M. E. M. T. (2022). Molecular docking study involving bioactive natural compounds against SARS-CoV-2 proteins. Research, Society and Development, 11(5), e23111528020. Retrieved from [Link]
-
ResearchGate. (n.d.). Molecular Docking Studies of Plant-Derived Bioactive Compounds: A Comprehensive In Silico Standardization Approach. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (2019). Molecular docking studies of bioactive compounds from the leaves of Epiphyllum oxypetalum against Treponema pallidum, Zika virus. Retrieved from [Link]
Sources
- 1. Frontiers | 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry [frontiersin.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Prospects for Using 1,2,3-Triazole Derivatives in Medicinal Chemistry | Semantic Scholar [semanticscholar.org]
- 4. asianpubs.org [asianpubs.org]
- 5. ijpsr.com [ijpsr.com]
- 6. cal-tek.eu [cal-tek.eu]
- 7. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]
- 8. Basics, types and applications of molecular docking: A review - IP Int J Compr Adv Pharmacol [ijcap.in]
- 9. Principles, Processes and Types of Molecular Docking - Creative Proteomics [iaanalysis.com]
A Comparative Analysis of Triazole-Based Enzyme Inhibitors: A Guide for Drug Development Professionals
Introduction
The triazole moiety, a five-membered heterocyclic ring containing three nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. Its remarkable versatility allows it to serve as a pharmacophore in a wide array of therapeutic agents, demonstrating efficacy as antibacterial, antiviral, anticancer, and antifungal drugs.[1][2] A significant class of these therapeutic agents are the triazole-based enzyme inhibitors, which have revolutionized the treatment of various diseases, from life-threatening fungal infections to hormone-dependent cancers.
This guide provides a comprehensive comparative analysis of triazole-based enzyme inhibitors, designed for researchers, scientists, and drug development professionals. We will delve into their fundamental mechanisms of action, present detailed protocols for their evaluation, and offer a comparative look at the performance of key examples, supported by experimental data. Our focus is to provide not just a repository of information, but a practical and insightful resource that explains the causality behind experimental choices and supports the rigorous, data-driven approach essential to drug discovery.
The Triazole Advantage: Mechanism of Action
The efficacy of most clinically significant triazole-based inhibitors stems from their ability to bind to and inhibit metalloenzymes, particularly those in the cytochrome P450 (CYP) superfamily.[3] The key to this interaction lies in the nitrogen atoms of the triazole ring. One of the nitrogen atoms coordinates with the heme iron atom at the active site of the CYP enzyme, effectively blocking its catalytic activity.[3] This targeted inhibition disrupts essential biochemical pathways in pathogens or diseased cells, leading to a therapeutic effect.
A prime example is the mechanism of azole antifungals. These drugs target the fungal CYP51 enzyme, also known as lanosterol 14α-demethylase.[3] By inhibiting this enzyme, they block the synthesis of ergosterol, a vital component of the fungal cell membrane. The depletion of ergosterol and the accumulation of toxic sterol precursors disrupt membrane integrity, ultimately leading to fungal cell death.[3] Similarly, triazole-based aromatase inhibitors target the human CYP19A1 enzyme (aromatase), preventing the conversion of androgens to estrogens and thereby suppressing the growth of estrogen receptor-positive breast cancers.[4]
Caption: General mechanism of triazole-based enzyme inhibition.
Key Classes of Triazole-Based Enzyme Inhibitors
Triazole-based enzyme inhibitors can be broadly categorized based on their therapeutic application and target enzyme. The two most prominent classes are the azole antifungals and the non-steroidal aromatase inhibitors.
| Class | Target Enzyme | Key Examples | Primary Indication |
| Azole Antifungals | Fungal Cytochrome P450 14α-demethylase (CYP51) | Fluconazole, Itraconazole, Voriconazole, Posaconazole | Systemic and superficial fungal infections |
| Aromatase Inhibitors | Human Cytochrome P450 19A1 (Aromatase) | Anastrozole, Letrozole | Estrogen receptor-positive breast cancer |
Comparative Performance Analysis: A Data-Driven Approach
The evaluation of enzyme inhibitors is a multi-faceted process that relies on a series of well-defined in vitro and in vivo experiments. Here, we provide a detailed guide to these methodologies and present comparative data for key triazole-based inhibitors.
In Vitro Efficacy: Determining the Half-Maximal Inhibitory Concentration (IC50)
The IC50 value is a fundamental measure of an inhibitor's potency and represents the concentration of the inhibitor required to reduce the activity of an enzyme by 50%.[5] A lower IC50 value indicates a more potent inhibitor.
This protocol provides a generalized framework for determining the IC50 of a triazole inhibitor against a recombinant cytochrome P450 enzyme, such as CYP51 or aromatase, using a fluorometric assay.
Rationale: This method is widely used in high-throughput screening due to its sensitivity, simplicity, and compatibility with microplate formats. The use of a fluorogenic substrate that is converted into a fluorescent product by the enzyme allows for continuous monitoring of enzyme activity.
Materials:
-
Recombinant human or fungal CYP enzyme (e.g., human aromatase, Candida albicans CYP51)
-
Fluorogenic substrate (e.g., 7-methoxy-4-(trifluoromethyl)coumarin for some CYPs)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Triazole inhibitors (test compounds and a known reference inhibitor)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the triazole inhibitors in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitors in the assay buffer. The final DMSO concentration in the assay should be kept below 1% to avoid solvent-induced enzyme inhibition.
-
Prepare a working solution of the recombinant CYP enzyme in the assay buffer.
-
Prepare a working solution of the fluorogenic substrate in the assay buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Assay buffer
-
Triazole inhibitor dilution (or vehicle control)
-
Recombinant CYP enzyme solution
-
-
Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate and the NADPH regenerating system to each well.
-
Immediately place the microplate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex: 409 nm, Em: 530 nm for the product of 7-methoxy-4-(trifluoromethyl)coumarin) at regular intervals for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction (slope of the fluorescence versus time plot) for each inhibitor concentration.
-
Normalize the reaction rates to the vehicle control (100% activity).
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Caption: Workflow for IC50 determination of triazole inhibitors.
The following table summarizes the IC50 values of several triazole-based inhibitors against their respective target enzymes, providing a quantitative comparison of their in vitro potency.
| Inhibitor | Target Enzyme | Organism/Source | IC50 (µM) | Reference |
| Antifungals | ||||
| Fluconazole | CYP51 | Candida albicans | 0.31 | [6] |
| Itraconazole | CYP51 | Candida albicans | 0.4 - 0.6 | [3] |
| Voriconazole | CYP51 | Candida albicans | ~0.03 | [7] |
| Posaconazole | CYP51 | Candida albicans | ~0.07 | [7] |
| Aromatase Inhibitors | ||||
| Anastrozole | Aromatase (CYP19A1) | Human | ~0.0028 | [8] |
| Letrozole | Aromatase (CYP19A1) | Human | ~0.00024 | [8] |
| Other | ||||
| Tebuconazole | CYP3A4 | Human | 0.81 | [9] |
| Penconazole | CYP3A4 | Human | 2.22 | [9] |
Note: IC50 values can vary depending on the experimental conditions, such as substrate concentration and enzyme preparation. Therefore, direct comparison of values from different studies should be done with caution.
Enzyme Kinetics and Mode of Inhibition
Understanding the mechanism by which a triazole inhibitor interacts with its target enzyme is crucial for drug development. Enzyme kinetic studies can elucidate the mode of inhibition, which can be competitive, non-competitive, uncompetitive, or mixed.
-
Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. This increases the apparent Michaelis constant (Km) but does not affect the maximum reaction velocity (Vmax).[10][11][12]
-
Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's catalytic efficiency. This decreases Vmax but does not affect Km.[10][11][12]
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. This decreases both Vmax and Km.[10][12]
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, affecting both Km and Vmax.[13]
This protocol describes how to perform enzyme kinetic studies and analyze the data using a Lineweaver-Burk plot to determine the mode of inhibition of a triazole inhibitor.
Rationale: The Lineweaver-Burk plot, a double reciprocal plot of 1/velocity versus 1/[substrate], linearizes the Michaelis-Menten equation, making it easier to visualize the effects of an inhibitor on Km and Vmax.[11][14]
Procedure:
-
Perform Enzyme Assays:
-
Set up a series of enzyme reactions as described in the IC50 protocol.
-
For each inhibitor concentration (including a no-inhibitor control), vary the substrate concentration over a wide range (typically from 0.1 x Km to 10 x Km).
-
Measure the initial reaction velocity (v) for each combination of inhibitor and substrate concentration.
-
-
Data Analysis:
-
Calculate the reciprocal of the reaction velocity (1/v) and the reciprocal of the substrate concentration (1/[S]).
-
Plot 1/v versus 1/[S] for each inhibitor concentration. This is the Lineweaver-Burk plot.
-
Analyze the changes in the x-intercept (-1/Km) and y-intercept (1/Vmax) in the presence of the inhibitor compared to the control.
-
Caption: Lineweaver-Burk plots illustrating different types of enzyme inhibition.
Selectivity and Off-Target Effects
An ideal enzyme inhibitor should be highly selective for its target enzyme to minimize off-target effects and potential toxicity. Triazole-based inhibitors, particularly those targeting CYP enzymes, require careful evaluation of their selectivity profile, as the human genome contains numerous CYP isoforms involved in drug metabolism and other physiological processes.
Rationale: This assay is crucial for identifying potential drug-drug interactions, where a triazole inhibitor might inhibit the metabolism of other co-administered drugs, leading to adverse effects.
Procedure:
-
Select a Panel of CYP Isoforms: Choose a panel of clinically relevant CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4).
-
Perform IC50 Determinations: Conduct IC50 assays for the triazole inhibitor against each CYP isoform in the panel using isoform-specific substrates and recombinant enzymes, following the general IC50 protocol.
-
Analyze and Compare IC50 Values: Compare the IC50 value of the inhibitor against its primary target with the IC50 values against the other CYP isoforms. A significantly higher IC50 value for the off-target isoforms indicates good selectivity.
In Vivo Efficacy and Pharmacokinetics
While in vitro assays provide valuable information on an inhibitor's potency and mechanism, in vivo studies are essential to evaluate its efficacy and pharmacokinetic properties in a living organism.[15][16][17]
The choice of in vivo model depends on the therapeutic indication of the triazole inhibitor.
-
For Antifungal Agents: Murine models of systemic candidiasis or aspergillosis are commonly used.[15][16] Efficacy is typically assessed by monitoring survival rates, fungal burden in target organs (e.g., kidneys, lungs), and other clinical signs of infection.[16]
-
For Aromatase Inhibitors: Xenograft models, where human breast cancer cells are implanted into immunocompromised mice, are the gold standard. Efficacy is evaluated by measuring tumor growth inhibition.
Pharmacokinetic (PK) studies determine the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. For triazole-based inhibitors, understanding their PK profile is critical for optimizing dosing regimens and predicting potential drug-drug interactions.[18][19][20] Key PK parameters include:
-
Bioavailability: The fraction of the administered dose that reaches the systemic circulation.
-
Half-life (t1/2): The time required for the drug concentration in the body to be reduced by half.
-
Volume of distribution (Vd): The apparent volume into which the drug distributes in the body.
-
Clearance (CL): The rate at which the drug is removed from the body.
Second-generation triazoles like voriconazole, posaconazole, and isavuconazole have been developed to have improved pharmacokinetic profiles compared to their predecessors.[18][21] For instance, the high oral bioavailability of isavuconazole and to some extent voriconazole makes them suitable for switching from intravenous to oral administration.[18]
Case Studies: A Comparative Look at Clinically Relevant Triazoles
Case Study 1: The Evolution of Azole Antifungals
The development of azole antifungals has seen a progression from first-generation agents like fluconazole and itraconazole to second-generation drugs such as voriconazole and posaconazole.[21] This evolution has been driven by the need for a broader spectrum of activity, improved efficacy against resistant strains, and more favorable pharmacokinetic profiles.[21]
-
Fluconazole: Exhibits excellent activity against most Candida species but has limited activity against Aspergillus species.
-
Itraconazole: Has a broader spectrum than fluconazole, including activity against Aspergillus, but its oral bioavailability is variable.
-
Voriconazole: Is considered a first-line treatment for invasive aspergillosis and has good activity against a wide range of yeasts and molds.
-
Posaconazole: Possesses the broadest spectrum of activity among the azoles, including activity against zygomycetes.
Case Study 2: Aromatase Inhibitors in Breast Cancer Therapy - Anastrozole vs. Letrozole
Anastrozole and letrozole are both third-generation non-steroidal aromatase inhibitors that have demonstrated superior efficacy over tamoxifen in the treatment of estrogen receptor-positive breast cancer in postmenopausal women.[8][22] While both are highly effective, studies suggest that letrozole may be a more potent inhibitor of aromatase than anastrozole.[8][22]
One intrapatient crossover study revealed that letrozole (2.5 mg daily) resulted in more potent aromatase inhibition compared to anastrozole (1.0 mg daily).[8][22] However, large clinical trials, such as the Femara Versus Anastrozole Clinical Evaluation (FACE) trial, have not shown a statistically significant difference in disease-free survival between the two drugs.[23] The choice between these two agents may therefore depend on individual patient factors and side effect profiles.
Future Directions and Conclusion
The field of triazole-based enzyme inhibitors continues to evolve, with ongoing research focused on developing novel compounds with enhanced potency, improved selectivity, and better pharmacokinetic properties. Structure-activity relationship (SAR) studies are instrumental in guiding the design of new inhibitors with optimized characteristics.[1][24]
The principles and methodologies outlined in this guide provide a robust framework for the preclinical evaluation of novel triazole-based enzyme inhibitors. A thorough understanding of their mechanism of action, coupled with rigorous in vitro and in vivo testing, is paramount for the successful development of new and effective therapies for a wide range of diseases. The versatility and proven track record of the triazole scaffold ensure its continued prominence in drug discovery for years to come.
References
-
Milovanović, T., et al. (2021). Clinical Pharmacokinetics of Second-Generation Triazoles for the Treatment of Invasive Aspergillosis and Candidiasis. PubMed. Available at: [Link]
- Creative Biolabs. (n.d.). Antifungal Drug In Vivo Efficacy Modeling & Evaluation Services.
-
Wikipedia. (2023). Lineweaver–Burk plot. Wikipedia. Available at: [Link]
-
Nett, J. E., & Andes, D. R. (2016). Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. PubMed Central. Available at: [Link]
- MedSchoolCoach. (2023).
-
Szałek, E., et al. (2021). The Overview on the Pharmacokinetic and Pharmacodynamic Interactions of Triazoles. PubMed Central. Available at: [Link]
-
Szałek, E., et al. (2021). The Overview on the Pharmacokinetic and Pharmacodynamic Interactions of Triazoles. PubMed. Available at: [Link]
- The Organic Chemistry Tutor. (2020). Lineweaver-Burk plots for competitive, uncompetitive, mixed, and noncompetitive inhibitors. YouTube.
-
Aryal, S. (2022). Lineweaver–Burk Plot. Microbe Notes. Available at: [Link]
- Groll, A. H., et al. (2009). New-generation triazole antifungal drugs: review of the Phase II and III trials. Future Medicine.
-
Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Khan Academy. Available at: [Link]
-
Spriet, I., & Lagrou, K. (2016). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. MDPI. Available at: [Link]
-
Andes, D. (2003). In Vivo Pharmacodynamics of Antifungal Drugs in Treatment of Candidiasis. PubMed Central. Available at: [Link]
-
Kumar, R., et al. (2019). Triazole derivatives as inhibitors of Alzheimer's disease: Current developments and structure-activity relationships. PubMed. Available at: [Link]
- ResearchGate. (n.d.). Overview of in vivo models for assessing efficacy of antifungal drugs...
- ResearchGate. (n.d.). Summary of pharmacokinetic properties of the first and second generation triazoles.
- BenchChem. (n.d.). Application Notes and Protocols for Enzyme Inhibition Studies with Triazoles. BenchChem.
-
Warrilow, A. G. S., et al. (2010). Azole Binding Properties of Candida albicans Sterol 14-α Demethylase (CaCYP51). PubMed Central. Available at: [Link]
- BenchChem. (n.d.). A Comparative Guide to the Interaction Energies of Triazole Fungicides with Target Enzymes. BenchChem.
- Abdel-Wahab, B. F., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023).
- ResearchGate. (n.d.). Chemistry and Therapeutic Aspect of Triazole: Insight into the Structure-activity Relationship.
- ResearchGate. (n.d.). Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors.
- Marzi, M., et al. (2022). A Recent Overview of 1,2,3-Triazole-Containing Hybrids as Novel Antifungal Agents: Focusing on Synthesis, Mechanism of Action, and Structure-Activity Relationship (SAR).
-
Geisler, J. (2011). Differences between the non-steroidal aromatase inhibitors anastrozole and letrozole – of clinical importance?. PubMed Central. Available at: [Link]
- ResearchGate. (n.d.). Binding affinity (Kd) and IC50 values for compounds against CaCYP51.
-
Davydov, D. R., et al. (2015). 1,2,3-Triazole-Heme Interactions in Cytochrome P450. PubMed Central. Available at: [Link]
- ResearchGate. (n.d.). IC50 determinations for antifungal agents with CaCYP51 and Δ60HsCYP51...
-
Warrilow, A. G. S., et al. (2006). Differential Azole Antifungal Efficacies Contrasted Using a Saccharomyces cerevisiae Strain Humanized for Sterol 14α-Demethylase at the Homologous Locus. PubMed Central. Available at: [Link]
- BenchChem. (n.d.). Letrozole vs. Anastrozole: A Comparative Analysis of Estrogen Suppression. BenchChem.
- ResearchGate. (n.d.). (PDF) Differences between the non-steroidal aromatase inhibitors anastrozole and letrozole - of clinical importance?.
- MyBCTeam. (2023). Letrozole vs. Anastrozole for Breast Cancer: A Comparison. MyBCTeam.
- Ma, Y., et al. (2016). Effects of triazole fungicides on androgenic disruption and CYP3A4 enzyme activity. PubMed.
- RxList. (n.d.). Anastrozole (Arimidex) vs. Letrozole (Femara): Side Effects of Breast Cancer Drugs. RxList.
- LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. LifeNet Health LifeSciences.
- Semantic Scholar. (n.d.). Substrate dependent inhibition profiles of fourteen drugs on CYP3A4 activity measured by a high throughput LCMS/MS method with four probe drugs, midazolam, testosterone, nifedipine and terfenadine. Semantic Scholar.
-
PubMed. (n.d.). Triazole derivatives as inhibitors of Alzheimer's disease: Current developments and structure-activity relationships. PubMed. Available at: [Link]
- Badiee, P., et al. (2017). In vitro activity of four triazole antifungal drugs against clinically common and uncommon yeast species.
Sources
- 1. Triazole derivatives as inhibitors of Alzheimer's disease: Current developments and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effects of triazole fungicides on androgenic disruption and CYP3A4 enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2minutemedicine.com [2minutemedicine.com]
- 10. microbenotes.com [microbenotes.com]
- 11. Khan Academy [khanacademy.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]
- 14. Antifungal Drug In Vivo Efficacy Modeling & Evaluation Services - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Clinical Pharmacokinetics of Second-Generation Triazoles for the Treatment of Invasive Aspergillosis and Candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Overview on the Pharmacokinetic and Pharmacodynamic Interactions of Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Overview on the Pharmacokinetic and Pharmacodynamic Interactions of Triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. openaccessjournals.com [openaccessjournals.com]
- 21. Differences between the non-steroidal aromatase inhibitors anastrozole and letrozole – of clinical importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Letrozole vs. Anastrozole for Breast Cancer: A Comparison | MyBCTeam [mybcteam.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Spectroscopic Comparison of N1 and N2 Substituted 1,2,3-Triazoles
For researchers and professionals in drug development and materials science, the unambiguous structural determination of 1,2,3-triazole regioisomers is a critical step. The substitution pattern on the triazole ring—specifically, whether a substituent is attached to the N1 or N2 position—profoundly influences the molecule's steric and electronic properties, which in turn dictates its biological activity, coordination chemistry, and photophysical behavior. While synthetic strategies often yield mixtures of these isomers, a multi-technique spectroscopic approach provides the definitive data required for their differentiation. This guide offers an in-depth comparison of the spectroscopic signatures of N1 and N2 substituted 1,2,3-triazoles, grounded in experimental evidence and first principles.
The Foundational Difference: Electronic Asymmetry
The core reason for the distinct spectroscopic characteristics of N1 and N2 isomers lies in their electronic structures. The N2-substituted isomer possesses a C₂ᵥ symmetry axis, rendering the two ring carbons (C4 and C5) and their attached groups chemically equivalent. In contrast, the N1-substituted isomer is asymmetric, leading to distinct electronic environments for the C4 and C5 positions. This fundamental asymmetry is the key to their differentiation across various spectroscopic platforms.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Differentiation
NMR spectroscopy is arguably the most powerful and definitive tool for distinguishing between N1 and N2 substituted triazoles. The differences in electron density distribution are clearly reflected in both ¹H and ¹³C chemical shifts.
Causality of Chemical Shift Differences
In the symmetric N2-substituted triazole, the N2 nitrogen is formally an amino-type nitrogen, while N1 and N3 are imino-type. In the asymmetric N1-substituted isomer, N1 is an amino-type, N2 is an imino-type, and N3 is a pyridine-type nitrogen. This variation in the electronic nature of the nitrogen atoms directly influences the shielding and deshielding of the adjacent carbon and proton nuclei.
¹H NMR Signatures
-
Triazole Ring Proton: For triazoles with a proton on the ring (e.g., 4-substituted or 5-substituted), its chemical shift is highly informative. In N2-substituted isomers, the symmetry results in a more shielded environment for the ring protons compared to the asymmetric N1 isomers.
-
Substituent Protons: The protons on the substituent attached to the nitrogen (e.g., the α-CH₂ group of an N-benzyl substituent) are also diagnostic. These protons are typically more deshielded (appear at a higher ppm value) in N1-substituted isomers due to the anisotropic effect of the adjacent N2-N3 double bond.
¹³C NMR Signatures
The distinction is often even clearer in the ¹³C NMR spectrum.
-
N2-Substituted Isomers: Due to the molecule's symmetry, the C4 and C5 carbons are chemically equivalent and thus appear as a single resonance in the ¹³C NMR spectrum.
-
N1-Substituted Isomers: The asymmetry ensures that C4 and C5 are in different electronic environments, resulting in two distinct signals. Generally, the C5 carbon, being positioned between two nitrogen atoms (N1 and the exocyclic substituent), is more deshielded than the C4 carbon.[1]
Mass Spectrometry (MS): Unveiling Fragmentation Pathways
Mass spectrometry provides structural information based on the mass-to-charge ratio of the molecule and its fragments. While N1 and N2 isomers are isobaric (have the same molecular weight), their fragmentation patterns under techniques like Electron Ionization (EI) or Electrospray Ionization with Collision-Induced Dissociation (ESI-CID) can be distinct.
The primary fragmentation pathway for many 1,2,3-triazoles involves the loss of a stable dinitrogen molecule (N₂).[2] However, the subsequent fragmentation is heavily influenced by the substituent's nature and its position (N1 vs. N2).
-
Key Fragmentation: A common fragmentation of the 1,2,3-triazole ring involves the loss of N₂, leading to an azirine-type cation. The stability of this intermediate and its subsequent fragmentation can differ between isomers.
-
Substituent-Driven Fragmentation: The breakdown is often dictated by the substituent itself. For example, cleavage of the bond between the substituent and the triazole ring is a common pathway. The relative abundance of the resulting ions can provide clues to the isomer's identity. In some cases, rearrangement of the triazole ring can occur in the gas phase, which can complicate analysis but also provide unique fragmentation patterns for differentiation.[3]
Infrared (IR) and UV-Vis Spectroscopy: Complementary Techniques
While NMR and MS are the primary tools for isomer differentiation, IR and UV-Vis spectroscopy offer valuable complementary data.
Infrared (IR) Spectroscopy
The vibrational modes of the triazole ring can be sensitive to the substitution pattern. Researchers have identified "marker bands" that are characteristic of the triazole ring.[4]
-
Ring Stretching Vibrations: The frequencies associated with C=N, N=N, and C-N stretching within the triazole ring typically appear in the 1400-1600 cm⁻¹ region. The precise positions and intensities of these bands can differ between N1 and N2 isomers due to the differences in symmetry and bond polarity.[5]
-
C-H Bending Modes: Out-of-plane C-H bending vibrations can also be diagnostic, reflecting the electronic environment of the triazole ring protons.
UV-Vis Spectroscopy
The electronic transitions, primarily π → π*, give rise to absorption bands in the UV region. The position of the substituent influences the extent of the π-conjugated system.
-
Absorption Maxima (λ_max): The λ_max for N1 and N2 isomers can differ, although the differences may be subtle and highly dependent on the nature of the substituent and the solvent used.[6][7] Gas-phase UV absorption spectra of 1,2,3-triazole show a strong, broad absorption centered around 205 nm, which is attributed to a π → π* transition.[8] Aryl-substituted N2-triazoles, in particular, have been noted for their potential as fluorophores, with their absorption and emission properties being highly dependent on the substitution pattern.[6]
Summary of Spectroscopic Distinctions
| Spectroscopic Technique | N1-Substituted Triazole (Asymmetric) | N2-Substituted Triazole (Symmetric) | Rationale for Difference |
| ¹H NMR | Protons on α-carbon of N-substituent are typically deshielded (higher ppm). | Protons on α-carbon of N-substituent are relatively shielded (lower ppm). | Anisotropic effect of the N2-N3 double bond in the N1 isomer. |
| ¹³C NMR | Two distinct signals for ring carbons C4 and C5. | A single signal for the equivalent ring carbons C4 and C5. | Molecular asymmetry vs. symmetry.[9] |
| Mass Spectrometry | Fragmentation pattern is influenced by the asymmetric structure and substituent. | Fragmentation often reflects the molecular symmetry. | Different stabilities of fragment ions and potential for unique rearrangements. |
| IR Spectroscopy | Specific pattern of ring stretching and bending frequencies. | Different pattern of ring stretching and bending frequencies due to symmetry. | Differences in bond dipoles and vibrational coupling in asymmetric vs. symmetric rings.[4] |
| UV-Vis Spectroscopy | Characteristic λ_max for π → π* transitions. | Often a different λ_max due to altered electronic structure. | The position of the substituent changes the energy of the molecular orbitals involved in the electronic transition.[6] |
Experimental Protocol: NMR Analysis for Isomer Identification
This protocol outlines a self-validating system for the definitive structural elucidation of triazole isomers using NMR.
Objective: To acquire high-quality 1D (¹H, ¹³C) and 2D (HSQC, HMBC) NMR spectra to unambiguously determine the N-substitution pattern of a synthesized triazole.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified triazole sample.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Ensure the chosen solvent fully dissolves the compound and does not have signals that overlap with key analyte resonances.[10]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) if the solvent does not provide a reliable reference signal.
-
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum.
-
Self-Validation Check: Ensure sharp peaks and a flat baseline. The integration of signals should correspond to the expected number of protons for the proposed structure.
-
-
¹³C{¹H} NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This experiment often requires a longer acquisition time due to the low natural abundance of ¹³C.
-
Key Diagnostic Step: For the triazole ring carbons, observe either one signal (indicative of a symmetric N2-isomer) or two signals (indicative of an asymmetric N1-isomer).
-
-
2D HSQC (Heteronuclear Single Quantum Coherence) Acquisition:
-
This experiment correlates proton signals with the carbon signals to which they are directly attached.
-
Purpose: To definitively assign the chemical shifts of protonated carbons. For example, it will show a correlation between the triazole C-H proton and its corresponding carbon signal.
-
-
2D HMBC (Heteronuclear Multiple Bond Correlation) Acquisition:
-
This experiment shows correlations between protons and carbons over two to three bonds. This is crucial for mapping connectivity.
-
Key Diagnostic Step for N1-Isomers: Look for a three-bond correlation (³J) from the protons on the α-carbon of the N-substituent to both C4 and C5 of the triazole ring.
-
Key Diagnostic Step for N2-Isomers: Look for a two-bond correlation (²J) from the protons on the α-carbon of the N-substituent to the single C4/C5 carbon signal. This long-range correlation is often the most unambiguous piece of evidence.[11]
-
Conclusion
The differentiation of N1 and N2 substituted 1,2,3-triazoles is a non-trivial but essential task in modern chemical research. A singular spectroscopic method may not always provide a conclusive answer. However, by integrating the high-resolution data from ¹H and ¹³C NMR with the connectivity information from 2D experiments like HMBC, a definitive assignment can be made. Mass spectrometry, IR, and UV-Vis spectroscopy serve as crucial corroborating techniques, each providing a unique piece of the structural puzzle. Adherence to rigorous, multi-technique characterization ensures the scientific integrity of the reported findings and accelerates the development of novel triazole-based compounds.
References
-
Der Pharma Chemica. (2015). N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies. [Link]
-
National Chemical Laboratory. NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. [Link]
-
American Chemical Society. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. [Link]
-
Al-Saadi, A. A., & Al-Zamel, N. M. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Journal of Molecular Modeling, 20(4), 2078. [Link]
-
Al-Said, S. A., et al. (2011). N-Substituted-1,2,3-triazoles: synthesis, characterization and evaluation as cannabinoid ligands. Arkat USA. [Link]
-
ResearchGate. (2014). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. [Link]
-
The Royal Society of Chemistry. 1H and 13C NMR Data for triazole 1. [Link]
-
Chervyakov, A. V., et al. (2022). Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. Molecules, 27(19), 6598. [Link]
-
National Institutes of Health. (2023). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 28(8), 3425. [Link]
-
Pinto, D. C. G. A., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]
-
National Institutes of Health. (2023). Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis. Molecules, 28(23), 7793. [Link]
-
Lelyukh, M. I., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. International Journal of Molecular Sciences, 24(2), 1735. [Link]
-
Miller, S. I., et al. (1979). Mass spectra of 1,2,3-triazoles. Journal of the Chemical Society, Perkin Transactions 1, 15-19. [Link]
-
Tsyrenova, B. Z., et al. (2023). Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. Molecules, 28(12), 4811. [Link]
-
Guesmi, Z., et al. (2019). New 1,2,3-Triazoles from (R)-Carvone: Synthesis, DFT Mechanistic Study and In Vitro Cytotoxic Evaluation. Molecules, 24(17), 3122. [Link]
-
Samir, B., et al. (2019). Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. Physical Chemistry Chemical Physics, 21(31), 17099-17109. [Link]
-
King, G. A., et al. (2010). Exploring the mechanisms of H atom loss in simple azoles: Ultraviolet photolysis of pyrazole and triazole. The Journal of Chemical Physics, 132(6), 064305. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Mass spectra of 1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 10. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. arkat-usa.org [arkat-usa.org]
A Comparative Guide to (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanamine and Known Enzyme Inhibitors: A Framework for Discovery
Introduction: The 1,2,3-Triazole Scaffold as a Privileged Structure in Enzyme Inhibition
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of bioactive compounds. These "privileged structures" serve as versatile scaffolds for the development of novel therapeutics. The 1,2,3-triazole ring is a quintessential example of such a scaffold, renowned for its chemical stability, unique electronic properties, and its capacity to engage in various non-covalent interactions with biological macromolecules.[1][2] Its presence is noted in compounds designed as inhibitors for a wide array of enzymes, including but not limited to cholinesterases, α-glucosidase, and xanthine oxidase.[2][3]
This guide focuses on (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanamine , a specific yet under-investigated member of this promising chemical class. While this compound is commercially available, a review of the current scientific literature reveals a gap in its biological characterization.[4] However, the structural motifs present within this molecule—namely the substituted 1,2,3-triazole core—strongly suggest a potential for enzyme inhibitory activity. Drawing from extensive research on analogous structures, this document provides a head-to-head comparison with known inhibitors of two major enzyme families: Monoamine Oxidases (MAOs) and Carbonic Anhydrases (CAs) .
The objective of this guide is not to present pre-existing data on this compound, but rather to provide researchers, scientists, and drug development professionals with a robust, scientifically-grounded framework. We will equip you with the necessary context, comparative data on established inhibitors, and detailed experimental protocols to investigate the potential of this and similar triazole derivatives as novel enzyme inhibitors.
Part 1: Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases are flavoenzymes located on the outer mitochondrial membrane that are critical for the metabolism of neurotransmitters like dopamine, serotonin, and norepinephrine.[4] They exist in two isoforms, MAO-A and MAO-B, which differ in substrate specificity and inhibitor sensitivity.[4] Consequently, MAO inhibitors are cornerstone therapies for depressive disorders and Parkinson's disease.[5][6] Given that numerous heterocyclic compounds have demonstrated MAO inhibitory activity, it is a logical and compelling starting point for the evaluation of novel triazole derivatives.
Head-to-Head Comparison with Known MAO Inhibitors
To effectively evaluate a novel compound, its performance must be benchmarked against established standards. The following table summarizes the inhibitory potency (IC₅₀) of several well-characterized MAO inhibitors against both isoforms. This data provides a quantitative landscape for assessing the potential efficacy and selectivity of new chemical entities.
| Inhibitor | Type | MAO-A IC₅₀ (nM) | MAO-B IC₅₀ (nM) | Selectivity |
| Clorgyline | Irreversible, Selective | 11 | - | MAO-A |
| Moclobemide | Reversible, Selective | 6,061 | >10,000 | MAO-A |
| Harmaline | Reversible, Selective | 2.3 | 59,000 | MAO-A |
| Selegiline (L-Deprenyl) | Irreversible, Selective | - | 14 (human brain) | MAO-B |
| Rasagiline | Irreversible, Selective | 700 (human brain) | 14 (human brain) | MAO-B |
| Pargyline | Irreversible, Selective | - | 404 | MAO-B |
| Lazabemide | Reversible, Selective | 125,000 | 18 | MAO-B |
| Tranylcypromine | Irreversible, Non-Selective | ~200 | ~200 | Non-Selective |
Data compiled from multiple sources.[7][8][9][10] Absolute values may vary based on experimental conditions.
Mechanism of Action: Irreversible MAO-B Inhibition by Selegiline
Understanding the mechanism of established inhibitors is crucial for interpreting new findings. Selegiline, a selective MAO-B inhibitor, acts as a mechanism-based inactivator. It contains a propargylamine moiety that, upon oxidation by the FAD cofactor within the MAO-B active site, forms a highly reactive intermediate. This intermediate then covalently bonds to the N5 atom of the flavin cofactor, leading to irreversible inhibition of the enzyme.[7][11][12]
Experimental Protocol: Bioluminescent MAO-Glo™ Assay
This protocol describes a robust, high-throughput method for determining MAO-A and MAO-B activity and inhibition, based on the principles of the Promega MAO-Glo™ Assay.[13][14][15][16] The assay utilizes a luminogenic substrate that is converted by MAO into luciferin, which is then quantified in a second step by a luciferase-based reaction.
Causality Behind Experimental Choices:
-
Two-Step Reaction: This design minimizes compound interference. The first reaction measures MAO activity, while the second detects the product. Adding the Luciferin Detection Reagent in the second step stops the MAO reaction, preventing inhibitors from affecting the luciferase enzyme.
-
Luminogenic Substrate: Luminescence offers superior sensitivity and a wider dynamic range compared to fluorescence or absorbance-based methods, allowing for the detection of low levels of enzyme activity.[16]
-
Selective Buffers/Substrate Concentrations: The protocol uses optimized buffer conditions and substrate concentrations to favor the activity of either MAO-A or MAO-B, enabling isoform-specific analysis.[14]
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO-Glo™ Assay Kit components (Luminogenic Substrate, MAO Reaction Buffer, Luciferin Detection Reagent, Reconstitution Buffer)
-
Test compound (e.g., this compound) and known inhibitors (e.g., Clorgyline, Selegiline) dissolved in DMSO.
-
White, opaque 96-well or 384-well assay plates.
-
Multichannel pipettes.
-
Plate-reading luminometer.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Thaw all reagents to room temperature.
-
Prepare the Luciferin Detection Reagent by adding Reconstitution Buffer as per the manufacturer's instructions. Mix gently by inversion until the lyophilized substrate is fully dissolved.
-
Prepare a 4X stock solution of the luminogenic MAO substrate by diluting it in the appropriate MAO Reaction Buffer. Use a 25-fold dilution for MAO-A and a 250-fold dilution for MAO-B to achieve optimal concentrations.[14]
-
Prepare 4X solutions of your test compound and control inhibitors in MAO Reaction Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
-
Assay Plate Setup (96-well format):
-
Test Wells: Add 12.5 µL of 4X test compound solution.
-
Positive Control Wells (No Inhibition): Add 12.5 µL of MAO Reaction Buffer containing DMSO.
-
Negative Control Wells (No Enzyme): Add 25 µL of MAO Reaction Buffer.
-
To all wells except the Negative Controls, add 12.5 µL of the 4X MAO Substrate solution.
-
-
Enzyme Reaction Initiation:
-
Prepare a 2X MAO enzyme solution by diluting the recombinant MAO-A or MAO-B in the appropriate MAO Reaction Buffer.
-
To initiate the reaction, add 25 µL of the 2X MAO enzyme solution to all wells except the Negative Controls. The final reaction volume is 50 µL.
-
Mix the plate briefly on a plate shaker.
-
-
Incubation:
-
Incubate the plate at room temperature (23-25°C) for 60 minutes. Cover the plate to prevent evaporation.
-
-
Signal Detection:
-
Add 50 µL of the prepared Luciferin Detection Reagent to all wells.
-
Mix briefly on a plate shaker.
-
Incubate at room temperature for 20 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average relative light units (RLU) from the Negative Control wells from all other readings.
-
Calculate the percent inhibition for each concentration of the test compound relative to the Positive Control (0% inhibition).
-
Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic curve to determine the IC₅₀ value.
-
Part 2: Carbonic Anhydrase (CA) Inhibition
Carbonic anhydrases are a family of ubiquitous zinc-containing metalloenzymes.[17] They catalyze the rapid interconversion of carbon dioxide and water into bicarbonate and protons.[18] CAs are involved in numerous physiological processes, including pH regulation, fluid balance, and CO₂ transport.[17] Inhibitors of CAs, most notably the sulfonamides, are used clinically as diuretics, anti-glaucoma agents, and for the management of altitude sickness.[19][][21] The structural features of some triazole-based compounds have shown promise for CA inhibition, making this another viable target for investigation.[22]
Head-to-Head Comparison with Known CA Inhibitors
The following table provides the inhibition constants (Kᵢ) for several clinically relevant CA inhibitors against key human isoforms. CA II is a ubiquitous, high-activity cytosolic isoform, while CA IX and XII are transmembrane isoforms associated with tumorigenesis and are targets for anticancer therapies.
| Inhibitor | Class | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) | hCA IX Kᵢ (nM) | hCA XII Kᵢ (nM) |
| Acetazolamide | Sulfonamide | 250 | 12 | 25 | 5.8 |
| Methazolamide | Sulfonamide | 50 | 14 | - | - |
| Dorzolamide | Sulfonamide | >10,000 | 9.0 | 52 | 3.5 |
| Brinzolamide | Sulfonamide | ~1365 (IC₅₀) | 3.19 (IC₅₀) | 45.3 (IC₅₀) | - |
| Ethoxzolamide | Sulfonamide | - | 1 | - | - |
| SLC-0111 (U-104) | Sulfonamide | - | - | 45.1 | 4.5 |
Data compiled from multiple sources.[23][24][25][26] Absolute values may vary based on experimental conditions.
Mechanism of Action: Carbonic Anhydrase Inhibition by Acetazolamide
The catalytic cycle of CA relies on a zinc-bound hydroxide ion within the enzyme's active site, which performs a nucleophilic attack on a CO₂ molecule.[17] Acetazolamide and other sulfonamides are potent inhibitors that function by coordinating directly with this catalytic zinc ion. The deprotonated sulfonamide group (SO₂NH⁻) displaces the hydroxide ion, effectively blocking the binding of CO₂ and halting the catalytic cycle.[17][27][28] This binding is stabilized by a network of hydrogen bonds with active site residues, such as Thr199.[17]
Experimental Protocol: Colorimetric Carbonic Anhydrase Inhibition Assay
This protocol details a widely used colorimetric assay to determine CA activity by measuring its esterase activity.[19][29][30] The enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol, which can be monitored spectrophotometrically.
Causality Behind Experimental Choices:
-
Esterase Activity as a Proxy: While not its physiological function, the esterase activity of α-CAs is a convenient and reliable proxy for screening inhibitors.[19] The active site responsible for esterolysis is the same as for CO₂ hydration, meaning inhibitors of one reaction typically inhibit the other.
-
p-Nitrophenyl Acetate (p-NPA): This substrate is ideal because its hydrolysis product, p-nitrophenol, is a chromophore with a strong absorbance at 400-405 nm, allowing for a simple and direct colorimetric readout.[29][31]
-
Kinetic Measurement: Monitoring the reaction rate (increase in absorbance over time) provides more robust data for inhibition studies than endpoint assays, allowing for the calculation of initial velocities (V₀) which are essential for accurate IC₅₀ determination.
Materials:
-
Purified human Carbonic Anhydrase II (hCA II)
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.4)
-
Substrate: p-Nitrophenyl acetate (p-NPA)
-
Test compound and a known inhibitor (e.g., Acetazolamide) dissolved in DMSO or ethanol.
-
Clear, flat-bottom 96-well microplates.
-
Spectrophotometric microplate reader capable of kinetic measurements at 405 nm.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of hCA II (e.g., 1 mg/mL) in Assay Buffer. On the day of the experiment, dilute to a working concentration of ~0.2-0.3 µM.[19]
-
Prepare a stock solution of p-NPA (e.g., 50 mM) in a water-miscible organic solvent like acetonitrile or ethanol. Dilute this stock in Assay Buffer to a final working concentration of ~0.5-0.6 mM.[19]
-
Prepare serial dilutions of the test compound and Acetazolamide in Assay Buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed 1%.
-
-
Assay Plate Setup (Final volume 200 µL):
-
Blank Wells (Non-enzymatic hydrolysis): Add 100 µL of Assay Buffer.
-
Negative Control Wells (100% Activity): Add 50 µL of Assay Buffer (with solvent) and 50 µL of hCA II working solution.
-
Inhibitor Wells: Add 50 µL of the appropriate inhibitor dilution and 50 µL of hCA II working solution.
-
-
Pre-incubation:
-
Mix the plate gently and pre-incubate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
To initiate the reaction, add 100 µL of the p-NPA working solution to all wells.
-
Immediately place the plate in a microplate reader pre-set to 25°C.
-
Measure the absorbance at 405 nm every 30 seconds for 5-10 minutes.
-
-
Data Analysis:
-
For each well, calculate the initial reaction rate (V₀) by determining the slope of the linear portion of the absorbance vs. time plot (mOD/min).
-
Correct all rates by subtracting the average rate of the Blank wells.
-
Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = (1 - (Rate_inhibitor / Rate_control)) * 100
-
Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Conclusion
The 1,2,3-triazole scaffold is a cornerstone of modern medicinal chemistry, yet the specific biological activities of many of its derivatives, including This compound , remain uncharted. This guide provides a strategic and predictive framework for initiating the investigation of such compounds. By leveraging established knowledge of potent inhibitors for well-validated targets like Monoamine Oxidase and Carbonic Anhydrase, researchers can efficiently position their novel compounds within the broader landscape of enzyme inhibition. The comparative data tables offer clear benchmarks for success, while the detailed, self-validating experimental protocols provide a direct path for generating robust and reproducible results. It is through such systematic and comparative approaches that the full therapeutic potential of promising scaffolds like the 1,2,3-triazoles can be unlocked, paving the way for the next generation of targeted enzyme inhibitors.
References
- Akhtar, T., Zafar, W., & Sumrra, S. (2022). A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4-Triazole Derivatives.
- Akhtar, T., Zafar, W., & Sumrra, S. H. (2022). A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4-Triazole Derivatives. Journal of Molecular Structure, 1260, 132787.
-
Gül, H. İ., et al. (2015). Inhibition of human carbonic anhydrase isozymes I, II, IX and XII with a new series of sulfonamides incorporating aroylhydrazone-,[1][13][22]triazolo[3,4-b][2][13][22]thiadiazinyl- or 2-(cyanophenylmethylene)-1,3,4-thiadiazol-3(2H)-yl moieties. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(1), 52-56.
- Caccia, C., et al. (2017). Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson's Disease: From Bench to Bedside. Frontiers in Neurology, 8, 687.
- Supuran, C. T., et al. (2013). Inhibition of human carbonic anhydrase isoforms I-XIV with sulfonamides incorporating fluorine and 1,3,5-triazine moieties. Bioorganic & Medicinal Chemistry, 21(22), 6929-6936.
- Dawson, J. K., et al. (2003). Drug action (IC50 values) on MAO A and MAO B activities. Journal of Pharmacy and Pharmacology, 55(6), 849-855.
- Angeli, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12502.
- Yilmaz, B., et al. (2025). Green Synthesis of Sulfonamide Derivatives as Human Carbonic Anhydrase Isoforms I, II, IX, XII Inhibitors and Antioxidants: Comprehensive Insights From Biological Evaluation and In-Depth In Silico Analysis. Journal of Biochemical and Molecular Toxicology, 39(9), e70497.
- Singh, P., & Kumar, A. (2019). Triazole derivatives as potential xanthine oxidase inhibitors: Design, enzyme inhibition potential, and docking studies. Archiv der Pharmazie, 352(10), 1900141.
-
ResearchGate. (n.d.). Ki values (in nM): Inhibition of human carbonic anhydrase I, II, IX, XII of compounds 1-15 with the standard inhibitor acetazolamide (AAZ) and SLC-0111 (positive control) and calculated selectivity of hCA IX and hCA XII against hCA I and hCA II, respectively. Retrieved from [Link]
-
ResearchGate. (n.d.). Ki values of the compounds for (a) human carbonic anhydrase (hCA) I, (b) hCA II, (c) acetylcholinesterase (AChE). Retrieved from [Link]
- Valley, M. P., et al. (2006). The MAO-Glo™ Assay: A Bioluminescent-Coupled Assay for Monoamine Oxidase Activity. Promega Notes, 93, 11-14.
- Gupta, V. S., & Sanap, M. (2023). REVIEW OF TRIAZOLE DERIVATIVES: ITS SIGNIFICANT PHARMACOLOGICAL ACTIVITIES.
- Borštnar, R., et al. (2011). Irreversible Inhibition of Monoamine Oxidase B by the Antiparkinsonian Medicines Rasagiline and Selegiline: A Computational Study. European Journal of Organic Chemistry, 2011(31), 6245-6255.
-
BioAssay Systems. (n.d.). MAO Activity Assay Control Tests: Km for MAO A and MAO B and IC50 Determination for Clorgyline and Pargyline. Retrieved from [Link]
- Kumar, A., et al. (2020). A comprehensive review of monoamine oxidase inhibitors as Anti-Alzheimer's disease agents. European Journal of Medicinal Chemistry, 206, 112787.
- Supuran, C. T., et al. (2013). Inhibition of human carbonic anhydrase isoforms I–XIV with sulfonamides incorporating fluorine and 1,3,5-triazine moieties. Bioorganic & Medicinal Chemistry, 21(22), 6929-6936.
- Khan, I., et al. (2021). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Omega, 6(14), 9535-9546.
-
ResearchGate. (n.d.). IC50 values for the inhibition of recombinant human MAO-A and MAO-B by 3-methyl-3,4-dihydroquinazolin-2(1H)-one derivatives. Retrieved from [Link]
-
Drugs.com. (n.d.). List of Carbonic anhydrase inhibitors. Retrieved from [Link]
- Kalaria, P. N., & Zito, P. M. (2023). Carbonic Anhydrase Inhibitors. In StatPearls.
-
ResearchGate. (n.d.). This diagram summarizes the critical mechanism of action of acetazolamide. Retrieved from [Link]
- Ramzan, F., et al. (2023). Synthesis, biological evaluation and theoretical studies of (E)-1-(4-sulfamoyl-phenylethyl)-3-arylidene-5-aryl-1H-pyrrol-2(3H)-ones as human carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 218-230.
- Miklya, I. (2011). The pharmacology of selegiline. International Review of Neurobiology, 100, 65-88.
- Li, Y., et al. (2021). Molecular Mechanism and Structure-activity Relationship of the Inhibition Effect between Monoamine Oxidase and Selegiline Analogues. Current Pharmaceutical Design, 27(25), 2933-2941.
- Huang, S., et al. (2011). Structural Studies of β-Carbonic Anhydrase from the Green Alga Coccomyxa: Inhibitor Complexes with Anions and Acetazolamide. PLoS ONE, 6(12), e28458.
-
BioAssay Systems. (n.d.). EnzyChrom™ Monoamine Oxidase Assay Kit. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Selegiline Hydrochloride?. Retrieved from [Link]
-
Dr.Oracle. (2025). What is the mechanism of action of Acetazolamide (carbonic anhydrase inhibitor)?. Retrieved from [Link]
-
Assay Genie. (n.d.). Technical Manual Monoamine Oxidase (MAO) Activity Assay Kit. Retrieved from [Link]
-
Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit. Retrieved from [Link]
- Kim, C. Y., et al. (2021). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. International Journal of Molecular Sciences, 22(16), 8826.
Sources
- 1. researchgate.net [researchgate.net]
- 2. sjr.isp.edu.pk [sjr.isp.edu.pk]
- 3. Triazole derivatives as potential xanthine oxidase inhibitors: Design, enzyme inhibition potential, and docking studies | Semantic Scholar [semanticscholar.org]
- 4. What is the mechanism of Selegiline Hydrochloride? [synapse.patsnap.com]
- 5. Competitive inhibitory effects of acetazolamide upon interactions with bovine carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. poison.org [poison.org]
- 7. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bioassaysys.com [bioassaysys.com]
- 10. researchgate.net [researchgate.net]
- 11. Irreversible Inhibition of Monoamine Oxidase B by the Antiparkinsonian Medicines Rasagiline and Selegiline: A Computational Study | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. MAO-Glo™ Assay Protocol [promega.sg]
- 14. promega.com [promega.com]
- 15. MAO-Glo™ Assay Systems [promega.sg]
- 16. promega.com [promega.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. droracle.ai [droracle.ai]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 21. arigobio.cn [arigobio.cn]
- 22. Inhibition of human carbonic anhydrase isozymes I, II, IX and XII with a new series of sulfonamides incorporating aroylhydrazone-, [1,2,4]triazolo[3,4-b][1,3,4]thiadiazinyl- or 2-(cyanophenylmethylene)-1,3,4-thiadiazol-3(2H)-yl moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Green Synthesis of Sulfonamide Derivatives as Human Carbonic Anhydrase Isoforms I, II, IX, XII Inhibitors and Antioxidants: Comprehensive Insights From Biological Evaluation and In-Depth In Silico Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. researchgate.net [researchgate.net]
- 26. medchemexpress.com [medchemexpress.com]
- 27. researchgate.net [researchgate.net]
- 28. Structural Studies of β-Carbonic Anhydrase from the Green Alga Coccomyxa: Inhibitor Complexes with Anions and Acetazolamide | PLOS One [journals.plos.org]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. mdpi.com [mdpi.com]
- 31. Assay in Summary_ki [bindingdb.org]
A Comparative Guide to Purity Assessment of Synthesized Triazole Compounds Using Quantitative NMR
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the synthesis of novel triazole compounds represents a significant area of research. The accurate determination of the purity of these synthesized molecules is a critical step, ensuring the reliability of subsequent biological assays and the overall quality of potential drug candidates. While traditional chromatographic methods like High-Performance Liquid Chromatography (HPLC) have long been the standard, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful and direct method for purity assessment.[1][2] This guide provides an in-depth comparison of qNMR with other analytical techniques, supported by experimental data and protocols, to assist researchers in making informed decisions for their analytical workflows.
The Ascendancy of qNMR in Purity Determination
Quantitative NMR stands as a robust method for gauging pharmaceutical purity.[3] Unlike chromatographic techniques that rely on the comparison of a sample's response to that of a reference standard of the same compound, qNMR is a primary ratio method.[4] This means that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei responsible for that resonance.[5] Consequently, the purity of a target analyte can be determined by comparing the integral of one of its signals to the integral of a signal from a certified internal standard of a different, well-characterized compound.[6][7] This fundamental principle offers several distinct advantages in the context of novel triazole synthesis:
-
No Need for an Identical Reference Standard: For newly synthesized triazoles, a pure reference standard of the same molecule may not be available. qNMR circumvents this issue by using a certified internal standard of a different, readily available compound.[6]
-
Simultaneous Structural Confirmation and Quantification: A single qNMR experiment provides both the quantitative purity value and the structural confirmation of the synthesized triazole, streamlining the analytical process.[1][8]
-
Non-Destructive Technique: The sample used for qNMR analysis can be fully recovered, which is particularly advantageous when working with precious or limited quantities of a newly synthesized compound.[1][9]
-
Speed and Efficiency: qNMR can be faster than developing and running a new HPLC method, especially in the early stages of drug discovery.[6]
Comparative Analysis: qNMR vs. Traditional Methods
To provide a clear perspective, the following table compares the performance of qNMR with HPLC, the most common alternative for purity analysis.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Direct measurement of the molar ratio between the analyte and a certified internal standard.[4] | Comparison of the peak area of the analyte to that of a reference standard of the same compound.[10] |
| Reference Standard | Requires a certified internal standard of a different, well-characterized compound.[6] | Requires a highly pure reference standard of the analyte itself.[10] |
| Structural Information | Provides detailed structural information, confirming the identity of the analyte and impurities.[1][8] | Provides limited structural information; relies on retention time for identification. |
| Sample Throughput | Lower, especially due to the need for long relaxation delays for accurate quantification.[9] | Higher, with typical run times of 20-30 minutes per sample.[9] |
| Sample Consumption | Higher (milligrams).[9] | Lower (micrograms).[9] |
| Destructive | No, the sample can be recovered.[1][9] | Yes.[9] |
| Accuracy & Precision | Excellent, with relative standard deviations typically below 1% under optimal conditions.[11] | High, but dependent on the purity of the reference standard. |
| Method Development | Can be faster, especially for novel compounds where an HPLC method has not been established.[6] | Can be time-consuming, requiring optimization of mobile phase, column, and detection parameters. |
The qNMR Workflow: A Step-by-Step Approach
The successful implementation of qNMR for purity assessment relies on a meticulous and well-planned workflow.[3] The following diagram illustrates the key stages involved:
Caption: The qNMR workflow from planning to purity calculation.
Experimental Protocol: Purity Determination of a Synthesized 1,2,3-Triazole
This section provides a detailed, step-by-step methodology for determining the purity of a synthesized 1,2,3-triazole derivative using ¹H qNMR.
Part 1: Method Planning
-
Solvent Selection: Choose a deuterated solvent in which both the triazole analyte and the internal standard are fully soluble.[3] Common choices include DMSO-d₆, CDCl₃, and D₂O.[12] Perform pre-solubility tests to ensure complete dissolution, which is crucial for obtaining sharp NMR signals.[12]
-
Internal Standard Selection: The choice of an internal standard is critical for accurate and reproducible results.[12][13] An ideal internal standard should:
-
Possess high chemical and isotopic purity (≥99%).[12]
-
Be chemically stable and non-reactive with the analyte and solvent.[12][14]
-
Exhibit excellent solubility in the chosen NMR solvent.[12]
-
Have resonance peaks that do not overlap with those of the analyte.[12] Sharp singlet peaks in a signal-free region (e.g., 0.0–0.5 ppm or 8.5–9.5 ppm) are ideal.[12]
-
For Triazoles: Suitable internal standards often include maleic acid, dimethyl sulfone, or 1,4-bis(trimethylsilyl)benzene (BTMSB), depending on the solvent and the specific triazole's ¹H NMR spectrum.[9][15][16]
-
-
Analyte Signal Assignment: Unambiguously assign a well-resolved signal in the ¹H NMR spectrum of the triazole that is free from any impurity signals. The triazole proton signal (a singlet) is often a good candidate.[17]
Part 2: Sample Preparation
-
Accurate Weighing: Use a microbalance with a readability of at least 0.001 mg to accurately weigh the synthesized triazole (analyte) and the certified internal standard.[3]
-
Dissolution: Dissolve the accurately weighed analyte and internal standard in a precise volume of the chosen deuterated solvent in a clean, dry vial. Ensure complete dissolution by gentle vortexing or sonication.
-
Transfer to NMR Tube: Transfer the resulting solution to a high-quality 5 mm NMR tube.
Part 3: Data Acquisition
-
Spectrometer Setup: Use a high-field NMR spectrometer (≥400 MHz is preferred) for better signal dispersion and sensitivity.[6]
-
Key Acquisition Parameters:
-
Relaxation Delay (d1): This is a crucial parameter for accurate quantification. Set a sufficiently long relaxation delay (at least 5 times the longest T₁ relaxation time of the signals of interest) to ensure complete relaxation of all protons. A typical starting point is 30 seconds or more.[9][18]
-
Pulse Angle: A 90° pulse angle is often recommended to maximize the signal-to-noise ratio.[14]
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio (S/N > 150 is recommended for the signals to be integrated).[19][20]
-
Non-Spinning: Acquire the data in non-spinning mode to avoid spinning sidebands that can interfere with integration.[18]
-
Part 4: Data Processing and Purity Calculation
-
Data Processing:
-
Integration: Integrate the selected, well-resolved signals of the triazole analyte and the internal standard.
-
Purity Calculation: The purity of the analyte is calculated using the following equation:[3]
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / m_analyte) * (m_std / M_std) * P_std
Where:
-
I: Integral value of the signal
-
N: Number of protons giving rise to the signal
-
M: Molar mass
-
m: Mass
-
P: Purity of the internal standard
-
"analyte" refers to the synthesized triazole
-
"std" refers to the internal standard
-
Data Presentation: A Comparative Example
The following table presents hypothetical data comparing the purity assessment of a synthesized 1,4-disubstituted-1,2,3-triazole using qNMR and HPLC.
| Analytical Method | Purity (%) | Relative Standard Deviation (RSD, n=3) | Analysis Time (per sample) | Sample Consumption |
| ¹H qNMR | 98.7 | 0.4% | ~45 minutes | ~15 mg |
| HPLC-UV | 98.5 | 0.6% | ~25 minutes | ~1 mg |
Conclusion: An Integrated Approach to Purity Validation
Quantitative NMR offers a powerful, direct, and efficient method for the purity assessment of newly synthesized triazole compounds, providing both quantitative data and structural confirmation in a single, non-destructive experiment.[1][8] While HPLC remains a valuable tool for high-throughput screening and detection of UV-active impurities, qNMR serves as an indispensable primary method, especially when a reference standard of the analyte is unavailable.[6][9] For comprehensive and robust purity validation, an orthogonal approach utilizing both qNMR and HPLC is highly recommended.[9] This ensures the highest level of confidence in the quality of synthesized triazoles, paving the way for reliable downstream applications in drug discovery and materials science.
References
-
A Guide to Quantitative NMR (qNMR). Emery Pharma. Available from: [Link]
-
Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass Laboratories. Available from: [Link]
-
Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic resonance in chemistry : MRC, 51(2), 76–81. Available from: [Link]
-
Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025). YouTube. Available from: [Link]
-
The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi - RSSL. Reading Scientific Services Ltd. Available from: [Link]
-
Validation of Pharmaceutical Potency Determinations by Quantitative Nuclear Magnetic Resonance Spectrometry. Semantic Scholar. Available from: [Link]
-
Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review. Available from: [Link]
-
Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains. PubMed. Available from: [Link]
-
qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. Journal of Chemical Education. Available from: [Link]
-
Quantitative NMR. Organic Primary Standards Group. Available from: [Link]
-
Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka. Available from: [Link]
- Diehl, B. W. K., Malz, F., & Holzgrabe, U. (2014). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Spectroscopy Europe, 26(3), 13-16.
-
Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains. Taylor & Francis Online. Available from: [Link]
-
qNMR - Quantitative Analysis by NMR. JEOL. Available from: [Link]
- Holzgrabe, U., Deubner, R., Schollmayer, C., & Waibel, B. (2005). Quantitative NMR spectroscopy--Applications in drug analysis. Journal of pharmaceutical and biomedical analysis, 38(5), 806–812.
-
Let's try doing quantitative NMR. JEOL Ltd. Available from: [Link]
- Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). A routine experimental protocol for qHNMR illustrated with taxol.
-
Purity by Absolute qNMR Instructions. Journal of Medicinal Chemistry. Available from: [Link]
-
qNMR Purity Recipe Book (3 - Data Processing). Mestrelab Research. Available from: [Link]
-
Stimuli Article (qNMR). US Pharmacopeia (USP). Available from: [Link]
-
ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. Available from: [Link]
-
QNMR – a modern alternative to HPLC. Almac. Available from: [Link]
-
Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. ACG Publications. Available from: [Link]
-
Validation of quantitative ¹H NMR method for the analysis of pharmaceutical formulations. Available from: [Link]
-
Quantitative NMR Spectroscopy. Available from: [Link]
-
Quantitative NMR Spectroscopy.docx. Available from: [Link]
-
1H NMR interpretation of an 1,2,3-triazole. Reddit. Available from: [Link]
-
Purity comparison by NMR and HPLC. ResearchGate. Available from: [Link]
-
Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. American Chemical Society. Available from: [Link]
-
Synthesis and NMR Spectroscopic Characterization of 1 H -1,2,3-Triazoles. ResearchGate. Available from: [Link]
-
¹H NMR spectrum of 1,4‐disubstituted 1,2,3‐triazole click product for the reaction of poly[(methyl acrylate)‐co‐(5‐azido‐1‐pentene)] with propargyl acetate; 56.6% conversion. ResearchGate. Available from: [Link]
-
Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers. The Journal of Physical Chemistry A. Available from: [Link]
-
Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. National Institutes of Health. Available from: [Link]
-
1H and 13C NMR Data for triazole 1. The Royal Society of Chemistry. Available from: [Link]
- Rundlöf, T., Mathiasson, M., Bekiroglu, S., Hakkarainen, B., Bowden, T., & Arvidsson, T. (2010). Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. Journal of pharmaceutical and biomedical analysis, 52(5), 645–651.
-
Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06]. BIPM. Available from: [Link]
-
Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. MDPI. Available from: [Link]
-
Quantitative NMR. Available from: [Link]
-
Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers. PubMed. Available from: [Link]
Sources
- 1. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. QNMR – a modern alternative to HPLC - Almac [almacgroup.com]
- 3. emerypharma.com [emerypharma.com]
- 4. spectroscopyeurope.com [spectroscopyeurope.com]
- 5. rssl.com [rssl.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 8. Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. enovatia.com [enovatia.com]
- 11. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. youtube.com [youtube.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Survey and qualification of internal standards for quantification by 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bipm.org [bipm.org]
- 17. reddit.com [reddit.com]
- 18. A Routine Experimental Protocol for qHNMR Illustrated with Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 19. acgpubs.org [acgpubs.org]
- 20. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 21. qNMR Purity Recipe Book (3 - Data Processing) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
Safety Operating Guide
Navigating the Disposal of (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanamine: A Guide for Laboratory Professionals
For researchers and scientists engaged in the dynamic field of drug development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides a detailed, step-by-step framework for the proper disposal of (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanamine, a compound of interest in medicinal chemistry. In the absence of a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule, this document synthesizes data from structurally related compounds to establish a robust and cautious disposal protocol.
The core principle underpinning this guidance is risk mitigation. The presence of a triazole ring system and a methanamine group suggests a potential for biological activity and environmental persistence, necessitating a conservative approach to its disposal.[1][2] Triazole compounds are known for their wide range of biological activities, including antifungal and herbicidal properties, which underscores the importance of preventing their release into the environment.[1][2][3]
Immediate Safety Considerations: Hazard Profile and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is crucial to recognize the potential hazards associated with this compound. Based on data from analogous compounds, the following hazards should be assumed:
-
Harmful if swallowed, inhaled, or in contact with skin. [4]
-
Causes skin and serious eye irritation. [4]
-
May cause respiratory irritation. [4]
-
Potential for the formation of toxic fumes (e.g., nitrogen oxides) upon combustion. [4]
-
Possible harm to aquatic life with long-lasting effects. [5]
Therefore, strict adherence to appropriate Personal Protective Equipment (PPE) is mandatory.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. For more than incidental contact, butyl rubber gloves are recommended.[6] | Provides a barrier against skin absorption, which is a potential route of exposure. The choice of glove material should be based on resistance to both the compound and any solvents used. |
| Eye Protection | Chemical safety goggles. A face shield is recommended if there is a risk of splashing.[6] | Protects against splashes and aerosols that could cause serious eye irritation or damage. |
| Skin and Body Protection | A fully buttoned laboratory coat. Consider a chemically resistant apron for larger quantities or during spill cleanup.[6][7] | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors. | The potential for respiratory irritation and harm upon inhalation makes local exhaust ventilation essential. A respirator may be required for spill cleanup outside of a fume hood, depending on the scale of the spill and institutional protocols. |
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous waste. Under no circumstances should this compound be disposed of down the drain or in general waste.
-
Waste Segregation and Collection:
-
Collect waste this compound in a dedicated, properly labeled, and compatible waste container. The original container, if in good condition, can be used.
-
Do not mix this waste with other chemical waste streams unless compatibility is certain. Incompatible materials can lead to dangerous reactions.
-
Solid waste (e.g., contaminated filter paper, weighing boats) should be collected separately from liquid waste.
-
-
Container Management:
-
Ensure the waste container is made of a material compatible with the chemical. Glass or high-density polyethylene (HDPE) are generally suitable.
-
The container must be kept tightly sealed at all times, except when adding waste. This prevents the release of vapors and reduces the risk of spills.
-
The exterior of the container must be kept clean and free of contamination.
-
-
Labeling:
-
Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate concentration and quantity of the waste.
-
Indicate the primary hazards (e.g., "Harmful," "Irritant").
-
Include the date of accumulation.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage facility, in accordance with institutional and local regulations.
-
The storage area should be cool, dry, and well-ventilated, away from direct sunlight and sources of ignition.[6][7]
-
Store away from incompatible materials, such as strong oxidizing agents, acids, and acid chlorides.[6]
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed and reputable chemical waste disposal company.
-
Provide the disposal company with all available safety information, including the known hazards of triazole and methanamine compounds.
-
Spill and Emergency Procedures
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Secure:
-
Alert personnel in the immediate vicinity and evacuate the area if necessary.
-
Restrict access to the spill area.
-
-
Assess and Prepare:
-
If the spill is small and you are trained and equipped to handle it, proceed with cleanup. For large spills, or if you are unsure, contact your institution's Environmental Health and Safety (EHS) department or emergency response team.
-
Ensure you are wearing the appropriate PPE before attempting any cleanup.
-
-
Contain and Clean:
-
For solid spills, carefully sweep or scoop the material into a designated waste container. Avoid generating dust.
-
For liquid spills, absorb the material with an inert absorbent, such as vermiculite, sand, or a commercial chemical absorbent.[7][8] Do not use combustible materials like paper towels to absorb large quantities of flammable liquids.
-
Place the absorbent material into a labeled hazardous waste container.
-
-
Decontaminate:
-
Clean the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.
-
-
Report:
-
Report the spill to your supervisor and your institution's EHS department, following all internal reporting procedures.
-
Disposal Decision Workflow
Caption: Decision workflow for the safe disposal of this compound.
Conclusion
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental protection. For novel compounds like this compound, where specific disposal data may be limited, a cautious and informed approach based on the known hazards of its constituent functional groups is essential. By adhering to the procedures outlined in this guide, researchers can ensure they are meeting their ethical and regulatory obligations, fostering a culture of safety and sustainability within their institutions.
References
-
ChemSupply Australia. (n.d.). Safety Data Sheet METHENAMINE 3%. Retrieved from [Link]
-
Washington State University. (n.d.). Methylamine Standard Operating Procedure. Retrieved from [Link]
-
Mabanol. (2025). Safety Data Sheet Mabanol Helium Biohyd HLP E 46. Retrieved from [Link]
-
ISRES Publishing. (n.d.). TREATMENT METHODS FOR 1,2,4-TRIAZOLE FUNGICIDES FROM WATERS. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Methylamine. Retrieved from [Link]
-
Guesmi, F., et al. (2017). Simultaneous removal of five triazole fungicides from synthetic solutions on activated carbons and cyclodextrin-based adsorbents. Environmental Science and Pollution Research, 24(24), 20059–20069. Retrieved from [Link]
-
Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]
-
Al-Bejai, M., et al. (2021). Triazole Fungicide Residues and Their Inhibitory Effect on Some Trichothecenes Mycotoxin Excretion in Wheat Grains. Toxins, 13(11), 769. Retrieved from [Link]
-
Matin, M. M., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 881329. Retrieved from [Link]
-
Zhou, C.-H., & Wang, Y. (2012). Recent researches in triazole compounds as medicinal drugs. Current Medicinal Chemistry, 19(2), 239–280. Retrieved from [Link]
Sources
- 1. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent researches in triazole compounds as medicinal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. keyorganics.net [keyorganics.net]
- 5. mabanol.com [mabanol.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. chemsupply.com.au [chemsupply.com.au]
- 8. carlroth.com [carlroth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
